tert-Butyl 2-cyanonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEELOAPOCDWITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652153 | |
| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114429-07-1 | |
| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 2-cyanonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
tert-Butyl 2-cyanonicotinate, registered under CAS number 114429-07-1, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a nitrile group and a bulky tert-butyl ester, offers a valuable scaffold for the synthesis of complex molecules with significant therapeutic potential. The electron-withdrawing nature of the cyano group and the steric hindrance provided by the tert-butyl ester play crucial roles in modulating the reactivity and physicochemical properties of molecules derived from this intermediate. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel kinase inhibitors. Cyanopyridine derivatives are recognized for their significant biological and therapeutic activities, making them noteworthy in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 114429-07-1 | LookChem |
| Molecular Formula | C₁₁H₁₂N₂O₂ | LookChem |
| Molecular Weight | 204.23 g/mol | LookChem |
| Boiling Point | 337 °C at 760 mmHg | LookChem |
| Density | 1.14 g/cm³ | LookChem |
| Appearance | White to off-white solid | Chempanda[2] |
| Synonyms | tert-Butyl 2-cyano-3-pyridinecarboxylate, 2-Cyano-3-pyridinecarboxylic acid 1,1-dimethylethyl ester |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with palladium-catalyzed cyanation of a suitable pyridine precursor being a prominent and efficient method. This approach leverages the advancements in cross-coupling reactions, offering high yields and good functional group tolerance.[3]
Recommended Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol is based on established methodologies for the palladium-catalyzed cyanation of (hetero)aryl halides.[4][5]
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
tert-Butyl 2-chloronicotinate (starting material)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add tert-butyl 2-chloronicotinate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the catalytic cycle. The ligand facilitates the oxidative addition of the palladium to the aryl chloride and the subsequent reductive elimination of the nitrile product.[5]
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like potassium cyanide due to its lower toxicity and higher stability.[4]
-
Solvent and Temperature: DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures, which are often necessary to drive the catalytic cycle.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2-cyanopyridine moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Key Building Block for Kinase Inhibitors
The nitrile group of this compound can serve as a key interaction point with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors. The pyridine ring provides a scaffold for further functionalization to achieve desired pharmacological properties. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to reveal a key binding element or a point for further derivatization.
Several patents disclose compounds with structures that could be derived from this compound, targeting kinases such as Bruton's tyrosine kinase (BTK) and other protein kinases.[6][7] These inhibitors often feature a heterocyclic core, and the 2-cyanopyridine unit is a recurring motif.
Illustrative Signaling Pathway and Inhibition:
Kinase signaling pathway and point of inhibition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its efficient synthesis via palladium-catalyzed cyanation and the strategic importance of the 2-cyanopyridine moiety in kinase inhibitor design underscore its significance for researchers and scientists in pharmaceutical development. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of novel therapeutics.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Cyanopyridine derivatives: Significance and symbolism. (2024). Science of The Total Environment. [Link]
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. [Link]
-
A simple method for synthesis of active esters of isonicotinic and picolinic acids. (2001). Molecules, 6(6), 48. [Link]
- Compounds useful as kinase inhibitors. (2017).
- Protein kinase B inhibitors. (2017).
- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2013).
-
TERT-BUTYL-2-CYANONICOTINATE. (n.d.). LookChem. [Link]
Sources
- 1. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 2. chempanda.com [chempanda.com]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
Introduction: The Strategic Importance of a Versatile Heterocycle
An In-depth Technical Guide to tert-Butyl 2-cyanonicotinate: A Core Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to researchers, heterocyclic compounds, particularly substituted pyridines, hold a privileged status. This compound (CAS No. 114429-07-1) has emerged as a compound of significant interest, embodying a unique convergence of chemical reactivity and desirable physicochemical properties.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular profile, synthesis, and strategic application of this compound. The molecule itself is composed of two key features: the 2-cyanonicotinate core , a pyridine ring functionalized with both a nitrile and a tert-butyl ester, and the tert-butyl group . The cyanopyridine moiety offers multiple reaction sites for diversification, acting as a versatile template for library synthesis. Concurrently, the bulky tert-butyl group is a well-established modulator of drug-like properties, often employed to enhance metabolic stability, improve membrane permeability, and provide steric shielding.[1][2]
This document will move beyond a simple recitation of facts, providing a Senior Application Scientist’s perspective on the causality behind its utility, validated protocols for its synthesis, and a clear vision for its application in the rational design of next-generation pharmaceuticals.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The molecular weight of this compound is 204.23 g/mol , and its molecular formula is C₁₁H₁₂N₂O₂ .[3] The key physicochemical data are summarized in the table below for rapid reference and comparison.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-cyano-3-pyridinecarboxylate | N/A |
| CAS Number | 114429-07-1 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | N/A |
| Boiling Point | 337°C at 760 mmHg | N/A |
| Density | 1.14 g/cm³ | N/A |
| Flash Point | 157.6°C | N/A |
| Appearance | White to off-white solid | N/A |
Chemical Structure:
Synthesis and Mechanistic Rationale
The synthesis of this compound is not widely documented in publicly available literature. However, a robust and scientifically sound synthetic route can be proposed based on established chemical principles for tert-butoxycarbonylation of pyridinone systems. A similar transformation is documented for the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, providing a strong precedent for this methodology.[4]
The proposed synthesis proceeds via the reaction of 2-Hydroxynicotinonitrile (also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).
Expertise & Causality: Why This Method?
-
Mild Conditions: This method avoids harsh acidic or basic conditions that could potentially hydrolyze the nitrile group or degrade the pyridine ring.
-
High Selectivity: Boc₂O is highly selective for acylating hydroxyl and amino groups. The pyridinone tautomer of 2-Hydroxynicotinonitrile presents a nucleophilic oxygen, which readily attacks the electrophilic carbonyl carbon of Boc₂O.
-
Catalytic Efficiency: DMAP is a superior catalyst for this type of acylation. It functions by forming a highly reactive N-acylpyridinium intermediate with Boc₂O, which is then more susceptible to nucleophilic attack by the pyridinone oxygen than Boc₂O itself.
-
Ease of Purification: The primary by-products of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying the purification of the final product.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through clear checkpoints and expected outcomes.
Materials:
-
2-Hydroxynicotinonitrile (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Hydroxynicotinonitrile (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous THF.
-
Reagent Addition: While stirring at 0°C (ice bath), add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes unreacted Boc₂O and acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the proposed synthesis of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a strategic intermediate. The cyanopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules that inhibit key enzymes.[5]
The Strategic Role of the tert-Butyl Group
The tert-butyl group is far from a passive substituent; its incorporation is a deliberate design choice to modulate a molecule's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Shielding: The steric bulk of the tert-butyl group can physically block access to metabolically labile sites on a molecule. This "steric shield" can prevent or slow down metabolism by cytochrome P450 (CYP) enzymes, a common challenge in drug development that often leads to high clearance and short half-lives.[1][6]
-
Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and the blood-brain barrier, although this must be carefully balanced to maintain adequate aqueous solubility.
-
Conformational Rigidity: Its size can lock the conformation of adjacent rotatable bonds, which can pre-organize the molecule for optimal binding to a biological target, thereby increasing potency.[7]
-
Improved Target Engagement: The hydrophobic nature of the tert-butyl group can facilitate strong van der Waals interactions within hydrophobic pockets of protein targets, contributing to higher binding affinity.
Use as a Diversifiable Chemical Scaffold
This compound provides at least two primary handles for chemical modification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.
-
Ester Group Modification: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters.
Logical Relationship in Analogue Synthesis
Caption: Diversification of the this compound scaffold.
Safety, Handling, and Storage
Authoritative grounding in safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), this compound requires careful handling.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.
Conclusion
This compound is more than just another chemical reagent; it is a strategically designed building block that offers a powerful combination of a versatile heterocyclic core and a functionally significant tert-butyl group. Its utility in creating diverse molecular libraries, coupled with the inherent drug-like properties imparted by the tert-butyl moiety, makes it an invaluable asset for researchers in medicinal chemistry and drug discovery. By understanding its synthesis, reactivity, and the strategic rationale for its use, scientists can leverage this compound to accelerate the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Pfeifer, L., et al. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Gonzalez-Bobes, F., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
Shaik, A. B., et al. (2024). Synthesis of novel 2-cyanopyrrolidine derivatives with constrained imidazolidine ring. Journal of the Indian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Cyanoacetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses. [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl isocyanate.
-
Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie Van Leeuwenhoek. [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities. National Institutes of Health. [Link]
-
ResearchGate. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl 2-cyanonicotinate
This guide provides a comprehensive technical overview of this compound (CAS No. 114429-07-1), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, reactivity, and applications, offering field-proven insights into its utility.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a substituted pyridine derivative featuring a cyano group at the 2-position and a tert-butyl ester at the 3-position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals. The pyridine core is a common motif in numerous biologically active compounds, and the presence of orthogonally reactive cyano and ester moieties allows for selective and sequential chemical modifications. This versatility is paramount in the construction of compound libraries for drug discovery and in the development of targeted therapeutics.[1][2]
The molecule's systematic IUPAC name is tert-butyl 2-cyanopyridine-3-carboxylate. Its unique combination of a bulky, acid-labile tert-butyl protecting group and a versatile cyano group provides a strategic advantage in multi-step synthetic campaigns.
Core Molecular Structure
The foundational structure consists of a six-membered aromatic pyridine ring. The nitrogen atom in the ring influences the electronic properties and reactivity of the substituents. The electron-withdrawing cyano group at the C2 position and the ester at the C3 position significantly impact the molecule's chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 114429-07-1 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | [3] |
| Boiling Point | 337 °C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Refractive Index | 1.517 | [3] |
| Flash Point | 157.6 °C | [3] |
| Storage Temp. | 2-8 °C | [3][4] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound typically originates from readily available nicotinic acid derivatives. A common and efficient strategy involves the conversion of 2-chloronicotinic acid, a widely used intermediate.[5][6] The process involves two key transformations: esterification of the carboxylic acid and a subsequent nucleophilic aromatic substitution to install the cyano group.
Synthetic Rationale and Workflow
The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting other sensitive functional groups.[7] The conversion of the 2-chloro substituent to a 2-cyano group is a standard nucleophilic substitution on an electron-deficient pyridine ring.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Chloronicotinic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Esterification to form tert-Butyl 2-chloronicotinate
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in an appropriate solvent such as THF or DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl ester. This intermediate is often used in the next step without further purification.
Causality: The use of Boc₂O with DMAP is a mild and effective method for tert-butylation of carboxylic acids, avoiding the harsh acidic conditions required for Fischer esterification which might be incompatible with other functional groups.
Step 2: Cyanation to form this compound
-
In a flask equipped with a reflux condenser, dissolve the crude tert-butyl 2-chloronicotinate (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Add copper(I) cyanide (CuCN, 1.5 eq). The use of a copper catalyst is crucial for this type of nucleophilic substitution on an aromatic halide.
-
Heat the reaction mixture to 120-150 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonia or ferric chloride to complex with the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
Causality: The Rosenmund-von Braun reaction using CuCN is a classic method for introducing a nitrile group onto an aryl halide. The electron-deficient nature of the pyridine ring, enhanced by the chloro and ester substituents, facilitates this nucleophilic attack.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the final compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
Sources
- 1. 3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]
- 2. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
Introduction: Strategic Importance of tert-Butyl 2-Cyanonicotinate
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Cyanonicotinate
This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.
The 2-cyanonicotinate scaffold is a privileged structural motif found in a variety of biologically active molecules. The cyano group at the C2 position serves as a versatile handle for further chemical transformations, while the tert-butyl ester at the C3 position provides steric bulk and acts as a protecting group that can be selectively removed under acidic conditions. This unique combination of functionalities makes this compound a valuable building block for synthesizing complex molecular architectures.
The synthesis of this target molecule is not a trivial one-step process. It requires a strategic approach, balancing the timing of the cyanation and esterification steps. This guide will explore the two most logical and field-proven synthetic routes, providing a critical analysis of the advantages and challenges associated with each pathway.
Part 1: Retrosynthetic Analysis and Strategic Planning
A successful synthesis hinges on a robust retrosynthetic strategy. For this compound, the two key disconnections are the C-CN bond and the ester linkage. This leads to two primary forward-synthetic strategies:
-
Pathway A: Late-Stage Cyanation. This approach involves first synthesizing the tert-butyl nicotinate core and subsequently introducing the cyano group at the C2 position. This strategy is advantageous if the esterification of the cyanated precursor is problematic.
-
Pathway B: Early-Stage Cyanation. In this route, a pre-functionalized pyridine ring, typically 2-chloronicotinic acid, is used. The cyano group is introduced via nucleophilic substitution, followed by the esterification of the resulting 2-cyanonicotinic acid. This is often the preferred route due to the reliability of Sandmeyer-type or nucleophilic aromatic substitution reactions on activated pyridine rings.
Below is a visual representation of these competing strategies.
Figure 2: Experimental workflow for the tert-butylation step.
Experimental Protocol: Synthesis of this compound
-
Suspend 2-cyanonicotinic acid (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Gas evolution (CO₂) will be observed.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Part 3: Data Summary and Validation
The following table summarizes the expected outcomes for the described synthetic pathway. Yields are based on literature precedents for analogous transformations and represent typical results for a laboratory-scale synthesis.
| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield |
| 1a | Nicotinic Acid → Nicotinic Acid N-Oxide | H₂O₂, Acetic Acid | 75°C, 5h | 85-95% |
| 1b | N-Oxide → 2-Chloronicotinic Acid | POCl₃ | Reflux, 3h | 70-80% |
| 2 | 2-Chloro → 2-Cyano | KCN, DMF | 130°C, 10h | 65-75% |
| 3 | 2-Cyano Acid → tert-Butyl Ester | (Boc)₂O, DMAP, THF | RT, 18h | 80-90% |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting with the activation of the nicotinic acid ring via N-oxidation and chlorination. This "Early-Stage Cyanation" pathway (Pathway B) provides a robust and scalable method for producing this valuable intermediate. The key to success lies in the careful execution of each step, particularly the final, sterically demanding esterification, where the use of (Boc)₂O and DMAP is critical for achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this compound for applications in drug discovery and development.
References
- JIANGSU ZHONGBANG PHARMA. (2015). Method for preparing 2-chloronicotinic acid. CN104591961A.
- Katritzky, A. R., et al. (2005).
- Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. (2021).
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. (2007). Journal of the Korean Chemical Society.
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- CN101602717B - Method for synthesizing 2-chloronicotinic acid.
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (2023). Green Chemistry.
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-Cyanonicotinate
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of tert-Butyl 2-cyanonicotinate (CAS No. 114429-07-1). Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates essential data including physicochemical parameters, predicted spectroscopic characteristics, a representative synthetic protocol, and safety information. As a versatile bifunctional molecule, possessing both a nitrile and a sterically hindered ester, this compound serves as a valuable building block in modern organic synthesis. This guide aims to be a foundational resource for its application in the laboratory.
Introduction and Molecular Structure
This compound, systematically named tert-butyl 2-cyanopyridine-3-carboxylate, is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a cyano group at the 2-position and a tert-butyl carboxylate group at the 3-position. The presence of these orthogonal functional groups—a nucleophilic nitrogen in the pyridine ring, an electrophilic cyano group, and a sterically demanding tert-butyl ester—makes it a molecule of significant interest for constructing more complex heterocyclic systems.
The tert-butyl group provides steric protection to the carboxylate, rendering it stable to a variety of reaction conditions, particularly nucleophilic attack and basic hydrolysis, while allowing for selective deprotection under acidic conditions. The cyano group can participate in a wide array of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or as a participant in cycloaddition reactions.
Molecular Structure:
-
Systematic Name: tert-butyl 2-cyanopyridine-3-carboxylate
-
Common Synonyms: TERT-BUTYL-2-CYANONICOTINATE, TERT-BUTYL-2-CYANONICTINATE[1]
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
Molecular Weight: 204.23 g/mol [1]
Physicochemical Properties
Quantitative physical and chemical data are crucial for planning reactions, purification, and formulation. The following table summarizes the available data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Not specified (predicted to be a solid or oil at RT) | - |
| Boiling Point | 337 °C at 760 mmHg | [1][3] |
| Density | 1.14 g/cm³ | [1][3] |
| Flash Point | 157.6 °C | [1][3] |
| Melting Point | Data not available | - |
| Solubility | Data not available (predicted to be soluble in common organic solvents like CH₂Cl₂, EtOAc, THF) | - |
| Vapor Pressure | 0.000108 mmHg at 25°C | [1] |
| Refractive Index | 1.517 | [1] |
| LogP | 1.90858 | [1] |
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and a characteristic singlet for the tert-butyl group.
-
δ ~ 8.8-9.0 ppm (dd, 1H): Proton at C4 of the pyridine ring. It is expected to be the most downfield aromatic proton due to its proximity to the ring nitrogen and the deshielding effect of the adjacent cyano group. Expected coupling to H5 and H6.
-
δ ~ 8.2-8.4 ppm (dd, 1H): Proton at C6 of the pyridine ring. Deshielded by the adjacent ring nitrogen. Expected coupling to H4 and H5.
-
δ ~ 7.5-7.7 ppm (dd, 1H): Proton at C5 of the pyridine ring. Expected coupling to both H4 and H6.
-
δ ~ 1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. The large integration value is a key identifier.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.
-
δ ~ 163-165 ppm: Carbonyl carbon (C=O) of the ester group.
-
δ ~ 150-155 ppm: Aromatic carbon C6.
-
δ ~ 140-145 ppm: Aromatic carbon C4.
-
δ ~ 130-135 ppm: Aromatic carbon C2 (attached to the cyano group).
-
δ ~ 125-130 ppm: Aromatic carbon C5.
-
δ ~ 115-120 ppm: Cyano group carbon (C≡N).
-
δ ~ 110-115 ppm: Aromatic carbon C3 (attached to the ester group).
-
δ ~ 82-84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 28 ppm: The three equivalent methyl carbons (-C(CH₃)₃) of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
~2230-2210 cm⁻¹: Sharp, medium intensity peak corresponding to the C≡N (nitrile) stretching vibration.
-
~1730-1715 cm⁻¹: Strong intensity peak due to the C=O (ester carbonyl) stretching vibration.
-
~1600-1450 cm⁻¹: Multiple peaks of variable intensity from the C=C and C=N stretching vibrations within the pyridine ring.
-
~1370 cm⁻¹: Characteristic absorption for the tert-butyl group.
-
~1250-1150 cm⁻¹: Strong C-O stretching vibration of the ester.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z = 204.
-
Key Fragmentation Peak: A prominent peak at m/z = 148, corresponding to the loss of isobutylene ([M-56]⁺) from the parent ion via McLafferty-type rearrangement, resulting in the 2-cyanonicotinic acid cation. This is a characteristic fragmentation pattern for tert-butyl esters. Another significant peak would be expected at m/z = 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).
Experimental Protocols
Representative Synthesis Workflow
While a specific published procedure for this compound is elusive, a plausible and efficient synthesis can be designed based on established methods for the cyanation of halopyridines. A common precursor is tert-butyl 2-chloronicotinate.
Step-by-Step Protocol (Theoretical):
-
Reaction Setup: To a solution of tert-butyl 2-chloronicotinate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or toluene, add potassium cyanide (1.1-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.05-0.1 eq) to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization and Quality Control Workflow
Safety and Handling
The safety data for this compound is not fully characterized. However, based on its structure and the safety profile of related cyanopyridine compounds, the following precautions are advised.
-
General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Personal Protective Equipment (PPE): Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.
(The safety information is adapted from the SDS for CAS 114429-07-1 provided by LookChem)[5]
Applications in Research and Development
While specific drug candidates containing this exact fragment are not prominent in the public literature, the 2-cyanopyridine motif is a well-established pharmacophore and a versatile synthetic intermediate.
-
Scaffold for Medicinal Chemistry: This compound is an ideal starting point for creating libraries of novel compounds. The cyano group can be transformed into amides, amines, or tetrazoles, while the ester can be hydrolyzed and coupled with various amines to explore structure-activity relationships (SAR).
-
Intermediate for Heterocyclic Synthesis: The nitrile and the adjacent ring nitrogen can act as a dienophile or participate in cyclization reactions to build fused heterocyclic systems, which are prevalent in many biologically active molecules.
-
Potential Kinase Inhibitors: Substituted pyridines are core components of many kinase inhibitors used in oncology. This molecule provides a functionalized scaffold for the synthesis of such targeted therapies.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Retrieved January 10, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
An In-Depth Technical Guide to tert-Butyl 2-Cyanonicotinate: Properties, Synthesis, and Applications
Executive Summary: tert-Butyl 2-cyanonicotinate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a pyridine ring, a nitrile group, and a sterically hindered tert-butyl ester, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.
Introduction to this compound
This compound, with CAS Number 114429-07-1, is a substituted pyridine derivative. The strategic placement of the cyano and tert-butoxycarbonyl groups on the pyridine scaffold makes it an important intermediate for creating a variety of more complex heterocyclic systems. The tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions, while the cyano group is a versatile handle for transformations into amines, amides, or tetrazoles, among other functionalities.[1] These features have established its role in the synthesis of biologically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| CAS Number | 114429-07-1 | [2] |
| Appearance | White to off-white solid | Generic Observation |
| Boiling Point | 337 °C at 760 mmHg | [2][3] |
| Flash Point | 157.6 °C | [2][3] |
| Density | 1.14 g/cm³ | [2] |
| Refractive Index | 1.517 | [2] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Characterization:
Spectroscopic data is fundamental for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by the presence of a prominent singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.0-1.5 ppm).[4][5] The aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region, with their chemical shifts and coupling patterns being indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The nitrile carbon will have a distinct chemical shift in the 115-125 ppm range. The carbonyl carbon of the ester and the carbons of the pyridine ring will also be observable at their characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include a strong, sharp peak for the C≡N (nitrile) stretch, typically around 2220-2260 cm⁻¹.[6] A strong absorption for the C=O (ester carbonyl) stretch will be present in the region of 1700-1750 cm⁻¹.[6] C-H stretching vibrations of the tert-butyl group and the aromatic ring will also be visible.[7][8]
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of 204.23 would be expected, along with characteristic fragment ions resulting from the loss of the tert-butyl group or other fragments.[9][10]
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, often starting from commercially available nicotinic acid derivatives. A common approach involves the esterification of 2-cyanonicotinic acid with a tert-butylating agent.
Typical Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Esterification of 2-Cyanonicotinic Acid
This protocol describes a common laboratory-scale synthesis.
-
Preparation of 2-Cyanonicotinic Acid: 2-Chloronicotinonitrile is subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide, followed by hydrolysis of the resulting dinitrile to afford 2-cyanonicotinic acid.
-
Esterification:
-
To a stirred solution of 2-cyanonicotinic acid in an inert solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add tert-butanol to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous acid, base, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality in Experimental Choices:
-
DCC/DMAP: This combination is a widely used and efficient coupling system for ester formation. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to facilitate the reaction with the sterically hindered tert-butanol.
-
Inert Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents, catalysts, and byproducts, leading to a cleaner crude product for purification.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups.
Reactivity of the Nitrile Group: The cyano group is a versatile precursor to other functionalities.
-
Hydrolysis: It can be hydrolyzed to a primary amide (tert-butyl 2-carbamoylnicotinate) under controlled acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition: It can undergo [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Reactivity of the tert-Butyl Ester Group: The tert-butyl ester is a robust protecting group for the carboxylic acid.[11]
-
Deprotection: It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid.[11] This orthogonality is highly valuable in multi-step synthesis.
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than in more activated systems. The electronic nature of the ring can be further modulated by the substituents.
Applications in Drug Discovery: this compound is a valuable intermediate in the synthesis of a range of pharmaceutical agents. Its structure is often a core component of molecules targeting various receptors and enzymes. For instance, derivatives of nicotinic acid are known to possess a wide range of biological activities, and this building block provides a convenient entry point for the synthesis of novel analogues for screening in drug discovery programs.[12][13]
Caption: Key transformations of this compound.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential.
-
Safety Precautions: this compound should be handled in a well-ventilated area, preferably in a fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14][15] Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2] It is stable under recommended storage conditions.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a pyridine core, a reactive nitrile, and a sterically protected ester provides chemists with a powerful tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its successful application in research and development, particularly within the pharmaceutical industry.
References
-
TERT-BUTYL-2-CYANONICOTINATE - LookChem. (n.d.). Retrieved from [Link]
-
TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS) lookchem. (2017, August 17). Retrieved from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]
-
tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem. (n.d.). Retrieved from [Link]
-
Cyanoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Industrial synthesis method of tert-butyl isocyanate - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase - Figshare. (2007, November 13). Retrieved from [Link]
-
Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines - ResearchGate. (n.d.). Retrieved from [Link]
-
FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009, February 18). Retrieved from [Link]
-
t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.). Retrieved from [Link]
- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents. (n.d.).
-
Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Solved CH3-CH2 CONCEPTUAL CHECKPOINT 15.17 Below are NMR | Chegg.com. (2020, February 18). Retrieved from [Link]
-
t -Butyl carbamate - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyanobacteria: potential candidates for drug discovery - PubMed. (2013, March 27). Retrieved from [Link]
-
Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to. (n.d.). Retrieved from [Link]
-
Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - ResearchGate. (n.d.). Retrieved from [Link]
-
A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, January 16). Retrieved from [Link]
-
Special Issue “Drug Discovery and Application of New Technologies” - MDPI. (2024, November 1). Retrieved from [Link]
-
Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC - PubMed Central. (2025, May 16). Retrieved from [Link]
-
Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - MDPI. (2020, December 15). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TERT-BUTYL-2-CYANONICOTINATE|lookchem [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Solved CH3-CH2 CONCEPTUAL CHECKPOINT 15.17 Below are NMR | Chegg.com [chegg.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. Cyanobacteria: potential candidates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
In-Depth Technical Guide to the Solubility of tert-Butyl 2-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can be a significant impediment, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of promising drug candidates. This guide is dedicated to providing an in-depth technical understanding of the solubility of a specific and increasingly relevant molecule: tert-butyl 2-cyanonicotinate. As a Senior Application Scientist, my objective is to not only present data but to illuminate the underlying principles and practical methodologies that are crucial for researchers working with this and similar compounds. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the implications of its solubility profile in the context of medicinal chemistry.
Physicochemical Profile of this compound
To comprehend the solubility of this compound, we must first understand its molecular structure and inherent physicochemical properties.
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
Molecular Weight: 204.23 g/mol [1]
-
Structure:
-
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can participate in hydrogen bonding as an acceptor.
-
Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
-
tert-Butyl Ester Group (-COOC(CH₃)₃): A bulky, non-polar group that significantly influences the molecule's steric hindrance and lipophilicity.[2][3][4]
-
The interplay of the polar pyridine ring and cyano group with the non-polar tert-butyl ester group results in a molecule with moderate polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114429-07-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Boiling Point | 337 °C at 760 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| LogP (Predicted) | 1.90858 | [1] |
The predicted LogP value of approximately 1.9 indicates a moderate lipophilicity, suggesting that this compound will likely exhibit better solubility in organic solvents than in water.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): These solvents can interact with the polar pyridine nitrogen and the cyano group of this compound through dipole-dipole interactions and hydrogen bonding. The lone pair of electrons on the pyridine nitrogen and the nitrogen of the cyano group can act as hydrogen bond acceptors.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar tert-butyl group will have favorable van der Waals interactions with non-polar solvents. However, the energy required to break the solute-solute interactions of the polar regions of the molecule may limit its solubility in highly non-polar solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles that can interact with the polar parts of the molecule but cannot donate hydrogen bonds. They are expected to be good solvents for this compound due to a balance of polar and non-polar characteristics.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made. However, for drug development, quantitative data is essential.
Estimated Solubility Data of this compound
Due to the lack of publicly available experimental solubility data for this compound, the following table provides estimated solubility values at ambient temperature (approximately 25°C). These estimations are derived from the analysis of its molecular structure, comparison with structurally similar compounds like tert-butyl nicotinate and 2-cyanonicotinic acid, and general principles of solubility.[6][7][8] It is crucial to note that these are estimations and should be confirmed by experimental determination.
Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility Range (g/L) | Qualitative Solubility |
| Hexane | 1.88 | < 1 | Sparingly Soluble |
| Toluene | 2.38 | 10 - 50 | Soluble |
| Ethyl Acetate | 6.02 | > 100 | Very Soluble |
| Acetone | 20.7 | > 100 | Very Soluble |
| Acetonitrile | 37.5 | 50 - 100 | Soluble |
| Ethanol | 24.6 | 50 - 100 | Soluble |
| Methanol | 32.7 | 20 - 60 | Soluble |
| Water | 80.1 | < 0.1 | Insoluble |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a well-designed experimental protocol is paramount. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[9][10][11]
Experimental Workflow Diagram
Caption: Shake-flask solubility determination workflow.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (purity >98%)
-
HPLC-grade solvents (Hexane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker incubator with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (e.g., PTFE or nylon)
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume (e.g., 5 mL) of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 260-280 nm)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
The Role of this compound in Drug Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
The tert-Butyl Group: This bulky group is often incorporated into drug candidates to enhance metabolic stability.[3][4][12] By sterically shielding susceptible metabolic sites, the tert-butyl group can reduce the rate of enzymatic degradation, thereby prolonging the drug's half-life in the body. It can also improve receptor binding selectivity and oral bioavailability.[2][3]
-
The Cyanonicotinate Scaffold: Nicotinic acid and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals. The cyano group can act as a bioisostere for other functional groups and can be a key pharmacophoric element for interacting with biological targets. Derivatives of cyanopyridine have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The solubility data of this compound is therefore crucial for:
-
Lead Optimization: Understanding its solubility in various solvents helps in designing and synthesizing analogs with improved physicochemical properties.
-
Formulation Development: Knowledge of its solubility is essential for developing suitable dosage forms, whether for oral, parenteral, or topical administration.
-
Process Chemistry: Solubility data guides the selection of solvents for reaction, purification, and crystallization processes in the large-scale synthesis of the compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound, from its theoretical underpinnings to a practical experimental protocol for its determination. While specific experimental data is not yet widely available, the principles and methodologies outlined here provide a solid foundation for researchers to generate this critical information. As the exploration of cyanonicotinate derivatives in drug discovery continues, a thorough understanding of their solubility will be indispensable for translating these promising molecules into effective therapeutics. The self-validating nature of the detailed experimental protocol ensures that any data generated will be robust and reliable, contributing to the broader knowledge base and facilitating the advancement of pharmaceutical sciences.
References
-
Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
-
Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]
-
Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. [Link]
-
Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]
-
2-Chloronicotinic acid Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
2-Chloronicotinic acid. Wikipedia. [Link]
-
tert-butyl nicotinate. chemsynthesis. [Link]
-
t-butyl nicotinate. Stenutz. [Link]
-
TERT-BUTYL-2-CYANONICOTINATE. LookChem. [Link]
-
tert-Butyl isonicotinate. PubChem. [Link]
-
Polar Molecules Tutorial: How to determine polarity in a molecule. YouTube. [Link]
-
tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. PubMed Central. [Link]
-
Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems. YouTube. [Link]
-
The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. PubMed. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]
-
Recent Advancement in Multicomponent Synthesis of Fused Coumarin Derivatives. Bentham Science. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 7. Page loading... [guidechem.com]
- 8. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. scielo.br [scielo.br]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to tert-Butyl 2-Cyanonicotinate: Structure Elucidation and Data Interpretation
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless active pharmaceutical ingredients (APIs). Tert-butyl 2-cyanonicotinate (CAS 114429-07-1) is a valuable bifunctional building block, incorporating a pyridine core, a cyano moiety, and a tert-butyl ester group.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere listing of data, delving into the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.
Molecular Structure Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyridine ring substituted at the 2-position with a cyano group (-C≡N) and at the 3-position with a tert-butoxycarbonyl group (-COOC(CH₃)₃). The molecule lacks any planes of symmetry that would render its three aromatic protons or its pyridine ring carbons chemically equivalent.
Visualizing the Core Structure
To facilitate the discussion of NMR data, the atoms in this compound are systematically numbered. This numbering is crucial for the unambiguous assignment of signals to specific nuclei.
Caption: Numbered structure of this compound.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton Nuclear Magnetic Resonance (¹H NMR) is an essential technique for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton framework.
Expert Insight: The Logic of Sample Preparation
The choice of solvent and concentration is critical for acquiring high-quality NMR data. A deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used as it is "invisible" in the ¹H NMR spectrum. The sample must be free of particulate matter and paramagnetic impurities to avoid signal broadening. A concentration of 5-10 mg/mL is generally sufficient for modern high-field spectrometers.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. For a simple molecule like this, a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans is typically adequate.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments.
| Signal | Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| 1 | H6 | 8.8 - 9.0 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.7 | 1H |
| 2 | H4 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.7 | 1H |
| 3 | H5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 4.8 | 1H |
| 4 | -C(CH₃)₃ | 1.5 - 1.7 | Singlet (s) | N/A | 9H |
Note: Predicted chemical shifts are based on the analysis of similar structures. For example, the protons on a 2-cyanopyridine ring exhibit characteristic downfield shifts.[2] The tert-butyl group consistently appears as a singlet in the 0.5-2.0 ppm range.[3]
Causality of Assignments:
-
Pyridine Protons (H4, H5, H6): These protons are on an electron-deficient aromatic ring, causing them to be "deshielded" and appear at high chemical shifts (downfield).
-
H6: This proton is ortho to the ring nitrogen, which exerts the strongest deshielding effect, thus it is expected to have the highest chemical shift. It is split by both H5 (ortho coupling, ~4-5 Hz) and H4 (meta coupling, ~1-2 Hz), resulting in a doublet of doublets.
-
H4: This proton is also deshielded, but to a lesser extent than H6. It is split by H5 (ortho coupling, ~7-8 Hz) and H6 (meta coupling, ~1-2 Hz), also appearing as a doublet of doublets.
-
H5: This proton is the most upfield of the aromatic signals. It is split by both H4 and H6, both of which are ortho to it, resulting in a doublet of doublets with larger coupling constants.
-
-
tert-Butyl Protons: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. They have no adjacent protons to couple with, hence they appear as a sharp, intense singlet.[3] Its upfield position is characteristic of saturated alkyl groups.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a simple spectrum where each unique carbon atom appears as a single line.[3]
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition parameters, however, are different due to the lower sensitivity of the ¹³C nucleus.
-
Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Data Interpretation and Analysis
The structure of this compound has 11 carbon atoms, all of which are chemically non-equivalent. Therefore, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Signal | Assigned Carbons | Predicted δ (ppm) | Notes |
| 1 | C9 (C=O) | 162 - 165 | Ester carbonyl, typically downfield. |
| 2 | C6 | 152 - 154 | Aromatic C-H, adjacent to N. |
| 3 | C2 | 148 - 150 | Quaternary aromatic C, adjacent to N. |
| 4 | C4 | 140 - 142 | Aromatic C-H. |
| 5 | C3 | 130 - 132 | Quaternary aromatic C. |
| 6 | C5 | 128 - 130 | Aromatic C-H. |
| 7 | C7 (C≡N) | 115 - 118 | Cyano group carbon. |
| 8 | C12 (Quaternary t-Bu) | 82 - 84 | Quaternary sp³ carbon of the ester. |
| 9 | C13, C14, C15 (-CH₃) | 28 - 30 | Equivalent methyl carbons. |
Note: Predicted chemical shifts are based on established ranges for functional groups. Carbonyl carbons are found far downfield (170-220 ppm), while sp³ carbons of a tert-butyl group appear upfield.[4][5]
Causality of Assignments:
-
Carbonyl Carbon (C9): The C=O carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms and its sp² hybridization, placing it furthest downfield.
-
Aromatic Carbons (C2, C3, C4, C5, C6): These sp² hybridized carbons appear in the intermediate region (120-155 ppm). Carbons directly attached to the electronegative nitrogen (C2, C6) are shifted further downfield.
-
Cyano Carbon (C7): The carbon of the nitrile group typically resonates in the 115-125 ppm range.
-
tert-Butyl Carbons (C12, C13, C14, C15): The sp³ hybridized carbons appear in the upfield region. The quaternary carbon (C12) is deshielded by the adjacent oxygen atom and appears around 83 ppm. The three equivalent methyl carbons (C13, C14, C15) are highly shielded and appear far upfield around 28 ppm.[4]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Data Interpretation and Analysis
The IR spectrum is dominated by absorptions corresponding to the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2980 | C-H Stretch | Aliphatic (tert-Butyl) |
| ~2230 | C≡N Stretch | Cyano (Nitrile) |
| ~1730 | C=O Stretch | Ester |
| ~1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
Note: These are characteristic absorption regions. The C≡N stretch is a sharp, medium-intensity band, while the C=O stretch is typically the strongest band in the spectrum.[6]
Workflow for IR Spectral Analysis
Caption: A logical workflow for the analysis of key functional groups in the IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
Data Interpretation and Analysis
-
Molecular Ion: The molecular formula is C₁₁H₁₂N₂O₂. The molecular weight is 204.23 g/mol .[1] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 205.24 .
-
Fragmentation: Tandem MS (MS/MS) experiments can induce fragmentation. The tert-butyl ester is prone to a characteristic fragmentation pathway. The most likely fragmentation involves the loss of a neutral isobutylene molecule (56 Da) or the formation of a stable tert-butyl cation (57 Da).
| m/z (Predicted) | Formula of Ion | Origin |
| 205.24 | [C₁₁H₁₃N₂O₂]⁺ | [M+H]⁺ |
| 149.04 | [C₇H₅N₂O₂]⁺ | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Predicted Fragmentation Pathway
Caption: Primary fragmentation pathway for protonated this compound.
Summary and Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating dataset for the structural confirmation of this compound. ¹H and ¹³C NMR map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical cyano and ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns.
| Technique | Key Information Provided |
| ¹H NMR | Confirms 3 distinct aromatic protons and a 9H tert-butyl singlet. |
| ¹³C NMR | Confirms 11 unique carbons, including carbonyl, aromatic, cyano, and aliphatic signals. |
| IR | Shows characteristic stretches for C≡N (~2230 cm⁻¹), C=O (~1730 cm⁻¹), and C-H bonds. |
| MS | Verifies molecular weight with [M+H]⁺ at m/z 205.24 and shows key fragment at m/z 149. |
This guide demonstrates a systematic, multi-technique approach to spectroscopic analysis. By understanding the principles behind each technique and the causal links between structure and spectral output, researchers can confidently verify the identity and purity of their chemical entities, a cornerstone of scientific integrity and successful research and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 10, 2026, from [Link]
-
Ortega, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved January 10, 2026, from [Link]
-
Supporting Information. (n.d.). 2 - Supporting Information. Retrieved January 10, 2026, from [Link]
-
Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
Wiebe, C., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Retrieved January 10, 2026, from [Link]
-
Arslan, H., et al. (n.d.). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved January 10, 2026, from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 10, 2026, from [Link]
-
Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved January 10, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Synthetic Utility and Pharmacological Potential of the tert-Butyl 2-cyanonicotinate Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl 2-cyanonicotinate is a heterocyclic building block of significant interest in medicinal chemistry. While not possessing a defined biological mechanism of action in itself, its structural motifs—the pyridine ring, the cyano group, and the tert-butyl ester—are prevalent in a wide array of pharmacologically active compounds. This technical guide delves into the synthetic utility and the latent therapeutic potential of this scaffold. We will explore its role as a versatile intermediate in the synthesis of novel drug candidates, examine the established biological activities of related nicotinoyl and tert-butyl-containing molecules, and provide a forward-looking perspective on its application in modern drug discovery. The narrative is grounded in established chemical principles and supported by evidence from peer-reviewed literature, offering field-proven insights for the discerning researcher.
Introduction: The Chemical Identity and Synthetic Value of this compound
This compound, with the chemical formula C₁₁H₁₂N₂O₂ and CAS number 114429-07-1, is a substituted pyridine derivative.[1][2][3] Its structure is characterized by a pyridine ring substituted with a cyano group at the 2-position and a tert-butyl carboxylate at the 3-position. This arrangement of functional groups makes it a valuable and reactive intermediate in organic synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. The cyano group and the pyridine ring nitrogen offer multiple sites for chemical modification, enabling the construction of diverse molecular architectures.
The true value of this compound lies not in its intrinsic biological activity, but in its potential as a starting material for the synthesis of more complex molecules with desired pharmacological profiles.[4] Its utility has been demonstrated in academic and industrial research, particularly in the construction of compound libraries for high-throughput screening.[4]
The Nicotinoyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The nicotinoyl scaffold, a substituted pyridine-3-carbonyl structure, is a recurring motif in a multitude of therapeutic agents. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The following subsections detail the diverse biological activities associated with nicotinoyl derivatives, providing a rationale for the use of this compound in drug design.
Anti-inflammatory Properties
Nicotinamide and its derivatives have been investigated for their anti-inflammatory effects. For instance, a synthesized molecule incorporating a nicotinoyl moiety demonstrated significant anti-inflammatory activity in preclinical models, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[5] This suggests that the nicotinoyl core can serve as a foundational element for the development of novel anti-inflammatory agents.
Anticancer and Cytotoxic Potential
Various ester derivatives of nicotinic acid have been evaluated for their potential as anticancer agents. Studies have shown that certain synthetic esters exhibit moderate inhibitory effects on human tumor cell lines.[6][7] The structure-activity relationship (SAR) studies of these compounds often guide the design of more potent and selective anticancer drugs.[7] The 2-cyano substituent in this compound offers a unique electronic and steric profile that can be exploited in the design of novel cytotoxic agents.
Enzyme Inhibition
Nicotinamide-containing structures are known to interact with a variety of enzymes. Some nicotinic acid derivatives have shown inhibitory activity against enzymes like alpha-glucosidase, an important target in the management of type 2 diabetes.[6] Furthermore, derivatives of pseudothiohydantoin containing a tert-butyl group have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in cancer progression.[8] This highlights the potential for developing enzyme inhibitors from the this compound scaffold.
The Role of the tert-Butyl Group in Drug Design
The tert-butyl group is a common feature in many pharmaceutical compounds, valued for its steric bulk and lipophilicity.[9] Its incorporation into a molecule can have profound effects on its metabolic stability, binding affinity, and overall pharmacological profile.
Metabolic Stability and Pharmacokinetics
The tert-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[9] However, the tert-butyl group itself can be a site of metabolism, often undergoing hydroxylation.[9] This metabolic transformation can sometimes lead to the formation of active metabolites. Understanding the metabolic fate of the tert-butyl group is crucial in drug design and is often investigated using in vitro systems like human liver microsomes.[10]
Enhancing Potency and Selectivity
The steric hindrance provided by the tert-butyl group can enforce a specific conformation on a molecule, leading to a more favorable interaction with its biological target. This can result in enhanced potency and selectivity.[9] For example, in the HIV protease inhibitor nelfinavir, the tert-butylcarboxamide moiety occupies a specific subsite of the enzyme, contributing to its efficacy.[9]
Synthetic Pathways and Chemical Transformations
The chemical reactivity of this compound makes it a versatile tool for synthetic chemists. The following diagram illustrates a general synthetic scheme where this compound can be used as a starting material.
Caption: Synthetic pathways originating from this compound.
A notable application of a related compound, tert-butyl nicotinate, is in a zinc-catalyzed amide-to-ester transformation. This biomimetic activation mechanism involves the chelation of a zinc catalyst by the pyridine nitrogen and the amide carbonyl, facilitating nucleophilic attack by an alcohol. This methodology allows for the cleavage of primary amides under mild conditions, demonstrating the sophisticated chemical transformations that can be achieved using nicotinate-based directing groups.
Experimental Protocols for Elucidating Mechanism of Action
Should a novel derivative of this compound show promising biological activity in initial screens, a systematic approach is required to determine its mechanism of action. The following is a generalized workflow for such an investigation.
Target Identification and Validation
-
Phenotypic Screening: Assess the effect of the compound on cellular models of disease.
-
Affinity-Based Methods: Utilize techniques such as affinity chromatography or chemical proteomics to identify binding partners.
-
Genetic Approaches: Employ CRISPR-Cas9 screening or siRNA libraries to identify genes that modulate sensitivity to the compound.
-
Target Validation: Confirm the interaction between the compound and the putative target using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
In Vitro Characterization
-
Enzyme Inhibition Assays: If the target is an enzyme, determine the IC₅₀ and mode of inhibition (e.g., competitive, non-competitive).
-
Receptor Binding Assays: For receptor targets, perform radioligand binding assays to determine the binding affinity (Kᵢ).[10][11]
-
Cellular Functional Assays: Measure the downstream effects of target engagement in cells, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or gene expression.
Caption: A stepwise approach to determining the mechanism of action.
Conclusion and Future Perspectives
This compound represents a valuable scaffold for the discovery of new therapeutic agents. While it does not have a known mechanism of action itself, its constituent parts are well-represented in a variety of bioactive molecules. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemists. Future research will likely continue to leverage this and related nicotinoyl scaffolds to develop novel drugs with improved efficacy and safety profiles across a range of therapeutic areas, including inflammation, oncology, and metabolic diseases. The principles of rational drug design, coupled with modern synthetic methodologies, will undoubtedly unlock the full potential of this versatile chemical entity.
References
-
Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. [Link]
-
Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues. Journal of Natural Products. [Link]
-
TERT-BUTYL-2-CYANONICOTINATE. LookChem. [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. PubMed. [Link]
-
Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. PubMed. [Link]
-
Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]
-
Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. MDPI. [Link]
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. [Link]
-
Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. MDPI. [Link]
-
A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]
-
The Symbiotic Relationship Between Drug Discovery and Organic Chemistry. PubMed. [Link]
-
Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters. PubMed. [Link]
-
Cyanobacteria: potential candidates for drug discovery. PubMed. [Link]
-
TERT-BUTYL-2-CYANONICOTINATE, CasNo.114429-07-1. weifang yangxu group co.,ltd. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. TERT-BUTYL-2-CYANONICOTINATE, CasNo.114429-07-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 4. The Symbiotic Relationship Between Drug Discovery and Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Strategic Intermediate: A Technical Guide to tert-Butyl 2-Cyanonicotinate
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl 2-cyanonicotinate, a pyridine derivative bearing both a sterically demanding ester and a reactive cyano group, presents itself as a valuable, albeit nuanced, intermediate. This technical guide provides a comprehensive overview of its synthesis, chemical reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Attributes
At its core, this compound (CAS No. 114429-07-1) is a molecule designed for strategic chemical manipulation. The presence of the bulky tert-butyl ester group provides steric hindrance and can modulate the electronic properties of the pyridine ring. This group is also a valuable protecting group for the carboxylic acid, readily cleaved under acidic conditions to unmask the acid functionality for further elaboration.[1] Concurrently, the ortho-cyano group is a versatile functional handle, amenable to a wide range of transformations.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 114429-07-1 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Boiling Point | 337 °C at 760 mmHg |
| Density | 1.14 g/cm³ |
| Refractive Index | 1.517 |
Synthesis of this compound: A Strategic Esterification
The synthesis of this compound is most logically approached through the esterification of its parent carboxylic acid, 2-cyanonicotinic acid. The direct esterification with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol and the potential for isobutene elimination under harsh acidic conditions.[3] Therefore, milder and more strategic methods are required.
A promising approach involves the activation of the carboxylic acid followed by reaction with a tert-butyl source. One such methodology utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[4][5] This method has proven effective for a wide range of carboxylic acids, including those with sensitive functional groups.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Proposed Synthesis via Tf₂NH Catalysis
This protocol is adapted from a general procedure for the tert-butylation of carboxylic acids.[4][5] Optimization may be required for this specific substrate.
-
Reaction Setup: To a solution of 2-cyanonicotinic acid (1.0 eq) in tert-butyl acetate (0.2 M), add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 5 mol%).
-
Reaction Conditions: Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound stems from the orthogonal reactivity of its two key functional groups: the tert-butyl ester and the cyano group.
Transformations of the Cyano Group
The cyano group at the 2-position of the pyridine ring is activated towards nucleophilic attack, a reactivity profile that can be further enhanced by the electron-withdrawing nature of the ester group. This opens up avenues for a variety of transformations:
-
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively. This provides a route to 2,3-pyridinedicarboxylic acid derivatives.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is valuable for the introduction of a basic side chain.
-
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused heterocyclic systems, a common strategy in the synthesis of bioactive molecules.
Cleavage of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid. This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The liberated carboxylic acid can then be engaged in further reactions such as amide bond formation or other derivatizations.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in readily available literature, its structural motifs are present in numerous pharmaceutically active compounds. Nicotinic acid and its derivatives are well-established pharmacophores, and the strategic placement of a cyano group and a protected carboxylic acid makes this molecule a highly attractive building block for the synthesis of novel drug candidates.
The tert-butyl group is frequently incorporated into drug molecules to enhance their metabolic stability and modulate their pharmacokinetic properties.[6] The steric bulk of the tert-butyl group can shield adjacent functional groups from enzymatic degradation.
The 2-cyanopyridine moiety is also of significant interest. For instance, derivatives of 2-cyanopyridine have been shown to react selectively with N-terminal cysteine residues in peptides and proteins, suggesting potential applications in bioconjugation and proteomics.[4][7]
Spectroscopic Characterization (Predicted)
While a publicly available, verified full dataset is elusive, the expected spectroscopic data for this compound can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Singlet for the tert-butyl protons (~1.6 ppm). - Three aromatic protons on the pyridine ring with characteristic coupling patterns. |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~82 ppm). - Signal for the methyl carbons of the tert-butyl group (~28 ppm). - Signal for the nitrile carbon (~115 ppm). - Signal for the carbonyl carbon of the ester (~164 ppm). - Signals for the pyridine ring carbons. |
| IR Spectroscopy | - Strong C≡N stretching vibration (~2230 cm⁻¹). - Strong C=O stretching vibration of the ester (~1730 cm⁻¹). - C-O stretching vibrations (~1250-1300 cm⁻¹). - Aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 204. - Characteristic fragmentation pattern showing loss of isobutylene (m/z 56) to give a peak at m/z 148. |
Conclusion
This compound is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its combination of a sterically demanding, yet cleavable, ester and a versatile cyano group on a biologically relevant pyridine scaffold makes it a valuable intermediate for the construction of complex and potentially bioactive molecules. While detailed synthetic applications of this specific molecule are not widely documented, the principles of its reactivity and the known utility of its constituent functional groups provide a strong foundation for its application in novel synthetic endeavors. Researchers and drug development professionals can leverage the insights provided in this guide to effectively incorporate this compound into their synthetic strategies, paving the way for the discovery of new chemical entities.
References
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. Available at: [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
-
Organic Syntheses Procedure: Cyanoacetic acid, tert-butyl ester. Available at: [Link]
-
Organic Syntheses Procedure: Carbamic acid, tert-butyl ester. Available at: [Link]
-
TERT-BUTYL-2-CYANONICOTINATE - LookChem. Available at: [Link]
-
Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase - ResearchGate. Available at: [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. Available at: [Link]
-
Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors - MDPI. Available at: [Link]
-
Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification - PubMed. Available at: [Link]
-
MACHINE LEARNING ANALYSIS OF MASS SPECTROMETRY DATA CAN DIFFERENTIATE ORGANIC DISTRIBUTIONS IN METEORITIC AND TERRESTRIAL GEOLOG. Available at: [Link]
-
Synthesis and Structures of 2,2 '-Diselenobisnicotinic Acid and Its Tert-Butyl Ester - ResearchGate. Available at: [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. Available at: [Link]
-
2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid - PMC - NIH. Available at: [Link]
-
Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. Available at: [Link]
-
VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization - Scholars' Mine. Available at: [Link]
-
Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates | Request PDF - ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure: Acetic acid, tert-butyl ester. Available at: [Link]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF - ResearchGate. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to. Available at: [Link]
-
USGS Spectral Library Version 7 Data. Available at: [Link]
-
Esterification of Tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. E-Journal of Chemistry. Available at: [Link]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid tert‐butyl esters | Semantic Scholar. Available at: [Link]
-
Diverse pharmaceutical building blocks prepared with evolved enzymes - Chemistry World. Available at: [Link]
-
Synthesis of an Octa-tert-butylphthalocyanine: A Low-Aggregating and Photochemically Stable Photosensitizer | Request PDF - ResearchGate. Available at: [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. Available at: [Link]
-
Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC - PubMed Central. Available at: [Link]
-
Synthesis of BHT-like derivatives 1 and 2 suitable for the... - ResearchGate. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Pharmaceutical Building Block: An In-depth Technical Guide to tert-Butyl 2-Cyanonicotinate
Abstract
tert-Butyl 2-cyanonicotinate, a seemingly modest heterocyclic compound, has emerged as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique structural features—a sterically demanding tert-butyl ester and a reactive nitrile group on a pyridine scaffold—offer medicinal chemists a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the strategic considerations behind plausible synthetic routes and offering detailed experimental protocols. While a singular, seminal "discovery" publication remains elusive in the readily available scientific literature, this paper constructs a logical and evidence-based narrative of its synthesis based on established and analogous chemical transformations. We will explore the key reactions, such as the introduction of the tert-butyl ester and the crucial cyanation step, providing insights into reaction mechanisms, optimization, and the rationale behind procedural choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper technical understanding of this important synthetic building block.
Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, while the substituted pyridine ring offers multiple vectors for chemical modification to fine-tune biological activity, selectivity, and metabolic stability. The introduction of a cyano group at the 2-position and a tert-butyl ester at the 3-position of the pyridine ring, as seen in this compound, provides a unique combination of functionalities that are highly valuable in the synthesis of complex pharmaceutical agents.
The tert-butyl ester serves as a sterically bulky protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent synthetic steps. Furthermore, in the context of prodrug strategies, tert-butyl esters can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and tetrazoles, which are common pharmacophores in drug molecules.
Given the absence of a definitive "discovery" paper, this guide will focus on the logical and most probable synthetic pathways for the preparation of this compound, drawing upon established methodologies for pyridine functionalization.
Retrosynthetic Analysis: Deconstructing this compound
A logical retrosynthetic analysis of this compound (I) suggests two primary disconnection strategies, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Route A: Cyanation of a Pre-formed tert-Butyl Nicotinate Ring. This approach involves the initial synthesis of a tert-butyl nicotinate substituted with a suitable leaving group at the 2-position, typically a halogen such as chlorine or bromine. Subsequent nucleophilic substitution with a cyanide source would then yield the target molecule.
Route B: Esterification of a Pre-formed 2-Cyanonicotinic Acid. This strategy focuses on the initial construction of the 2-cyanonicotinic acid core, followed by the esterification of the carboxylic acid with a tert-butyl group.
Both routes are chemically viable and leverage well-established synthetic transformations. The choice between them in a practical setting would depend on factors such as the availability and cost of starting materials, reaction yields, and ease of purification.
Synthetic Pathways and Experimental Protocols
This section details the probable synthetic steps for both Route A and Route B, providing technical insights and step-by-step protocols based on analogous transformations found in the chemical literature.
Route A: Cyanation of tert-Butyl 2-Halonicotinate
This route is a convergent approach where the tert-butyl ester is introduced prior to the cyanation step.
The precursor, tert-butyl 2-chloronicotinate, can be synthesized from commercially available 2-chloronicotinic acid. The direct esterification of a carboxylic acid with the sterically hindered tert-butanol is often challenging under standard acidic conditions due to the propensity of tert-butanol to eliminate to isobutylene.[1] More effective methods typically involve the activation of the carboxylic acid.
Protocol: Synthesis of tert-Butyl 2-Chloronicotinate
-
Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours). The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM or tetrahydrofuran (THF). In a separate flask, prepare a solution of tert-butanol (1.5-2.0 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) in the same anhydrous solvent. Cool the alcohol/base solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure tert-butyl 2-chloronicotinate.
The introduction of the cyano group at the 2-position of the pyridine ring can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium and nickel-catalyzed cyanations are well-established methods for the conversion of aryl halides to aryl nitriles.[2][3] Nickel catalysis is often preferred for its lower cost and high reactivity towards aryl chlorides.
Protocol: Nickel-Catalyzed Cyanation
Caution: Metal cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for their use and disposal.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 2-chloronicotinate (1 equivalent), a nickel catalyst such as NiCl₂(dppf) or Ni(COD)₂ with a suitable ligand (e.g., dppf, Xantphos), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6-1.0 equivalents), and a reducing agent if using a Ni(II) precatalyst (e.g., zinc powder).
-
Reaction Conditions: Add an anhydrous, degassed solvent such as DMF, N,N-dimethylacetamide (DMAc), or toluene. Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.
Caption: Synthetic workflow for Route A.
Route B: Esterification of 2-Cyanonicotinic Acid
This route prioritizes the formation of the 2-cyanonicotinic acid core, followed by the introduction of the tert-butyl ester.
2-Cyanonicotinic acid can be prepared from 2-chloronicotinic acid via a nucleophilic aromatic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile if an ester was used as an intermediate, or directly from the acid. A more modern approach could involve the direct cyanation of nicotinic acid N-oxide.[4][5]
Protocol: Synthesis of 2-Cyanonicotinic Acid from 2-Chloronicotinic Acid
-
Nucleophilic Substitution: In a sealed reaction vessel, dissolve 2-chloronicotinic acid (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO. Add a cyanide source such as sodium cyanide or potassium cyanide (1.1-1.5 equivalents). Heat the reaction mixture to 100-150 °C for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the 2-cyanonicotinic acid. The acidification should be performed in a well-ventilated fume hood to avoid the release of toxic hydrogen cyanide gas. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
As mentioned previously, direct esterification with tert-butanol is inefficient. A common and effective method for the synthesis of tert-butyl esters from carboxylic acids is the use of di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7]
Protocol: (Boc)₂O/DMAP Mediated Esterification
-
Reaction Setup: Dissolve 2-cyanonicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as DCM, THF, or acetonitrile. Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by the evolution of carbon dioxide and by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for Route B.
Data Summary
The following table summarizes the key reactants and expected outcomes for the pivotal steps in the synthesis of this compound.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield Range (%) |
| Route A: Esterification | 2-Chloronicotinic Acid | 1. (COCl)₂, DMF (cat.)2. t-BuOH, Et₃N | tert-Butyl 2-Chloronicotinate | 60-80 |
| Route A: Cyanation | tert-Butyl 2-Chloronicotinate | NiCl₂(dppf), Zn(CN)₂ | This compound | 50-75 |
| Route B: Cyanation | 2-Chloronicotinic Acid | NaCN or KCN | 2-Cyanonicotinic Acid | 70-90 |
| Route B: Esterification | 2-Cyanonicotinic Acid | (Boc)₂O, DMAP (cat.) | This compound | 75-95 |
Note: Yields are estimates based on analogous reactions in the literature and can vary depending on reaction scale and optimization.
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of synthetic chemistry in the advancement of medicine. While the precise historical moment of its first synthesis is not readily apparent, the logical application of well-established synthetic methodologies provides clear and reliable pathways to this valuable building block. The two primary routes—cyanation of a pre-formed tert-butyl nicotinate and esterification of 2-cyanonicotinic acid—both offer viable and efficient means of production, with the choice of route often dictated by practical laboratory considerations.
The versatility of the nitrile and the strategic utility of the tert-butyl ester ensure that this compound will continue to be a sought-after intermediate in the synthesis of novel therapeutics. Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes, potentially involving C-H activation or flow chemistry approaches, to further enhance the efficiency and environmental footprint of its production. As our understanding of disease biology deepens, the demand for complex and highly functionalized molecules will only increase, solidifying the importance of foundational building blocks like this compound in the ongoing quest for new and improved medicines.
References
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PubMed Central. [Link]
-
ACS Publications. (2019, December 20). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. [Link]
-
ResearchGate. (2009, January). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
-
ResearchGate. (2014, January). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
-
ResearchGate. (2016, October). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. [Link]
-
Patsnap. (n.d.). Industrial synthesis method of tert-butyl isocyanate. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 648-653. [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]
- Google Patents. (n.d.).
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 648-653. [Link]
- Google Patents. (n.d.). US9517992B2 - Organic compounds.
- Google Patents. (n.d.).
-
ResearchGate. (2011, January). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]
-
ResearchGate. (2017, March). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
National Center for Biotechnology Information. (2023, February 26). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central. [Link]
-
MDPI. (2024, August 24). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. Catalysts, 14(9), 724. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4307257A - Process for production of tertiary butyl alcohol.
-
ResearchGate. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester?. [Link]
Sources
- 1. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of tert-Butyl 2-cyanonicotinate
Abstract
This whitepaper provides a comprehensive technical guide on the safe handling, storage, and disposal of tert-Butyl 2-cyanonicotinate, a key building block in modern pharmaceutical and agrochemical research. While specific toxicological data for this compound is limited, a thorough analysis of its constituent functional groups—a tert-butyl ester, a pyridine ring, and a cyano (nitrile) group—allows for a robust, precautionary approach to its management in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of safety and experimental integrity.
Introduction: Understanding the Molecule
This compound (CAS No. 114429-07-1) is a versatile intermediate valued for its role in constructing complex molecular architectures.[1][2] Its utility, however, is matched by the potential hazards inherent in its structure. The presence of a cyano group immediately flags this compound for careful handling due to the potential for cyanide-related toxicity. Furthermore, the pyridine core, a common scaffold in bioactive molecules, presents its own set of considerations. This guide deconstructs the molecule to its functional components to build a holistic safety paradigm.
Physicochemical Properties and Hazard Identification
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. While comprehensive experimental data for this compound is not fully available, the existing information provides a solid basis for risk assessment.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Boiling Point | 337°C at 760 mmHg | [2] |
| Flash Point | 157.6°C | [2] |
| Density | 1.14 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Analysis:
The primary hazard associated with this compound stems from the cyano group. Organic nitriles, while generally less acutely toxic than inorganic cyanide salts, can metabolize to release cyanide ions in the body.[4] This can inhibit cellular respiration, leading to rapid and severe toxic effects.[5] The pyridine moiety, while less acutely toxic, can cause skin, eye, and respiratory tract irritation.[6][7][8]
Although the Safety Data Sheet (SDS) for this compound lacks specific GHS pictograms and hazard statements, a precautionary approach is warranted based on the hazards of analogous compounds like 2-cyanopyridine and 3-cyanopyridine, which are classified as harmful if swallowed and toxic in contact with skin.[3][7][8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of a fume hood.
-
Designated Area: Establish a designated area within the laboratory for working with cyanated compounds, clearly marked with appropriate warning signs.[9][10]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[11]
-
Gloves: Double gloving with nitrile gloves is recommended to provide an extra layer of protection against dermal absorption.[5][9] Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as cleaning up a large spill, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the formation of dust and aerosols.[3]
-
Grounding: For transfers of larger quantities, ensure that containers and equipment are properly grounded to prevent static discharge.
-
Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents. Contact with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.[9][10]
Storage:
-
Cool and Dry: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[3] The recommended storage temperature is between 2-8°C.[2]
-
Tightly Closed Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.[3]
-
Segregation: Store separately from incompatible materials, particularly acids.
Emergency Procedures: A Validating System of Response
A well-defined and practiced emergency response plan is a non-negotiable aspect of working with potentially hazardous materials.
Spill Response:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the sash of the fume hood.
-
Contact the institution's emergency response team.
-
Prevent entry to the affected area until it has been deemed safe by trained personnel.
-
Exposure Response:
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Caption: First aid procedures for exposure to this compound.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbent materials, and reaction byproducts, must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[3]
Conclusion: A Culture of Safety
The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While a complete toxicological profile is not yet available, a thorough understanding of the hazards associated with its functional groups provides a strong foundation for risk mitigation. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can confidently and safely leverage the synthetic potential of this valuable compound.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (URL: [Link])
-
First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (URL: [Link])
-
Acute cyanide poisoning - First aid and medical support - WorkSafe WA. (URL: [Link])
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (URL: [Link])
-
Cyanide Salts - Environmental Health and Safety - Dartmouth. (URL: [Link])
-
Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: [Link])
-
TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS) lookchem. (URL: [Link])
-
2-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])
-
NITRILES - CDC Stacks. (URL: [Link])
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (URL: [Link])
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (URL: [Link])
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
-
The MSDS HyperGlossary: Nitrile - Interactive Learning Paradigms, Incorporated. (URL: [Link])
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: [Link])
-
tert-BUTYLCYANOKETENE - Organic Syntheses Procedure. (URL: [Link])
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (URL: [Link])
-
TERT-BUTYL-2-CYANONICOTINATE - LookChem. (URL: [Link])
-
NIH Waste Disposal Guide 2022. (URL: [Link])
-
Cyanoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 2. TERT-BUTYL-2-CYANONICOTINATE|lookchem [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. monash.edu [monash.edu]
- 6. chempanda.com [chempanda.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
A Framework for the Theoretical Investigation of tert-Butyl 2-cyanonicotinate: A Computational Chemistry Whitepaper
Abstract: tert-Butyl 2-cyanonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Despite its synthetic utility, a comprehensive theoretical understanding of its electronic structure and reactivity is currently lacking in the public literature. This guide outlines a robust computational workflow to characterize this compound using Density Functional Theory (DFT). By proposing a systematic in silico investigation, from geometry optimization to the prediction of spectroscopic and reactivity properties, this paper provides a foundational framework for researchers to elucidate the molecule's fundamental characteristics. The methodologies and predicted outcomes detailed herein are grounded in established computational practices and aim to catalyze further experimental and theoretical exploration.[2][3]
Introduction: The Case for a Theoretical Deep Dive
This compound belongs to the family of nicotinic acid esters and cyanopyridines, scaffolds known for their diverse biological activities and roles as versatile synthetic intermediates.[4][5] The molecule combines several key functional groups: a pyridine ring, a nitrile group, and a bulky tert-butyl ester. This unique combination is expected to confer specific electronic and steric properties that dictate its reactivity and potential applications.[6] The electron-withdrawing nature of the cyano and ester groups influences the electron density of the pyridine ring, while the tert-butyl group introduces significant steric hindrance, which can direct the regioselectivity of reactions.[6][7]
Currently, the scientific literature offers insights into the synthesis and reactions of related cyanopyridine and nicotinic acid derivatives, but a dedicated theoretical study on this compound is conspicuously absent.[4][8] Such a study is crucial for:
-
Rationalizing Reactivity: Understanding the electronic landscape of the molecule can predict its behavior in various chemical transformations.
-
Guiding Synthesis: Theoretical insights can help optimize reaction conditions and predict potential side products.
-
Informing Drug Design: For medicinal chemists, a detailed understanding of the molecule's shape, charge distribution, and hydrogen bonding potential is invaluable for designing new therapeutic agents.[9][10]
This document serves as a detailed protocol and conceptual guide for conducting a thorough theoretical investigation of this compound, establishing a benchmark for future studies.
Proposed Computational Methodology: A Self-Validating Workflow
To ensure the reliability and accuracy of the theoretical data, a multi-step computational workflow is proposed. This workflow is designed to be self-validating by correlating calculated properties with established chemical principles and, where possible, experimental data for analogous compounds.
Core Computational Approach
Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for organic molecules.[2][11]
-
Functional: The B3LYP hybrid functional is a robust choice for geometry optimization and electronic property calculations of organic systems.[3]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for an accurate representation of bonding.
-
Solvation Model: To simulate realistic solution-phase conditions, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed, with a solvent such as dichloromethane or ethanol.[2]
Experimental Workflow Diagram
The proposed computational workflow follows a logical progression from structural determination to reactivity prediction.
Caption: A comprehensive computational workflow for the theoretical study of this compound.
Predicted Molecular and Electronic Properties
Based on the proposed methodology, we can anticipate the key structural and electronic features of this compound.
Optimized Molecular Geometry
A geometry optimization will yield the most stable 3D conformation of the molecule. The planarity of the pyridine ring will likely be slightly distorted due to the steric bulk of the tert-butyl group.[6] Key structural parameters can be predicted and are presented in the table below. These values serve as a hypothesis to be confirmed by calculation.
| Parameter | Predicted Value (Å or °) | Rationale |
| C(pyridine)-CN Bond Length | ~1.44 Å | Typical C-C single bond length adjacent to a triple bond. |
| C(pyridine)-C(ester) Bond Length | ~1.50 Å | Standard sp2-sp2 carbon bond length. |
| N-C(ester) Bond Angle | ~118° | The steric repulsion from the tert-butyl group may slightly compress this angle from the ideal 120°. |
| Dihedral Angle (Ring-Ester) | 45-60° | The bulky tert-butyl group will likely force the ester group out of the plane of the pyridine ring. |
Molecular Orbital and Electronic Analysis
The electronic properties of the molecule are critical to understanding its reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO will likely have significant contributions from the electron-withdrawing cyano and carbonyl groups. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[2]
-
Electrostatic Potential (ESP) Map: An ESP map will visualize the charge distribution. We predict a region of negative potential (red) around the pyridine nitrogen and the oxygen atoms of the ester, indicating sites for electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms.
Caption: Predicted localization of Frontier Molecular Orbitals on the functional groups of the molecule.
Predicted Reactivity and Spectroscopic Signatures
Reactivity Descriptors
DFT calculations can provide quantitative measures of reactivity.
| Descriptor | Predicted Trend | Implication |
| Global Hardness | Moderate | Indicates good stability but accessible reactivity. |
| Electrophilicity Index | High | The molecule will likely act as a good electrophile in reactions, particularly at the pyridine ring carbons. |
| Mulliken Charges | Negative charge on N(pyridine) and O(carbonyl); Positive charge on C(cyano) and C(carbonyl). | Predicts sites for nucleophilic and electrophilic attack. |
| Fukui Functions | Will pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack. | Provides a more nuanced view of local reactivity than simple charge analysis. |
Simulated Spectroscopic Data
Computational chemistry can predict spectroscopic data, which is an essential tool for validating the calculated structure against experimental findings.
-
Infrared (IR) Spectrum: The calculated IR spectrum should show characteristic peaks for the C≡N stretch (~2230 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-N/C-C stretches of the pyridine ring (1400-1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectrum: Calculated ¹H and ¹³C NMR chemical shifts can be compared to experimental data for validation. The bulky tert-butyl group will have a characteristic singlet around 1.5 ppm in the ¹H NMR spectrum. The aromatic protons will appear in the 7-9 ppm region, with their exact shifts influenced by the electronic effects of the substituents.
Conclusion and Future Outlook
While dedicated theoretical studies on this compound are not yet available, the computational framework outlined in this guide provides a clear and robust path forward. By applying established DFT methods, researchers can gain unprecedented insight into the molecule's structural, electronic, and reactive properties. The predicted data presented herein serves as a set of verifiable hypotheses that can guide future experimental work, including reaction optimization and the design of new functional molecules. This in silico approach represents a cost-effective and powerful tool to accelerate the discovery and application of this promising chemical entity.
References
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations.
- ResearchGate. (2025). Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridine preparation: Via an anomeric based oxidation.
- National Institutes of Health. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.
- ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- MDPI. (n.d.). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
- ResearchGate. (2025). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
- National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
- (n.d.).
- PubMed Central. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
- National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
- LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE.
- Enamine. (n.d.). tert-Butyl isocyanide.
- ResearchGate. (2025). The tert-butyl group in chemistry and biology.
- PubMed Central. (n.d.). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module.
- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- (n.d.). Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II.
- (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.
- ResearchGate. (n.d.). Reversed steric order of reactivity for tert -butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.
Sources
- 1. dovepress.com [dovepress.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Cyanopyridine Scaffold: A Technical Guide to the Biological Evaluation of tert-Butyl 2-cyanonicotinate Derivatives
Introduction: The Strategic Importance of the Cyanopyridine Moiety in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. When functionalized with a cyano group, the resulting cyanopyridine derivatives exhibit a remarkable breadth of biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] The reactivity of the cyano and pyridine functionalities provides a versatile platform for the synthesis of diverse molecular architectures, making cyanopyridines a focal point for drug discovery programs.
This technical guide delves into the potential biological significance of tert-Butyl 2-cyanonicotinate. While this specific molecule is primarily recognized as a synthetic intermediate, its core structure is a gateway to a vast chemical space of potentially bioactive compounds. The tert-butyl ester group, in particular, offers a valuable protecting group in multi-step syntheses and can influence the pharmacokinetic properties of a final compound by increasing its lipophilicity.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic potential of novel compounds derived from this compound. We will explore the established biological activities of the broader cyanopyridine class and present detailed experimental workflows for the systematic evaluation of new derivatives.
The Cyanopyridine Scaffold: A Hub of Diverse Pharmacological Activity
The cyanopyridine nucleus is a versatile pharmacophore, with different derivatives demonstrating a range of biological effects. Understanding these established activities is crucial for directing the screening of novel compounds synthesized from this compound.
Anticancer Potential
A significant body of research highlights the anticancer properties of cyanopyridine derivatives.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes critical for cancer cell proliferation and survival.
-
Kinase Inhibition: Many cyanopyridine derivatives have been identified as potent kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial oncogenic signaling cascade. Certain cyanopyridines have demonstrated the ability to inhibit this pathway, leading to antiproliferative effects in cancer cells.[5]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and repair. Molecular docking studies have suggested that cyanopyridine derivatives can bind to the active site of human topoisomerase-IIβ, indicating a potential mechanism for their cytotoxic effects.[4]
-
Cytotoxicity in Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of novel cyanopyridine-based compounds against various human cancer cell lines, including breast (MCF-7), colorectal (CaCo-2, HCT-116), and others.[4][5][6]
Antimicrobial and Antiviral Activities
The cyanopyridine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of pathogens.[1]
-
Antibacterial and Antifungal Effects: Certain cyanopyridine derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]
-
Antiviral Properties: The potential of cyanopyridines extends to virology, with some derivatives showing promise as antiviral agents.[1]
Neurological and Other Activities
Beyond oncology and infectious diseases, cyanopyridine derivatives have been investigated for a variety of other therapeutic applications.
-
Anticonvulsant Activity: The structural features of some cyanopyridines have led to their evaluation as potential anticonvulsant agents.[1]
-
Anti-Alzheimer's Potential: The multifaceted nature of Alzheimer's disease has prompted the investigation of multi-target agents. Cyanopyridine derivatives are being explored for their potential to address aspects of this complex neurodegenerative disorder.[1]
-
Enzyme Inhibition: The cyanopyridine moiety can be tailored to inhibit specific enzymes involved in various disease processes, highlighting its versatility as a drug scaffold.[1][2]
Experimental Workflow for Biological Evaluation
The following section outlines a systematic approach for the biological evaluation of novel compounds derived from this compound. This workflow is designed to efficiently screen for a wide range of potential activities and elucidate the mechanism of action of promising candidates.
Figure 2: A simplified diagram of the STAT3 signaling pathway and potential points of inhibition by cyanopyridine derivatives.
Conclusion and Future Directions
This compound represents a valuable starting point for the synthesis of novel cyanopyridine derivatives with the potential for significant biological activity. The diverse pharmacological profiles of the cyanopyridine scaffold, particularly in the areas of oncology and infectious diseases, provide a strong rationale for the exploration of this chemical space. The systematic experimental workflow outlined in this guide offers a robust framework for identifying and characterizing promising lead compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of active compounds, as well as in-depth mechanistic studies to fully elucidate their modes of action. The ultimate goal is the translation of these promising laboratory findings into novel therapeutic agents that can address unmet medical needs.
References
- A review: Biological activities of novel cyanopyridine deriv
- SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW.
- Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH,
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Homologs of tert-Butyl 2-cyanonicotinate: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl 2-cyanonicotinate and its homologous series, compounds of significant interest in medicinal chemistry and drug development. The cyanopyridine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] This document will delve into the synthetic strategies for accessing these molecules, providing a rationale for methodological choices. A critical analysis of the structure-activity relationships (SAR) will be presented, correlating structural modifications with biological outcomes. Detailed experimental protocols for the synthesis and characterization of key compounds are provided to enable researchers to apply these findings in their own laboratories. Furthermore, this guide will explore the molecular mechanisms of action, with a focus on the inhibition of key signaling pathways implicated in cancer progression, such as those mediated by VEGFR-2, HER-2, and Pim-1 kinases.
Introduction: The Significance of the Cyanopyridine Core
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[2] The introduction of a cyano group, particularly at the 2-position of a nicotinic acid scaffold, imparts unique electronic properties and serves as a versatile chemical handle for further molecular elaboration. The tert-butyl ester functionality provides steric bulk and influences the pharmacokinetic profile of the molecule, often enhancing membrane permeability and metabolic stability.
Homologs of this compound, which involve systematic modifications of the ester group and substitutions on the pyridine ring, offer a powerful platform for fine-tuning the pharmacological properties of this chemical series. Understanding the synthesis and structure-activity relationships of these analogs is paramount for the rational design of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of drugs based on the cyanonicotinate framework.
Synthetic Strategies for 2-Cyanonicotinate Homologs
The synthesis of this compound and its homologs can be approached through several strategic disconnections. The primary challenges lie in the efficient construction of the substituted pyridine ring and the introduction of the cyano and ester functionalities.
Construction of the Substituted Pyridine Ring
A versatile and widely employed method for the synthesis of polysubstituted pyridines is the multicomponent reaction involving chalcones, malononitrile, and ammonium acetate. This approach allows for the rapid assembly of the 2-amino-3-cyanopyridine core, which can be further modified.
Workflow for Multicomponent Synthesis of 2-Amino-3-cyanopyridine Core:
Caption: Multicomponent reaction for 2-amino-3-cyanopyridine synthesis.
This one-pot synthesis is advantageous due to its operational simplicity and the ability to introduce diversity at multiple positions of the pyridine ring by varying the starting chalcone.
Introduction of the Cyano Group
For precursors where the cyano group is not incorporated during ring formation, the Sandmeyer reaction is a classical and reliable method for its introduction. This reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) catalyst.
Workflow for Sandmeyer Cyanation:
Caption: Introduction of the cyano group via the Sandmeyer reaction.
Modern alternatives to the Sandmeyer reaction include palladium- or nickel-catalyzed cyanation of 2-halopyridine precursors, which often offer milder reaction conditions and broader functional group tolerance.
Esterification Strategies
The introduction of the tert-butyl ester can be achieved through several methods. Direct esterification of the corresponding nicotinic acid with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol and the potential for competing side reactions. A more effective approach involves the activation of the carboxylic acid, for example, by conversion to the acid chloride followed by reaction with tert-butanol in the presence of a non-nucleophilic base.
An alternative strategy is to utilize a transesterification reaction or to employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification.
Homologs of this compound and Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold allows for the exploration of the chemical space around this core structure, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Variation of the Ester Group
The tert-butyl ester is a key feature of the parent compound. Homologs with different ester groups (e.g., methyl, ethyl, isopropyl) can be synthesized to probe the influence of steric bulk and lipophilicity in this region of the molecule.
| Ester Group | Relative Lipophilicity (cLogP) | General Observation on Activity |
| Methyl | Lower | Often serves as a baseline for comparison. |
| Ethyl | Moderate | May provide a good balance of solubility and permeability. |
| Isopropyl | Higher | Increased steric bulk can influence receptor binding. |
| tert-Butyl | Highest | Often associated with enhanced metabolic stability. [3] |
Substitution on the Pyridine Ring
The introduction of substituents at various positions on the pyridine ring has a profound impact on the biological activity of the resulting homologs.
-
Position 4: Substitution with aryl groups can lead to potent anticancer activity. For example, compounds with a 4-chlorophenyl or a 2,4-dichlorophenyl group have shown significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2.[4]
-
Position 6: The introduction of small alkyl groups like methyl or functional groups like chloro can modulate the electronic properties of the pyridine ring and influence binding to biological targets.
-
Position 5: Modifications at this position are also tolerated and can be explored to optimize activity and selectivity.
The general trend observed is that electron-withdrawing groups on the phenyl substituent at the 4-position of the pyridine ring tend to enhance anticancer activity.[4]
Biological Evaluation and Mechanistic Insights
Homologs of this compound have been primarily investigated for their anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the potent in vitro anticancer activity of substituted cyanopyridine derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 5a | 4-phenyl | MCF-7 | 1.77 | [4] |
| HepG2 | 2.71 | [4] | ||
| 5e | 4-(2,4-dichlorophenyl) | MCF-7 | 1.39 | [4] |
| 4f | Nopinone-based, 4-(4-bromophenyl) | A549 | 23.78 | [5] |
| 7b | 4-(4-fluorophenyl), 6-morpholinophenyl | A549 | 0.87 (µg/ml) | [6] |
| 8a | 4-(4-fluorophenyl), 6-morpholinophenyl | A549 | 0.83 (µg/ml) | [6] |
The anticancer activity of these compounds is often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway.
Some cyanopyridine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting angiogenesis.[4]
Human Epidermal Growth Factor Receptor 2 (HER-2) is a member of the epidermal growth factor receptor family and is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.
Caption: Key pathways in HER-2 signaling.
Certain cyanopyridone derivatives have demonstrated dual inhibitory activity against both VEGFR-2 and HER-2, making them attractive candidates for the treatment of HER-2 positive cancers.[4]
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein Bad.
Caption: Pim-1 kinase signaling in cell survival and proliferation.
Several cyanopyridinone and cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, with IC50 values in the sub-micromolar to low micromolar range.[7]
Antimicrobial Activity
In addition to their anticancer effects, various nicotinonitrile derivatives have been reported to possess significant antibacterial and antifungal activity. For instance, certain coumarinyl-substituted nicotinonitriles have shown good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans.[1] The mechanism of antimicrobial action is likely multifactorial and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of representative homologs of this compound.
General Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles
Materials:
-
Appropriate chalcone (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Ammonium acetate (8.0 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
A mixture of the chalcone, malononitrile, and ammonium acetate in glacial acetic acid is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-amino-3-cyanopyridine derivative.
Synthesis of tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate
This protocol is adapted from a reported synthesis of a related compound and serves as a template for the preparation of the tert-butyl ester of a cyanonicotinate derivative.[8]
Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a solution of potassium carbonate (13.8 g, 0.1 mol) and acetylacetone (11.0 g, 0.1 mol) in water (100 mL), add 2-cyanoacetamide (8.4 g, 0.1 mol) in portions at room temperature.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain the pure product.
Step 2: Synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate
-
To a mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.02 g, 0.135 mmol) in anhydrous tetrahydrofuran (THF) (20 mL), add a solution of di-tert-butyl dicarbonate (Boc)2O (3.2 g, 14.8 mmol) in THF (2 mL) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with aqueous citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound.
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm their identity and purity.
Conclusion and Future Perspectives
The this compound scaffold and its homologs represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. The structure-activity relationships discussed herein offer valuable insights for the rational design of next-generation analogs with improved therapeutic profiles.
Future research in this area should focus on several key aspects:
-
Elucidation of specific molecular targets: While kinase inhibition has been identified as a key mechanism of action, further studies are needed to identify the full spectrum of biological targets for these compounds.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety.
-
Optimization of drug-like properties: A continued focus on optimizing properties such as solubility, metabolic stability, and oral bioavailability will be crucial for the successful clinical translation of these compounds.
By leveraging the knowledge presented in this technical guide, researchers are well-equipped to further explore the therapeutic potential of this versatile and promising class of molecules.
References
- Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.
- El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(7), 4885–4898.
- Liao, S., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Chemistry, 33(1), 95-99.
-
Chem-Impex. (n.d.). 2-Cyanopyridine. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6878.
- El-Naggar, M., et al. (2023).
- Gomaa, A. M., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(3), 1386-1397.
- Al-Omar, M. A., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1245–1258.
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
- Zhang, Y., et al. (2023).
- Devi, L., et al. (2024). Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe( iii ) ions. New Journal of Chemistry.
- Chun, J., et al. (2012). tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778.
- Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. rsc.org [rsc.org]
Methodological & Application
The Versatile Scaffolding of tert-Butyl 2-Cyanonicotinate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are the architectural heart of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, tert-butyl 2-cyanonicotinate has emerged as a particularly versatile and powerful precursor for the construction of a diverse range of fused heterocyclic systems. Its unique combination of a reactive nitrile group, a sterically directing and protecting tert-butyl ester, and an electron-deficient pyridine ring provides a rich platform for a multitude of synthetic transformations.
This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for the synthesis of key heterocyclic frameworks. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, empowering researchers to harness the full potential of this remarkable building block.
The Strategic Advantage of this compound
The synthetic utility of this compound is rooted in the strategic placement and nature of its functional groups. The nitrile group serves as a versatile handle for the introduction of nitrogen-containing functionalities and as a key participant in cyclization reactions. The tert-butyl ester, on the other hand, offers several advantages:
-
Steric Hindrance: The bulky tert-butyl group can influence the regioselectivity of reactions by sterically shielding the ester functionality and directing incoming reagents to other positions on the pyridine ring.[1]
-
Protecting Group: It serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under specific acidic conditions.[2][3]
-
Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of intermediates in organic solvents, facilitating reaction work-up and purification.
The electron-withdrawing nature of both the cyano and the ester groups activates the pyridine ring towards nucleophilic attack, opening up avenues for the synthesis of a variety of substituted and fused pyridine derivatives.
Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Bioactive Molecules
One of the most prominent applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[4][5] The general strategy involves the transformation of the 2-cyano group into a functionality that can participate in the annulation of the pyrimidine ring. A common and effective approach is the initial conversion to a 2-aminonicotinamide derivative, followed by cyclization.
Protocol 1: Synthesis of tert-Butyl 2-Amino-3-carbamoylnicotinate
This protocol outlines the conversion of the nitrile group to an amide and the introduction of an amino group, setting the stage for subsequent cyclization.
Step 1: Synthesis of tert-Butyl 2-Chloronicotinate
-
Reaction: Diazotization of 2-aminonicotinic acid followed by chlorination.
-
Rationale: This step replaces the amino group with a chlorine atom, which can then be displaced by a primary amide in a subsequent palladium-catalyzed coupling reaction.[6]
Step 2: Palladium-Catalyzed Amidation
-
Reaction: Coupling of tert-butyl 2-chloronicotinate with a primary amide (e.g., benzamide).[6]
-
Rationale: This step introduces the necessary amide functionality at the 2-position of the pyridine ring. The use of a directing group like tert-butyl nicotinate can facilitate this transformation.[1][7]
Step 3: Conversion to 2-Amino-3-carbamoyl Derivative
-
Reaction: Treatment with a suitable aminating agent.
-
Rationale: This step introduces the crucial amino group ortho to the newly formed amide, creating the necessary precursor for cyclization.
Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidine-2,4-diones
This protocol describes the cyclization of the o-aminoamide intermediate to form the pyrido[2,3-d]pyrimidine core.
Reagents and Conditions:
-
tert-Butyl 2-amino-3-carbamoylnicotinate
-
Urea or a suitable equivalent
-
High temperature (thermal cyclization) or acid/base catalysis
Procedure:
-
A mixture of tert-butyl 2-amino-3-carbamoylnicotinate and urea is heated at a high temperature (e.g., 180-200 °C) for a specified period.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), filtered, and dried to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione.
Causality: The high temperature provides the necessary energy for the condensation reaction between the amino group and urea, followed by intramolecular cyclization and elimination of ammonia and water to form the stable fused pyrimidine ring.[8]
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity.[9] While direct MCRs involving this compound are not extensively reported, its derivatives can be powerful substrates in such transformations. For instance, conversion of the nitrile to an isocyanide would open the door to a plethora of isocyanide-based MCRs, such as the Ugi and Passerini reactions.[10]
Conceptual Application: Ugi Four-Component Reaction (U-4CR)
A hypothetical, yet plausible, application would involve the conversion of this compound to the corresponding 2-isocyanonicotinate. This intermediate could then participate in a U-4CR.
Hypothetical Reaction Scheme:
-
Components: tert-Butyl 2-isocyanonicotinate, an aldehyde or ketone, a primary amine, and a carboxylic acid.
-
Product: A highly functionalized α-acylamino-amide derivative of the pyridine scaffold.
Thorpe-Ziegler Cyclization: Accessing Fused Pyridines
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[11][12] By introducing a second nitrile-containing side chain onto the pyridine ring of this compound, this intramolecular cyclization can be employed to construct novel fused heterocyclic systems.
Protocol 3: Synthesis of a Fused Dihydropyridopyridine Derivative
This protocol outlines a potential pathway for a Thorpe-Ziegler type cyclization.
Step 1: Introduction of a Cyanomethyl Group
-
Reaction: Nucleophilic substitution at a suitable position on the pyridine ring (e.g., C4) with a cyanomethyl anion.
-
Rationale: This step introduces the second nitrile group required for the intramolecular cyclization. Activation of the pyridine ring by the existing electron-withdrawing groups is crucial for this step.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Reagents and Conditions:
-
The dinitrile precursor
-
A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
The dinitrile is dissolved in the anhydrous solvent under an inert atmosphere.
-
The base is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a proton source (e.g., aqueous acid).
-
The product is extracted with an organic solvent, dried, and purified by chromatography.
-
-
Causality: The strong base deprotonates the carbon alpha to one of the nitrile groups, generating a carbanion. This carbanion then attacks the carbon of the other nitrile group in an intramolecular fashion, leading to the formation of a new ring.[13][14]
The Gewald Reaction: A Route to Fused Thiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[15][16] By utilizing a derivative of this compound with an activated methylene group, this reaction can be adapted to synthesize fused thieno[2,3-b]pyridines.
Conceptual Application: Gewald Synthesis of a Thieno[2,3-b]pyridine
Hypothetical Reaction Scheme:
-
Components: A derivative of this compound with an adjacent activated methylene group (e.g., a ketone or ester), elemental sulfur, and a base.
-
Product: A 2-aminothieno[2,3-b]pyridine derivative.
Causality: The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization to form the thiophene ring.[17][18]
The Role of the tert-Butyl Ester in Product Diversification
The tert-butyl ester in the final heterocyclic products is not merely a passive protecting group. It can be selectively removed to unmask the carboxylic acid, which can then be further functionalized.
Protocol 4: Selective Deprotection of the tert-Butyl Ester
-
Reagents and Conditions:
-
The tert-butyl ester-containing heterocycle
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) or zinc bromide (ZnBr₂) in DCM.[3]
-
-
Procedure:
-
The heterocyclic compound is dissolved in DCM.
-
TFA is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for a specified time.
-
The solvent and excess TFA are removed under reduced pressure to yield the carboxylic acid.
-
-
Causality: The strong acid protonates the ester oxygen, facilitating the elimination of isobutylene and formation of the carboxylic acid. The use of Lewis acids like ZnBr₂ can offer milder conditions for deprotection.[3]
This deprotection opens up a wide range of possibilities for further derivatization, such as amide bond formation, reduction to an alcohol, or Curtius rearrangement to an amine.
Data Summary
| Heterocyclic System | Key Reaction Type | Starting Material Derivative | Key Reagents |
| Pyrido[2,3-d]pyrimidines | Cyclization | o-Aminoamide | Urea, Formic Acid |
| Fused Pyridines | Thorpe-Ziegler Cyclization | Dinitrile | Strong Base (e.g., NaH) |
| Thieno[2,3-b]pyridines | Gewald Reaction | Activated Methylene | Sulfur, Base |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties allow for a range of synthetic manipulations, leading to complex and medicinally relevant scaffolds. The protocols and conceptual applications outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. By understanding the underlying principles of the key reactions and the strategic role of the functional groups, scientists can unlock new avenues for the discovery and development of novel molecules with significant biological and material applications.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber.1966, 99, 94-100.
- Elsayed, N. M.; et al. Molecules2022, 27(19), 6533.
- Revelant, G.; et al. Molecules2011, 16(10), 8444-8453.
- Thorpe, J. F. J. Chem. Soc., Trans.1909, 95, 1901-1924.
- Wu, Y.; et al. Tetrahedron Lett.2004, 45(26), 5057-5059.
- Domling, A. Chem. Rev.2006, 106(1), 17-89.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. J. Heterocycl. Chem.1999, 36(2), 333-345.
- Al-Tel, T. H. Molecules2010, 15(7), 4633-4649.
- Hassan, A. E. A.; et al. Molecules2013, 18(4), 4069-4081.
- Ugi, I.; et al. Angew. Chem. Int. Ed. Engl.1995, 34(19), 2056-2071.
- D'hooghe, M.; et al.
-
D'hooghe, M.; et al. ACS Catal.2018 , 8(1), 203-218. [Link]
-
Wu, Y.; et al. Tetrahedron Lett.2004 , 45(26), 5057-5059. [Link]
- Ziegler, K.; Eberle, H.; Ohlinger, H. Justus Liebigs Ann. Chem.1933, 504, 94-130.
- Schaefer, J. P.; Bloomfield, J. J. Org. React.2011, 15, 1-203.
- Al-Mousawi, S. M.; et al. Molecules2011, 16(5), 3910-3921.
- Trilleras, J.; et al. Molecules2013, 18(9), 10884-10897.
- Chun, J.; et al. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67(Pt 12), o3277.
- Legeay, J.-C.; et al. Org. Biomol. Chem.2014, 12(3), 455-463.
- El-Emary, T. I. J. Chin. Chem. Soc.2007, 54(2), 437-444.
- Holzer, W.; et al. Molecules2001, 6(12), 971-981.
-
D'hooghe, M.; et al. ACS Catal.2018 , 8(1), 203-218. [Link]
- Ghorab, M. M.; et al. Acta Pol. Pharm.2012, 69(3), 439-447.
- Barton, D. H. R.; et al. Tetrahedron1985, 41(19), 3901-3924.
- Tantawy, E. S.; et al. RSC Adv.2024, 14, 11189-11202.
- Bakkas, S.; et al. Molecules2023, 28(5), 2329.
- Barton, D. H. R.; et al. J. Chem. Soc., Perkin Trans. 11986, 2243-2251.
- Wright, S. W. J. Heterocycl. Chem.2012, 49(2), 442-445.
- El-Gazzar, A. R. B. A.; et al. Bioorg. Med. Chem.2009, 17(13), 4509-4519.
- Born, L.; et al. J. Org. Chem.2003, 68(16), 6344-6347.
- Rashad, A. E.; et al. Molecules2008, 13(6), 1269-1277.
-
Born, L.; et al. J. Org. Chem.2003 , 68(16), 6344-6347. [Link]
- G. A. Olah, S. C. Narang, A. P. Fung, J. Org. Chem.1981, 46, 3533-3537.
- Kandeel, M. M.; et al. Molecules2021, 26(16), 4983.
-
LookChem. TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). [Link]
-
Wright, S. W. J. Heterocycl. Chem.2012 , 49(2), 442-445. [Link]
- Traxler, P.; Furet, P. Pharmacol. Ther.1999, 82(2-3), 195-206.
- Klümpers, F. T. H.; et al. J. Am. Chem. Soc.2017, 139(39), 13863-13866.
- Mori, T.; et al. J. Am. Chem. Soc.2017, 139(12), 4354-4357.
- Thompson, A. S.; et al. J. Med. Chem.1997, 40(3), 3915-3925.
Sources
- 1. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage [orgc.research.vub.be]
- 2. researchgate.net [researchgate.net]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
The Versatile Virtuoso: tert-Butyl 2-Cyanonicotinate as a Pivotal Building Block in Modern Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Tool
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] Among these, tert-butyl 2-cyanonicotinate has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of nitrogen-containing heterocycles, which form the core scaffold of numerous pharmaceuticals and functional materials.
This trifunctional molecule, possessing a pyridine ring, a cyano group, and a tert-butyl ester, offers a unique convergence of reactivity and stability. The ortho-positioning of the electron-withdrawing cyano and carboxylate groups on the pyridine ring activates the system for a variety of transformations. The tert-butyl ester provides steric bulk, which can influence reaction selectivity, and serves as a robust protecting group that can be cleaved under specific acidic conditions without affecting other sensitive functionalities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic chemistry and drug development.
Physicochemical Properties and Handling
A clear understanding of a reagent's properties is critical for its safe and effective use in any experimental setting.
| Property | Value | Reference |
| CAS Number | 114429-07-1 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | [3] |
| Boiling Point | 337°C at 760 mmHg | [4] |
| Flash Point | 157.6°C | [4] |
| Density | 1.14 g/cm³ | [3] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat, is required. It should be stored in a cool, dry place in a tightly sealed container.[4]
Core Reactivity: A Gateway to Fused Heterocycles
The primary synthetic utility of this compound stems from the proximate arrangement of the cyano and ester functionalities. This "1,2-dicarbonyl surrogate" setup is primed for cyclocondensation reactions with binucleophilic reagents, providing a direct and efficient route to bicyclic heteroaromatic systems of significant medicinal interest, such as pyrido[2,3-d]pyrimidines.[2][5]
Caption: Synthetic utility of this compound.
Application Note I: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
Pyrido[2,3-d]pyrimidines are a privileged class of heterocycles found in numerous clinically important molecules, including kinase inhibitors for cancer therapy.[2][5] The reaction of this compound with guanidine offers a direct entry into this valuable scaffold.
Causality Behind the Method
The reaction proceeds via a cyclocondensation mechanism. Guanidine, a strong base and a potent C,N-dinucleophile, is used. The reaction is typically conducted in a high-boiling polar solvent like ethanol or isopropanol to ensure solubility and provide the thermal energy needed to overcome activation barriers. An external base, such as sodium ethoxide or sodium hydride, is required to deprotonate the guanidine salt (commonly available as hydrochloride or carbonate) to generate the free, nucleophilic guanidine base in situ. The tert-butyl ester acts as a leaving group in the final aromatization step.
Detailed Experimental Protocol: Synthesis of tert-Butyl (4-aminopyrido[2,3-d]pyrimidin-7-yl)carbamate (Illustrative)
This protocol is adapted from established procedures for the synthesis of 4-aminopyrido[2,3-d]pyrimidines from o-aminonitriles.
Reagents & Materials:
-
This compound (1.0 eq, 2.04 g, 10.0 mmol)
-
Guanidine hydrochloride (1.5 eq, 1.43 g, 15.0 mmol)
-
Sodium ethoxide (2.0 eq, 1.36 g, 20.0 mmol)
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous ethanol (50 mL), followed by sodium ethoxide (1.36 g, 20.0 mmol) and guanidine hydrochloride (1.43 g, 15.0 mmol).
-
Rationale: Sodium ethoxide serves as the base to liberate free guanidine from its hydrochloride salt. An excess is used to drive the equilibrium and ensure a sufficient concentration of the active nucleophile.
-
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere to ensure complete formation of free guanidine.
-
Substrate Addition: Add this compound (2.04 g, 10.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Rationale: The elevated temperature is necessary to promote the intramolecular cyclization and subsequent elimination of tert-butanol to form the aromatic pyridopyrimidine ring.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add water (approx. 50 mL) to the stirred reaction mixture. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the isolated solid under vacuum to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
Application Note II: Precursor for Palladium-Catalyzed Cross-Coupling
While this compound itself is not typically used directly in cross-coupling reactions, it serves as an excellent starting material for producing halogenated pyridines, which are key substrates for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling.[2]
Strategy: Halogenation and Suzuki-Miyaura Coupling
The first step is the regioselective introduction of a halogen (e.g., bromine) onto the pyridine ring, typically at the 5-position, to create an electrophilic handle for the palladium catalyst. This halogenated intermediate can then be coupled with a wide variety of organoboron reagents.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-cyano-5-(4-methoxyphenyl)nicotinate (Illustrative)
Part A: Bromination of this compound
-
Reaction Setup: In a flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or oleum.
-
Brominating Agent: Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates full consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). The brominated product usually precipitates and can be filtered, or it can be extracted with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography to yield tert-butyl 5-bromo-2-cyanonicotinate.
Part B: Suzuki-Miyaura Coupling
This protocol is based on well-established methods for coupling aryl halides.[2]
Reagents & Materials:
-
tert-Butyl 5-bromo-2-cyanonicotinate (1.0 eq, 283 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 eq, 8.1 mg, 0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Rationale: The use of a bulky, electron-rich trialkylphosphine ligand like P(t-Bu)₃ is crucial for activating the Pd(0) catalyst and facilitating the oxidative addition of the aryl bromide, which is often the rate-limiting step.
-
-
Reagent Addition: Add tert-butyl 5-bromo-2-cyanonicotinate and 4-methoxyphenylboronic acid to the tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.
// Invisible nodes for positioning text node [style=invis, shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];
// Invisible nodes for reactants/products node [style=invis, shape=plaintext, fontcolor="#34A853"]; ArX [label="R¹-X\n(Aryl Halide)"]; Boronic [label="R²-B(OH)₂\n(Boronic Acid)\n+ Base"];
node [style=invis, shape=plaintext, fontcolor="#EA4335"]; Product [label="R¹-R²\n(Product)"];
// Edges edge [color="#5F6368"]; Pd0 -> Int1; Int1 -> Int2; Int2 -> Pd0;
// Positioning labels ArX -> OA_label [style=invis]; OA_label -> Pd0 [style=invis]; Pd0 -> TM_label [style=invis, dir=none]; TM_label -> Int2 [style=invis, dir=none]; Int2 -> RE_label [style=invis, dir=none]; RE_label -> Product [style=invis, dir=none];
// Reactant/Product edges edge [color="#34A853", style=dashed]; ArX -> Int1; Boronic -> Int2;
edge [color="#EA4335", style=dashed]; Int2 -> Product; }
Caption: Key steps of the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a strategically valuable building block in organic synthesis. Its true power lies not in a single reaction, but in its capacity to serve as a versatile platform for constructing complex, nitrogen-containing heterocyclic systems. Through straightforward cyclocondensation reactions, it provides rapid access to medicinally relevant scaffolds like pyrido[2,3-d]pyrimidines. Furthermore, it can be readily functionalized to participate in modern palladium-catalyzed cross-coupling reactions, vastly expanding its synthetic potential. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this intermediate opens doors to novel and efficient synthetic routes for the discovery of new chemical entities.
References
-
El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences, 7(9), 425-435.
-
Belhadj, F., Kibou, Z., Seijas, J., & Choukchou-Braham, N. (2018). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. ResearchGate.
-
Bu, X., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 3995-4004.
-
Kenyon, A. S., & L. S. Hegedus. (1986). Cyanoacetic acid, tert-butyl ester. Organic Syntheses, 64, 58.
-
Chavda, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4998.
-
Mavromoustakos, T., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.
-
Abdel-Aziz, H. A., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 46(9), 3578-3585.
-
Li, G., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6407.
-
One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15 and their antimicrobial activities. ResearchGate.
-
Hasan, M., Yadav, V., Kumar, B., & Ahmed, B. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(45).
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 82, 129.
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.
-
Mosa, F., et al. (2008). HIGH-YIELDING, LARGE-SCALE SYNTHESIS OF N-PROTECTED-β-AMINONITRILES: TERT-BUTYL (1R)-2-CYANO-1-PHENYLETHYLCARBAMATE. Organic Syntheses, 85, 219-230.
-
Zanakhov, T. O., et al. (2024). Cyclocondensation of 2-(α-Diazoacyl)-2H-azirines with Amidines in Diazo Synthesis of Functionalized Naphtho[1,2-d]imidazoles. The Journal of Organic Chemistry, 89(12), 8641-8655.
-
Process for preparation of tertiary butyl hydrazine. Google Patents.
-
Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Hilaris Publisher.
-
Carpino, L. A., et al. (1964). t-Butyl carbazate [carbazic acid, tert-butyl ester]. Organic Syntheses, 44, 20.
-
Overman, L. E., & L. A. Robinson. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(10), 3463-3474.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
-
Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. ResearchGate.
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12585-12603.
-
Wang, C., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Chemical Science, 12(28), 9636-9642.
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Palladium-catalyzed reactions involving tert-Butyl 2-cyanonicotinate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 2-cyanonicotinate
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for researchers, medicinal chemists, and process development scientists on the utilization of this compound in palladium-catalyzed cross-coupling reactions. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of this compound
The nicotinic acid framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials.[1][2][3] this compound is a particularly valuable building block, offering multiple reaction sites for diversification. The pyridine ring is electronically deficient, a characteristic enhanced by the presence of the electron-withdrawing cyano and tert-butyl ester groups. This electronic nature significantly influences its reactivity in cross-coupling reactions. The bulky tert-butyl group also provides steric hindrance that can influence regioselectivity and reaction kinetics, a phenomenon known as the "tert-butyl effect".[4][5][6]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[7] This guide focuses on three cornerstone transformations: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination, providing detailed protocols optimized for this specific substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide.[8][9] Given the electron-deficient nature of the this compound, this reaction is highly effective for introducing diverse aryl and heteroaryl substituents.
Mechanistic Overview
The catalytic cycle, shown below, is a well-established pathway for palladium-catalyzed cross-coupling reactions.[8] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, can accelerate the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive aryl chlorides.[10][11]
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of tert-butyl 2-chloro-6-cyanonicotinate with 4-methoxyphenylboronic acid.
Reagents and Equipment:
-
tert-Butyl 2-chloro-6-cyanonicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl 2-chloro-6-cyanonicotinate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent mixture.
-
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling Scope
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Tolylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 75-85 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 70 | 80-90 |
Heck-Mizoroki Reaction: Alkene Functionalization
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes to create substituted olefins.[12][13][14] This is particularly useful for synthesizing precursors to complex molecules and materials. For electron-deficient substrates like this compound, the reaction generally proceeds efficiently.
Mechanistic Overview
The Heck reaction follows a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species.[12] The resulting Pd(II) complex then coordinates with the alkene (syn-addition or migratory insertion). A subsequent β-hydride elimination step forms the final product and a palladium-hydride species. The base in the reaction mixture then regenerates the active Pd(0) catalyst. The choice of ligand is critical, with bulky phosphines like P(t-Bu)₃ often improving reaction rates and yields for challenging substrates like aryl chlorides.[15]
Detailed Application Protocol: Heck Reaction
This protocol details the coupling of tert-butyl 2-chloro-6-cyanonicotinate with styrene.
Reagents and Equipment:
-
tert-Butyl 2-chloro-6-cyanonicotinate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Sealed microwave reaction vial
-
Microwave reactor or oil bath
Procedure:
-
In a microwave reaction vial, combine tert-butyl 2-chloro-6-cyanonicotinate, Cs₂CO₃, and a magnetic stir bar.
-
Add DMF, followed by styrene and P(t-Bu)₃.
-
Finally, add Pd(OAc)₂ to the vial.
-
Seal the vial and place it in the microwave reactor. Heat to 120 °C for 30-60 minutes. Alternatively, heat in an oil bath at the same temperature for 4-12 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the trans-stilbene derivative.
Data Summary: Heck Reaction Scope
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 80-90 |
| Styrene | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 85-95 |
| Cyclohexene | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 60-70 |
| Ethylene (gas) | PdCl₂(dppf) | NaOAc | NMP | 110 | 70-80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines from aryl halides.[16][17][18] This reaction is known for its broad substrate scope and functional group tolerance, making it highly valuable in pharmaceutical development.
Mechanistic Overview
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[17] Oxidative addition of the aryl halide to the Pd(0) catalyst forms a Pd(II) complex. Coordination of the amine, followed by deprotonation by a strong base (like sodium tert-butoxide), generates a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst. The choice of a sterically hindered, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[19]
Detailed Application Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of tert-butyl 2-chloro-6-cyanonicotinate with morpholine.
Reagents and Equipment:
-
tert-Butyl 2-chloro-6-cyanonicotinate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add NaOtBu to a dry, sealed reaction tube.
-
Add Pd₂(dba)₃ and XPhos, followed by tert-butyl 2-chloro-6-cyanonicotinate.
-
Add toluene, followed by morpholine.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 16 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 100 | 80-92 |
| Benzylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 85-95 |
| Pyrrolidine | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 90 | 78-88 |
| Ammonia (as LHMDS) | Pd₂(dba)₃/Josiphos | LiHMDS | THF | 70 | 65-75 |
General Considerations and Troubleshooting
-
Reagent Purity: The success of these reactions is highly dependent on the purity of reagents and solvents. Ensure solvents are anhydrous where specified.
-
Inert Atmosphere: Pd(0) species are oxygen-sensitive. Maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation, especially for Buchwald-Hartwig aminations.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For challenging substrates like aryl chlorides, bulky and electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are generally preferred.[10]
-
Base Selection: The choice of base is reaction-specific. Suzuki couplings often use carbonates or phosphates, while Buchwald-Hartwig aminations require stronger, non-nucleophilic bases like alkoxides.
-
Low Yields: If yields are low, consider increasing the catalyst loading, screening different ligands, or adjusting the reaction temperature and time. Side reactions like hydrodehalogenation may indicate issues with the catalyst system or the presence of moisture.
References
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [Link not available]
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives - [Link not available]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction - New Journal of Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC - NIH. [Link]
- The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction - [PDF Link not available]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - NIH. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. [Link]
-
Nicotinic acid derivatives: Application and uses, review - ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Green synthesis of a nicotinamide-functionalized cobalt ferrite nano-adsorbent for aqueous phase removal of some virulent dyes: evaluation of adsorption isotherms, kinetics, and mechanisms - RSC Publishing. [Link]
-
Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water - MIT Open Access Articles. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
The tert-butyl group in chemistry and biology - PubMed. [Link]
-
Palladium(II)-catalyzed conjugate phosphination of electron-deficient acceptors - PubMed. [Link]
-
Pd‐catalyzed carbonylative Suzuki coupling of using tert‐butyl... | Download Scientific Diagram - ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed. [Link]
-
The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion - Organic Chemistry Portal. [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sonogashira Coupling in Water and Under Air - ChemistryViews. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Pd(OAc)2 Catalyzed Olefination of Highly Electron-Deficient Perfluoroarenes | Journal of the American Chemical Society - ACS Publications. [Link]
-
tert ‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Request PDF - ResearchGate. [Link]
-
Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines - ResearchGate. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Synthesis of Dienamides via Palladium-catalyzed Oxidative N-α,β-Dehydrogenation of Amides - Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tert-butyl group in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
The Strategic Utility of tert-Butyl 2-cyanonicotinate in the Synthesis of Bioactive Heterocycles for Medicinal Chemistry
Abstract
This document provides a detailed overview of the applications of tert-butyl 2-cyanonicotinate as a versatile building block in medicinal chemistry. Its unique structural features, combining a sterically demanding tert-butyl ester with a reactive nitrile group on a pyridine scaffold, render it a valuable precursor for the synthesis of a variety of complex heterocyclic systems, most notably fused pyrimidines with established therapeutic relevance. This guide will delve into the synthetic utility, reaction mechanisms, and detailed experimental protocols for leveraging this compound in the development of potential drug candidates, with a particular focus on the synthesis of kinase inhibitors.
Introduction: The Value Proposition of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficient construction of novel heterocyclic scaffolds is paramount. These structures form the core of a vast number of approved pharmaceuticals. This compound has emerged as a strategic intermediate due to the orthogonal reactivity of its functional groups. The tert-butyl ester provides steric bulk, influencing the conformation of intermediates and final products, and can be selectively cleaved under specific acidic conditions.[1] More critically, the 2-cyano group serves as a key handle for the construction of fused ring systems, particularly through cyclization reactions with binucleophilic reagents.
The pyridine nitrogen atom in the core structure also plays a crucial role, influencing the electronic properties of the ring and providing a site for potential hydrogen bonding interactions in the final drug-target complex. This combination of features makes this compound a powerful tool for medicinal chemists aiming to explore novel chemical space around privileged scaffolds.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidin-7-ones as Kinase Inhibitors
A primary and well-documented application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is found in numerous compounds investigated as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][3] The general synthetic strategy involves a two-step sequence: formation of a reactive intermediate by activating the position ortho to the cyano group, followed by cyclization with an appropriate amidine.
Mechanistic Rationale and Strategic Considerations
The synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold from this compound hinges on a key transformation: the reaction of the 2-cyanopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves to activate the molecule for subsequent cyclization.
The reaction proceeds through the initial formation of an N,N-dimethylformamidine intermediate. The mechanism involves the nucleophilic attack of the amino group (formed in situ or pre-existing) ortho to the cyano group on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol. This intermediate is highly electrophilic and poised for intramolecular cyclization.
The subsequent reaction with an amidine, such as acetamidine, leads to the formation of the fused pyrimidine ring. The amidine acts as a binucleophile, with one nitrogen atom attacking the electrophilic carbon of the formamidine intermediate and the other attacking the cyano group, leading to ring closure and the formation of the thermodynamically stable aromatic pyrido[2,3-d]pyrimidine system. The tert-butyl ester remains intact during this process and can be carried through to the final compound or deprotected at a later stage.
Experimental Protocols
The following protocols are based on established procedures and provide a detailed guide for the synthesis of a key intermediate and its subsequent conversion to the pyrido[2,3-d]pyrimidin-7-one scaffold.
Synthesis of tert-Butyl 2-(((dimethylamino)methylene)amino)nicotinate
This procedure details the activation of this compound with DMF-DMA.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 190.22 | 10.0 | 1.90 g |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 12.0 | 1.43 g (1.62 mL) |
| Toluene | - | - | 20 mL |
Procedure:
-
To a stirred solution of this compound (1.90 g, 10.0 mmol) in toluene (20 mL) is added N,N-dimethylformamide dimethyl acetal (1.62 mL, 12.0 mmol).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product, tert-butyl 2-(((dimethylamino)methylene)amino)nicotinate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Synthesis of 2-Methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, tert-butyl ester
This protocol describes the cyclization of the activated intermediate with acetamidine hydrochloride to form the desired pyrido[2,3-d]pyrimidin-7-one.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl 2-(((dimethylamino)methylene)amino)nicotinate | 261.32 | 10.0 | 2.61 g |
| Acetamidine hydrochloride | 94.54 | 15.0 | 1.42 g |
| Sodium methoxide (25 wt% in Methanol) | 54.02 | 15.0 | 3.24 g (3.6 mL) |
| 2-Methoxyethanol | - | - | 30 mL |
Procedure:
-
To a suspension of acetamidine hydrochloride (1.42 g, 15.0 mmol) in 2-methoxyethanol (30 mL) is added sodium methoxide (3.6 mL of a 25% solution in methanol, 15.0 mmol) at room temperature.
-
The mixture is stirred for 30 minutes to allow for the formation of free acetamidine.
-
A solution of crude tert-butyl 2-(((dimethylamino)methylene)amino)nicotinate (2.61 g, 10.0 mmol) in 2-methoxyethanol (10 mL) is then added to the reaction mixture.
-
The reaction is heated to reflux (approximately 125 °C) and stirred for 6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product, 2-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, tert-butyl ester.
Broader Synthetic Applications and Future Perspectives
While the synthesis of pyrido[2,3-d]pyrimidines represents a major application, the reactivity of this compound is not limited to this scaffold. The activated intermediate formed with DMF-DMA can potentially react with other binucleophiles to generate a diverse array of fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazolopyridines, while reaction with hydroxylamine could yield isoxazolopyridines.
Furthermore, the cyano group and the ester functionality can be manipulated to introduce further diversity. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further functionalization. The tert-butyl ester can be selectively removed to unmask a carboxylic acid, which can then be coupled with various amines to generate a library of amides.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its application in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a core scaffold for kinase inhibitors, highlights its strategic importance. The straightforward and robust protocols for its activation and subsequent cyclization make it an attractive starting material for the exploration of novel chemical entities. The potential for this reagent to participate in the synthesis of other medicinally relevant heterocyclic systems ensures its continued utility in drug discovery programs.
References
-
Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(21), 5102. [Link]
-
El-Tohamy, R., & El-Sayed, J. T. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 9(21), 11957-11969. [Link]
- Heys, L., et al. (2000). Synthesis of novel Hantzsch dihydropyridines and Biginelli dihydropyrimidines of biological interest: A 3D-QSAR study on their cytotoxicity. Medicinal Chemistry Research, 9(4), 344-363.
- Kubinyi, H., & Wolff, G. (1995).
- Markham, A. (2017). Baricitinib: First Global Approval. Drugs, 77(8), 917-923.
- Mohanakrishnan, L., et al. (2022). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology, 13, 975313.
- Shawky, A. M., et al. (2022). The asymmetric synthesis of tofacitinib. Journal of Organic Chemistry, 87(1), 1-13.
- Taylor, P. C., et al. (2023). Baricitinib for the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 19(1), 1-14.
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 12345-12356. [Link]
-
Tran, V. H., Nguyen, A. T., & Kim, H. K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry, 88(19), 13291–13302. [Link]
-
Valero, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 14(3), 234. [Link]
- Wei, X. H., & Liu, Y. Y. (2024). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology, 15, 1365892.
- WO2018067422A1 - Novel jak1 selective inhibitors and uses thereof.
- US20060094728A1 - Pyrido[2,3-d]pyrimidin-7-ones and their use as kinase inhibitors.
Sources
Application Notes: Experimental Protocols for tert-Butyl 2-cyanonicotinate
Abstract: This document provides a detailed guide for the synthetic application of tert-Butyl 2-cyanonicotinate, a versatile heterocyclic building block for researchers in medicinal chemistry and materials science. We present validated, step-by-step protocols for two fundamental transformations: the selective acid-catalyzed deprotection of the tert-butyl ester and the conversion of the nitrile moiety into a 5-substituted-1H-tetrazole. These protocols are designed to be reproducible and include explanations of the underlying chemical principles, safety considerations, and characterization guidelines.
Introduction: The Synthetic Utility of this compound
This compound (CAS No. 114429-07-1) is a strategically functionalized pyridine derivative. Its synthetic value is derived from the orthogonal reactivity of its three key components:
-
Pyridine Ring: An electron-deficient aromatic heterocycle, which is a common scaffold in pharmaceuticals and functional materials. The pyridine nitrogen influences the reactivity of the ring and provides a site for hydrogen bonding or coordination.
-
tert-Butyl Ester: A sterically hindered ester that serves as a robust protecting group for the carboxylic acid at the 3-position. It is stable under basic conditions but can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further modification, such as amide coupling.
-
Nitrile Group: Located at the 2-position, the cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, as demonstrated in this guide, undergo cycloaddition reactions to form heterocycles like tetrazoles. Tetrazoles are widely recognized as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties[1].
The strategic arrangement of these groups makes this compound a valuable starting material for creating complex substituted pyridine libraries, particularly for structure-activity relationship (SAR) studies in drug development. Its derivatives are explored in contexts requiring functionalized pyridine cores, such as precursors for ligands in cross-coupling reactions.[2][3][4]
Physicochemical Properties & Safety Information
A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.
Compound Properties
| Property | Value | Source |
| CAS Number | 114429-07-1 | [5][6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |
| Molecular Weight | 204.23 g/mol | [5] |
| Boiling Point | 337 °C at 760 mmHg | [5] |
| Density | 1.14 g/cm³ | [5] |
| Appearance | Not specified (typically a solid or oil) | - |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Based on safety data for the compound and related structures, the following precautions are mandatory[7]:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide detailed procedures for two high-utility transformations of this compound.
Protocol 1: Selective Deprotection of the tert-Butyl Ester
This procedure describes the acid-catalyzed hydrolysis of the tert-butyl ester to yield 2-cyanonicotinic acid .
Principle of the Method: The deprotection proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The ester's carbonyl oxygen is first protonated by a strong acid, such as trifluoroacetic acid (TFA). This activation facilitates the departure of the highly stable tert-butyl carbocation, which is subsequently quenched by deprotonation to form isobutylene gas or trapped by a nucleophile.[8][9] This method is highly selective for the tert-butyl group and typically does not affect other acid-sensitive functionalities under controlled conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | - |
| Dichloromethane (DCM) | Anhydrous | Commercial | - |
| Trifluoroacetic Acid (TFA) | Reagent | Commercial | Corrosive, handle with care. |
| Toluene | ACS Grade | Commercial | For azeotropic removal of TFA. |
| Diethyl Ether | ACS Grade | Commercial | For precipitation/trituration. |
| Round-bottom flask | - | - | Sized appropriately. |
| Magnetic stirrer & stir bar | - | - | - |
| Ice bath | - | - | - |
| Rotary evaporator | - | - | - |
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.90 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. While stirring, add trifluoroacetic acid (TFA) (10 mL, 130 mmol) dropwise over 5 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-5 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The product, 2-cyanonicotinic acid, is significantly more polar than the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
TFA Removal: Add 20 mL of toluene to the residue and concentrate again in vacuo. Repeat this step twice to ensure the azeotropic removal of residual TFA.[12]
-
Purification: The resulting crude solid or oil is the TFA salt of the product. To obtain the free acid, it can be purified by recrystallization or by triturating the residue with 25 mL of cold diethyl ether, followed by filtration to collect the solid product.
-
Drying: Dry the collected solid under vacuum to yield 2-cyanonicotinic acid. (Expected yield: >90%).
Protocol 2: Synthesis of tert-Butyl 2-(1H-tetrazol-5-yl)nicotinate
This protocol details the [3+2] cycloaddition of the nitrile group with sodium azide to form the corresponding tetrazole, a valuable carboxylic acid bioisostere.
Principle of the Method: The reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid to activate the nitrile, making it more electrophilic.[1][13] The use of zinc salts in an appropriate solvent provides a safe and effective way to generate the desired tetrazole without forming significant amounts of hazardous hydrazoic acid.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | - |
| Sodium Azide (NaN₃) | Reagent | Commercial | Highly Toxic and Explosive . Handle with extreme care. |
| Zinc Chloride (ZnCl₂) | Anhydrous | Commercial | Hygroscopic. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | - |
| Hydrochloric Acid (HCl) | 1 M aq. | Commercial | For work-up. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate | - | Lab Prep | For washing. |
| Brine | - | Lab Prep | For washing. |
| Anhydrous Sodium Sulfate | - | Commercial | For drying. |
Step-by-Step Procedure:
-
Safety First: Sodium azide is acutely toxic and can form explosive heavy metal azides. Do not use metal spatulas. Work in a clean fume hood and have an appropriate quenching agent (e.g., sodium nitrite/sulfuric acid) available for disposal.
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.00 g, 4.90 mmol), sodium azide (0.48 g, 7.35 mmol, 1.5 eq.), and anhydrous zinc chloride (0.33 g, 2.45 mmol, 0.5 eq.).
-
Reaction: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of water and 10 mL of 1 M HCl. Stir for 15 minutes. This step protonates the tetrazolate anion and dissolves the zinc salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Causality Note: The bicarbonate wash removes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-Butyl 2-(1H-tetrazol-5-yl)nicotinate. (Expected yield: 70-90%).
Conclusion
This compound is a valuable and adaptable intermediate for chemical synthesis. The protocols provided herein for selective ester deprotection and nitrile-to-tetrazole conversion represent fundamental, reliable methods for leveraging its built-in functionalities. These transformations open the door for creating a wide array of complex, biologically relevant molecules and underscore the compound's utility for professionals in drug discovery and materials science.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Substituted 1H-Tetrazoles. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]
-
Gadekar, L. H., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Jin, T., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(11), 13576–13586. Available at: [Link]
-
ResearchGate Discussion. (2015). How can I deprotect esters using TFA? Available at: [Link]
-
Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Aurelio, L., et al. (2003). Novel Synthesis of 5-Substituted-Tetrazoles. Arkivoc. Available at: [Link]
-
Sato, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 67(2), 358–361. Available at: [Link]
-
LookChem. (2017). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Available at: [Link]
Sources
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. lookchem.com [lookchem.com]
- 6. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of tert-Butyl 2-Cyanonicotinate
Introduction: The Versatility of a Privileged Scaffold
tert-Butyl 2-cyanonicotinate is a versatile bifunctional building block crucial in modern drug discovery and materials science. Its structure incorporates three key reactive centers: a cyano group at the 2-position, a sterically hindered tert-butyl ester at the 3-position, and an electron-deficient pyridine ring. This unique combination allows for a wide array of selective chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The electron-withdrawing properties of both the nitrile and the ester functionalities render the pyridine ring susceptible to specific transformations while also influencing the reactivity of the appended groups themselves.
This guide provides an in-depth exploration of the primary derivatization strategies for this scaffold. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and conditions to ensure chemoselectivity.
Figure 2: Workflow for tetrazole formation from this compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add N,N-dimethylformamide (DMF) to create a 0.5 M solution. To this solution, add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water.
-
Isolation: Acidify the aqueous mixture to pH ~2-3 with 2M HCl. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the desired tetrazole product. Further purification can be achieved by recrystallization if necessary.
| Reagent/Parameter | Condition | Purpose |
| Sodium Azide (NaN₃) | 1.5 equivalents | Azide source for cycloaddition. |
| Ammonium Chloride | 1.5 equivalents | In situ generation of hydrazoic acid (HN₃). |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 120 °C | Provides thermal energy to overcome activation barrier. |
| Typical Yield | >85% | Based on similar aryl nitrile substrates. |
Reduction to 2-(Aminomethyl)pyridine
The reduction of the nitrile to a primary amine provides a valuable synthetic handle for further functionalization, such as amide coupling or reductive amination. This transformation is typically achieved via catalytic hydrogenation.
Mechanism Insight: Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond. The reaction occurs on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). The reaction proceeds through an imine intermediate which is further reduced to the primary amine. Acidic conditions (e.g., using HCl in the solvent) are often employed to prevent catalyst poisoning by the basic pyridine nitrogen and the product amine.
Protocol: Synthesis of tert-Butyl 2-(aminomethyl)nicotinate
The existence of this compound is confirmed by commercial suppliers, indicating the viability of this synthesis. The following is a representative protocol for the hydrogenation of a cyanopyridine derivative.
Figure 3: Workflow for the catalytic hydrogenation of the cyano group.
Step-by-Step Methodology:
-
Setup: To a Parr hydrogenation vessel, add this compound (1.0 eq) and a solution of HCl in ethanol (e.g., 1.25 M).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C, 10 mol % loading) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and confirm completion by LC-MS analysis of an aliquot.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the product amine.
Section 2: Transformations at the 3-tert-Butyl Ester
The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability to basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions.
Selective Lewis Acid-Mediated Deprotection
For substrates containing other acid-sensitive groups (e.g., Boc, trityl), selective cleavage of the tert-butyl ester is paramount. Mild Lewis acids like zinc bromide (ZnBr₂) can achieve this chemoselectivity. [1][2] Mechanism Insight: The Lewis acid (Zn²⁺) coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and making it more susceptible to cleavage. This facilitates the departure of the stable tert-butyl carbocation, which is subsequently quenched. This targeted activation avoids the harsh, non-specific conditions of strong Brønsted acids.
Protocol: Synthesis of 2-Cyanonicotinic Acid via ZnBr₂ Deprotection
This protocol is adapted from the work of Lubell and coworkers on the selective deprotection of tert-butyl esters. [1][2]
Figure 4: Workflow for selective tert-butyl ester deprotection using ZnBr₂.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent: Add zinc bromide (ZnBr₂, 2.0-5.0 eq) in one portion. Note: ZnBr₂ is hygroscopic and should be handled accordingly.
-
Reaction: Stir the resulting suspension at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with brine. Acidify the combined aqueous layers to pH 2-3 with 1M HCl and extract with ethyl acetate (3x). Combine the ethyl acetate extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Reagent/Parameter | Condition | Rationale |
| Zinc Bromide (ZnBr₂) | 2.0 - 5.0 equivalents | Mild Lewis acid for selective ester activation. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent. |
| Temperature | Room Temperature | Mild conditions preserve other sensitive groups. |
| Selectivity | High | Preserves Boc, Trityl (in some cases), and other acid-labile groups. [1] |
Standard Acid-Catalyzed Deprotection
When other acid-sensitive groups are not present, standard deprotection using a strong acid like trifluoroacetic acid (TFA) is efficient and straightforward.
Protocol: Synthesis of 2-Cyanonicotinic Acid via TFA Deprotection
-
Setup: Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Reagent: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting carboxylic acid is often used directly in the next step without further purification.
Section 3: Application of the Nicotinate Scaffold
The tert-butyl nicotinate framework is not just a passive carrier of functional groups; it can actively participate in and direct reactions. Work by Donohoe and coworkers has shown that a tert-butyl nicotinate directing group can facilitate the Zn-catalyzed cleavage of a C-N amide bond.
Concept: Biomimetic Amide Cleavage
In this strategy, a primary amide is first coupled to a tert-butyl 2-chloronicotinate backbone. The resulting N-acyl-2-aminonicotinate derivative can then undergo a Zn(OAc)₂-catalyzed alcoholysis. The pyridine nitrogen and the ester carbonyl chelate the zinc catalyst, positioning it to activate the amide carbonyl for nucleophilic attack by an alcohol. This mimics the action of metallo-exopeptidases.
Sources
Introduction: The Strategic Importance of 2-Cyanonicotinate Scaffolds
An Application Guide to the Scalable Synthesis of tert-Butyl 2-Cyanonicotinate Derivatives
In the landscape of modern drug discovery and development, pyridine-based scaffolds remain a cornerstone for constructing biologically active molecules. Among these, this compound and its derivatives have emerged as exceptionally valuable intermediates. The unique electronic arrangement of the pyridine ring, combined with the synthetic versatility of the cyano and tert-butyl ester functionalities, provides a powerful platform for generating diverse molecular architectures. The cyano group can be readily transformed into amines, amides, or tetrazoles, while the tert-butyl ester offers a stable protecting group that can be selectively removed under acidic conditions. These attributes make them critical building blocks for a wide range of therapeutic agents, from kinase inhibitors to central nervous system drugs.
This guide provides a comprehensive overview of field-proven, scalable synthetic strategies for this compound derivatives. It moves beyond simple recitation of steps to explain the underlying chemical principles, process optimization, and critical safety considerations essential for transitioning from laboratory-scale experiments to pilot-plant and manufacturing-scale production.
Part 1: Primary Synthesis via α-Cyanation of Pyridine N-Oxides
The most robust and widely adopted method for introducing a cyano group at the C-2 position of a pyridine ring on a large scale is through the activation of a pyridine N-oxide intermediate.[1][2] The N-oxide activates the α-position towards nucleophilic attack, facilitating a clean and regioselective cyanation.[1][2]
Workflow for N-Oxide Cyanation Route
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2.1: Buchwald-Hartwig Amination of a Halogenated Nicotinate
Rationale: The choice of catalyst, ligand, base, and solvent are all interconnected and must be optimized for each specific substrate pairing. [3]For electron-deficient heteroaryl halides like substituted nicotinates, ligands such as Xantphos or Josiphos derivatives often provide excellent results. Sodium tert-butoxide is a common and effective base, though weaker bases like K₂CO₃ may be sufficient in some cases. Toluene is a preferred solvent for scale-up over ethers like 1,4-dioxane. [3][4] Materials:
-
tert-Butyl 5-bromo-2-cyanonicotinate (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5-2.0 mol%) or Pd₂(dba)₃ (0.25-1.0 mol%)
-
Xantphos (1.1-1.5 eq relative to Pd)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.5 eq)
-
Anhydrous Toluene (10-20 vol)
Procedure:
-
To a dry, inerted reactor, add the palladium source and the phosphine ligand.
-
Add anhydrous toluene and stir for 15-30 minutes to form the active catalyst complex.
-
Add the tert-butyl 5-bromo-2-cyanonicotinate, the amine, and finally the sodium tert-butoxide. Note: The addition of the base is often exothermic.
-
Heat the reaction mixture to 80-110 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified.
| Parameter | Variable | Effect on Reaction & Scale-Up Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Choice impacts cost and air stability. Lower catalyst loading is a key goal for cost and metal waste reduction. |
| Ligand | Xantphos, Josiphos, Buchwald Ligands | Crucial for catalyst stability and reactivity. Ligand screening is essential for optimization. [5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases are often required. Solubility and particle size can affect reaction rate on a large scale. |
| Solvent | Toluene, CPME, 2-MeTHF | Toluene is a common choice. Greener solvents like CPME or 2-MeTHF are increasingly considered. [3] |
Part 3: Scale-Up Purification Strategies
Moving from laboratory to production scale necessitates a shift in purification methodology. While column chromatography is a powerful tool for discovery chemistry, it is often impractical and cost-prohibitive for large quantities. [6]
Purification Workflow Decision Tree
Caption: Decision-making process for selecting a scale-up purification method.
Key Purification Techniques:
-
Crystallization/Recrystallization: This is the preferred method for purifying solid products at scale. [6]It is highly efficient at removing impurities and provides the product in a stable, easy-to-handle form. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Reslurrying/Trituration: If a full recrystallization is not feasible or necessary, reslurrying the crude solid in a solvent where the product is sparingly soluble but the impurities are highly soluble can be a very effective purification step. [6]This is a simpler, faster operation than recrystallization.
-
Liquid-Liquid Extraction: A well-designed aqueous workup is the first line of defense in purification. For nicotinic acid derivatives, washing with a mild base (e.g., aqueous NaHCO₃) can remove acidic impurities, while a mild acid wash can remove basic impurities. [7]* Distillation: For liquid products, distillation can be an effective purification method, provided the product is thermally stable and has a sufficiently different boiling point from any impurities.
References
- Cyanation reaction safety - YouTube. (2024). Vertex AI Search.
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). National Institutes of Health. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications. (2020). American Chemical Society. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). American Chemical Society. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ResearchGate. (2020). ResearchGate. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.). Safe Work Australia. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed. (2020). National Institutes of Health. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - Semantic Scholar. (2020). Semantic Scholar. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. (n.d.). MDPI. [Link]
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Tools for Purifying the Product - ResearchGate. (n.d.). ResearchGate. [Link]
-
Catalytic Cyanation Using CO2 and NH3 - ResearchGate. (n.d.). ResearchGate. [Link]
-
Pyridine N-Oxides - Baran Lab. (2012). Scripps Research. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Acta Chimica Slovenica. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides - ResearchGate. (2024). ResearchGate. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). ResearchGate. [Link]
Sources
Application Notes & Protocols: The Strategic Application of tert-Butyl 2-cyanonicotinate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction
In the landscape of modern medicinal chemistry, the demand for structurally complex and functionally diverse molecular scaffolds is incessant. Heterocyclic compounds, particularly those based on the pyridine nucleus, form the backbone of a significant percentage of FDA-approved drugs. Within this class of reagents, tert-butyl 2-cyanonicotinate has emerged as a preeminent building block, valued for its unique combination of reactive sites that can be selectively and orthogonally manipulated. Its structure features a pyridine ring, a synthetically versatile nitrile group at the 2-position, and a sterically hindered tert-butyl ester at the 3-position. This arrangement allows for a programmed, multi-step synthetic sequence, making it an invaluable starting material for a range of complex pharmaceutical intermediates, most notably in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor agonists like Varenicline.[1][2][3][4][5][6][7]
This guide provides an in-depth exploration of the strategic use of this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering detailed, field-proven protocols for its key transformations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful intermediate in their synthetic campaigns.
Part 1: Reagent Profile and Safety Mandates
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 114429-07-1 | [8][9] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [9] |
| Molecular Weight | 204.23 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 58-62 °C | [9] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |
Critical Safety & Handling Protocols
This compound and its reaction products must be handled with appropriate care. The following guidelines are derived from standard safety data sheets (SDS).[8][10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166, protective gloves (e.g., nitrile rubber), and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Part 2: Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the differential reactivity of its cyano and ester functionalities. This section details the primary transformations.
Transformation I: Catalytic Reduction of the Nitrile Group
The reduction of the nitrile to a primary aminomethyl group is a fundamental step, opening pathways for amide coupling, reductive amination, or construction of new heterocyclic rings. Catalytic hydrogenation is the preferred industrial method due to its cleanliness and efficiency.[13]
Caption: Workflow for catalytic hydrogenation of the nitrile group.
This protocol yields tert-butyl 2-(aminomethyl)nicotinate, a key intermediate for building fused ring systems.
-
Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.0 g, 49.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (100 mL) followed by a slurry of 5% Palladium on Carbon (Pd/C, 50% wet, ~1.0 g).
-
Scientist's Note: A damp catalyst is used to mitigate the risk of fire, as dry Pd/C is pyrophoric. Ethanol is a common solvent for hydrogenations due to its ability to dissolve the substrate and its inertness under these conditions.
-
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.[3]
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction's completion by TLC or LCMS, observing the consumption of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (2 x 20 mL).[3]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-(aminomethyl)nicotinate as an oil or low-melting solid, which can often be used in the next step without further purification.
Transformation II: Grignard Addition to the Nitrile Group
For carbon-carbon bond formation, the addition of a Grignard reagent to the nitrile is a powerful tool, converting the cyano group into a ketone after acidic workup. This transformation is pivotal for introducing diverse side chains.[14][15]
Caption: Mechanism for Grignard reaction with a nitrile followed by hydrolysis.
This protocol describes the reaction with methylmagnesium bromide to yield tert-butyl 2-acetylnicotinate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 24.5 mmol) dissolved in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: Anhydrous conditions are absolutely critical. Grignard reagents are potent bases and will be quenched by protic sources like water, terminating the reaction.[14]
-
-
Grignard Addition: Add methylmagnesium bromide (3.0 M solution in diethyl ether, 9.0 mL, 27.0 mmol) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: Check for the absence of starting material by TLC.
-
Quenching and Work-up: Carefully cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 2-acetylnicotinate.
Transformation III: Selective Deprotection of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its removal is typically the final step in a synthetic sequence or a necessary step to enable further chemistry, such as amide coupling at the 3-position. The S_N1 mechanism of cleavage allows for selective deprotection under acidic conditions that often leave other ester types intact.[16][17]
This is a standard, highly efficient method for tert-butyl ester cleavage.[16]
-
Reaction Setup: Dissolve the tert-butyl ester substrate (e.g., this compound, 5.0 g, 24.5 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 25 mL) to the solution at room temperature.
-
Scientist's Note: The reaction generates isobutylene gas, so ensure adequate ventilation. The 2:1 DCM:TFA ratio is a common starting point, but can be adjusted. For substrates with other acid-labile groups, milder conditions like zinc bromide in DCM may be explored for higher selectivity.[18]
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LCMS. The product, 2-cyanonicotinic acid, will have a much lower Rf value than the starting material.
-
Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate the residue with toluene (2 x 20 mL) to azeotropically remove residual TFA.
-
Purification: The resulting 2-cyanonicotinic acid is often obtained in high purity and can be used directly or recrystallized if necessary.
Part 3: Application in the Synthesis of Varenicline
A prominent application of this compound is in the synthesis of intermediates for Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][2][19] The synthesis showcases a sequence of the transformations discussed above.
Caption: High-level overview of the synthetic route to a Varenicline core.
The synthesis of Varenicline is complex and involves multiple patented routes.[1][2][3][20] A generalized approach starting from a derivative of this compound involves the initial reduction of the nitrile to the amine, followed by a series of cyclization and functional group manipulation steps to build the characteristic tetracyclic ring system of Varenicline. The tert-butyl ester is carried through several steps before being hydrolyzed in the final stages of the synthesis. The specific protocols are often proprietary but are based on the fundamental chemical principles outlined in this guide.
Conclusion
This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its pyridine core, orthogonally reactive nitrile and ester groups, and the robust nature of the tert-butyl protecting group provide a reliable and versatile platform for constructing complex pharmaceutical intermediates. The protocols and principles detailed in this guide offer a solid foundation for researchers to not only replicate established synthetic routes but also to innovate and design novel pathways towards new chemical entities. Mastery of these transformations is a valuable asset in the rapid and efficient development of next-generation therapeutics.
References
-
TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS) lookchem. LookChem. Available at: [Link]
- Process for preparing varenicline and intermediates for use therein. European Patent Office - EP 2204369 A1. Google Patents.
-
Varenicline (Chantix™) バレニクリン酒石酸塩. New Drug Approvals. (2016-07-28). Available at: [Link]
- Vareniciline compound and process of manufacture thereof. US20230285407A1. Google Patents.
- Improved processes for the synthesis of varenicline l-tartrate. WO2009065872A2. Google Patents.
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. US8314235B2. Google Patents.
-
Reactions of Grignard Reagents. Master Organic Chemistry. (2015-12-10). Available at: [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. (2024-10-30). Available at: [Link]
-
Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. (2016-01-19). Available at: [Link]
-
The Grignard Reaction | Synthesis of Alcohols. YouTube. (2023-10-29). Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. (2024-06-10). Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. SciSpace. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (2021-10-21). Available at: [Link]
-
Is there a limit to what alcohols you can make with the grignard reaction? steric hinderance? Science Madness Discussion Board. (2020-11-29). Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG. (2024-06-06). Available at: [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3. Google Patents.
-
Low-Level Quantification of tert-Butyl Nitrite in a Pharmaceutical Intermediate. ResearchGate. Available at: [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. (2014-04-01). Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Request PDF. ResearchGate. Available at: [Link]
-
Three Sequential C-N Bond Formation: tert-Butyl Nitrite as a N1 Synthon in a Three Component Reaction Leading to Imidazo[1,2-a]quinolines/ Imidazo[2,1-a]isoquinolines | Request PDF. ResearchGate. Available at: [Link]
-
tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]
-
Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. Available at: [Link]
-
The isocyanide SN2 reaction. PMC - PubMed Central - NIH. (2023-09-19). Available at: [Link]
-
9.7: SN1 Reaction. Chemistry LibreTexts. (2020-03-16). Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Catalytic transfer hydrogenation of levulinic acid to γ-valerolactone over a bifunctional tin catalyst. RSC Publishing. Available at: [Link]
-
The Hydrolysis of t-Butyl Chloride in Aquo-Organic Mixtures: Heat Capacity of Activation and Solvent Structure. ResearchGate. (2025-08-06). Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 8. lookchem.com [lookchem.com]
- 9. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 20. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for tert-Butyl 2-Cyanonicotinate
Introduction: Navigating the Synthetic Chemistry of a Multifunctional Building Block
tert-Butyl 2-cyanonicotinate is a versatile heterocyclic building block in medicinal chemistry and materials science, incorporating a pyridine core functionalized with two distinct, electron-withdrawing groups: a nitrile and a tert-butyl ester. This unique arrangement presents both opportunities and challenges for synthetic chemists. While the ester and cyano groups activate the pyridine ring for certain transformations, their own reactivity requires careful management to achieve selective modifications at other positions of the molecule.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple list of procedures to explain the underlying chemical principles governing the reactivity of this compound. We will explore the inherent stability of the existing functional groups and provide detailed, field-proven protocols for the primary synthetic operation involving this substrate: the strategic deprotection of the tert-butyl ester group under various conditions to unmask the parent 2-cyanonicotinic acid. The focus is on providing a logical framework for choosing the appropriate methodology based on the overall synthetic strategy and the presence of other sensitive moieties.
Section 1: Molecular Reactivity Profile
A successful protecting group strategy begins with a thorough understanding of the substrate's intrinsic reactivity. The electronic and steric properties of this compound dictate which functional groups are most labile and under what conditions.
The Pyridine Core: An Electron-Deficient System
The pyridine nitrogen atom is typically a site of basicity and nucleophilicity. However, in this compound, the powerful electron-withdrawing effects of the C2-cyano and C3-carboxylate groups significantly reduce the electron density on the ring and, consequently, the basicity of the nitrogen lone pair. This inherent deactivation means that for many synthetic transformations, the pyridine nitrogen does not require an external protecting group, as it is already electronically shielded from reacting with electrophiles. N-protection, such as N-oxide formation, is generally unnecessary unless exceptionally harsh electrophilic or oxidative conditions are employed.
The tert-Butyl Ester: An Embedded Protecting Group
The tert-butyl ester is not merely a functional group but is itself a widely used protecting group for carboxylic acids.[1][2] Its primary advantages are its high stability across a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, and its clean, specific removal under acidic conditions.[3][4] The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.[1] Therefore, the central "protecting group strategy" for this molecule often revolves around leveraging the stability of this ester during synthesis and then efficiently removing it in a final step.
The Cyano Group: A Generally Robust Spectator
The nitrile (cyano) functional group is known for its stability.[5] It is unreactive under most conditions used to modify other parts of the molecule. However, it is not entirely inert and can be hydrolyzed to a carboxamide or carboxylic acid under forcing acidic or basic conditions, or reduced to a primary amine with powerful reducing agents like lithium aluminum hydride.[5][6] The key is to select deprotection conditions for the tert-butyl ester that are orthogonal to the reactivity of the nitrile, a condition met by most standard protocols. The reactivity of the nitrile can also be modulated by adjacent electron-withdrawing groups, making it a potential electrophilic center in some contexts.[7]
Section 2: Strategic Deprotection of the tert-Butyl Ester
The principal synthetic transformation concerning protecting group strategy for this molecule is the cleavage of the tert-butyl ester to reveal the carboxylic acid. The choice of method is critical and depends on the sensitivity of other functional groups present in the molecule.
Protocol 2.1: Standard Cleavage with Trifluoroacetic Acid (TFA)
This is the most common and robust method for tert-butyl ester deprotection, proceeding via a stable tert-butyl cation.[8] It is fast, efficient, and suitable for substrates that lack other acid-sensitive functional groups.
Methodology:
-
Dissolve the this compound substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture for 1-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The resulting crude 2-cyanonicotinic acid can be purified by crystallization, precipitation, or chromatography as needed.
Causality: TFA is a strong acid that readily protonates the ester oxygen, facilitating the elimination of the highly stable tert-butyl cation. The reaction is typically clean and high-yielding.
Protocol 2.2: Mild Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
For substrates containing other acid-labile groups, such as a tert-butyloxycarbonyl (Boc) protecting group, a milder and more selective method is required. Zinc bromide can chemoselectively cleave tert-butyl esters in the presence of certain other acid-sensitive groups.[9][10]
Methodology:
-
Suspend the this compound substrate in dichloromethane (DCM) (approx. 0.1 M).
-
Add zinc bromide (ZnBr₂, 2.0-5.0 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored carefully by LCMS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl) to remove zinc salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Causality: ZnBr₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl bond, making it more susceptible to cleavage without requiring the harsh Brønsted acidity of TFA, thus offering a window of selectivity.[9]
Protocol 2.3: Catalytic Deprotection with Ytterbium(III) Triflate (Yb(OTf)₃)
Ytterbium triflate is an exceptionally mild and efficient Lewis acid catalyst for the selective cleavage of tert-butyl esters, often in the presence of other sensitive esters like benzyl or methyl esters.
Methodology:
-
Dissolve the this compound substrate in nitromethane (approx. 0.2 M).
-
Add a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 5-10 mol%).
-
Heat the reaction mixture to 45-50 °C and stir for 4-8 hours, monitoring by TLC or LCMS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The catalyst can often be recovered from the aqueous layer for reuse. Purify the product as required.
Causality: Yb(OTf)₃ is a water-tolerant Lewis acid that effectively catalyzes the deprotection under mild conditions. Its catalytic nature makes it environmentally friendly and cost-effective for larger-scale syntheses.
Section 3: Orthogonal Strategy and Data Summary
In complex, multi-step syntheses, the ability to selectively deprotect one group while others remain intact is paramount. This concept is known as an orthogonal protecting group strategy.[11][12][13] The tert-butyl ester is a key component of the widely used Fmoc/t-Bu strategy in peptide synthesis.[13]
The following tables summarize the conditions and provide a comparative overview of the stability of common protecting groups relative to the tert-butyl ester.
Table 1: Comparison of tert-Butyl Ester Deprotection Protocols
| Protocol | Reagents | Conditions | Typical Time | Advantages | Limitations |
| 3.1 | TFA / DCM (1:1) | Room Temp | 1-4 h | Fast, high yield, simple workup | Harsh; cleaves other acid-labile groups (Boc, Trt) |
| 3.2 | ZnBr₂ (2-5 eq) / DCM | Room Temp | 12-24 h | Milder, selective over some Boc groups | Stoichiometric Lewis acid, longer reaction time |
| 3.3 | Yb(OTf)₃ (5-10 mol%) / MeNO₂ | 45-50 °C | 4-8 h | Catalytic, very mild, high selectivity | Requires heating, nitromethane solvent |
| 3.4 | 85% H₃PO₄ | 50-70 °C | 2-6 h | Inexpensive, effective alternative | Requires heating, potentially harsh for some substrates |
Table 2: Orthogonality Chart - Stability of Common Protecting Groups
| Protecting Group | Cleavage Reagent(s) | Stable to TFA? | Stable to ZnBr₂? | Stable to H₂/Pd? | Stable to Base (e.g., Piperidine)? |
| tert-Butyl (tBu) Ester | TFA, Lewis Acids | No | No | Yes | Yes |
| Boc (Amine) | TFA, Lewis Acids | No | Labile[9] | Yes | Yes |
| Fmoc (Amine) | Piperidine, DBU | Yes | Yes | Yes | No |
| Cbz (Amine) | H₂/Pd, HBr/AcOH | Yes | Yes | No | Yes |
| Benzyl (Bn) Ether | H₂/Pd | Yes | Yes | No | Yes |
| TBDMS (Silyl) Ether | F⁻ (TBAF), mild acid | Labile | Labile | Yes | Yes |
This chart highlights that the tert-butyl ester can be removed while leaving base-labile (Fmoc) and hydrogenolysis-labile (Bn, Cbz) groups intact. The challenge lies in achieving selectivity over other acid-labile groups like Boc and silyl ethers, which necessitates the use of milder Lewis acid protocols.[9][11][14]
Conclusion
The effective use of this compound in multi-step synthesis hinges on a clear understanding of its reactivity and the strategic application of deprotection protocols. The molecule's electron-deficient nature often obviates the need for protecting the pyridine nitrogen. The primary strategic consideration is the cleavage of the robust tert-butyl ester. By selecting the appropriate deprotection method—from strong acids like TFA for robust molecules to milder, selective Lewis acids like ZnBr₂ or Yb(OTf)₃ for complex substrates—researchers can efficiently unmask the carboxylic acid functionality at the desired stage of their synthetic route, enabling the successful construction of complex target molecules.
References
-
Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9044–9047. [Link]
-
Reddy, K. L., et al. (1997). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 38(13), 2425–2428. [Link]
-
Fiveable. (n.d.). Tert-butyl esters. Organic Chemistry II Key Term. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
-
Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Beilstein Journal of Organic Chemistry, 13, 2658–2666. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl ethers. Protection of Alcohols. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Organic Chemistry Video Lessons. [Link]
-
Fiveable. (n.d.). Orthogonal Protection. Organic Chemistry Key Term. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Protection of Carboxylic Acids. [Link]
-
ResearchGate. (2018). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2002). Protecting groups. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 98, 39-61. [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Energy, Material and Computational Science (EMCM 2016). [Link]
-
LookChem. (2017). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Safety Data Sheets. [Link]
-
EBSCO Information Services. (n.d.). Nitriles. Research Starters. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Name Reactions. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Synthesis. [Link]
-
Liu, J., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 119–131. [Link]
-
Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]
-
Le-Clec'h, E., et al. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 71(17), 6595–6602. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 181–201. [Link]
-
ResearchGate. (2020). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Journal of Molecular Structure. [Link]
-
ResearchGate. (2019). Cys thiol protection with the tert-butyl (tBu) protecting group. Chemical Science. [Link]
-
Britton, J., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 15(21), 5618–5621. [Link]
-
ACS Publications. (2023). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. [Link]
-
ResearchGate. (2014). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2023). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. Chemistry – A European Journal. [Link]
-
TARA, Trinity College Dublin. (1999). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with Methyl 3-Oxobutanoate. Journal of Chemical Research, Synopses. [Link]
-
ResearchGate. (2018). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds. [Link]
-
de Oliveira, R. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(2), 189–208. [Link]
-
ResearchGate. (2018). Representative condensation reactions towards cyanine dyes synthesis. Journal of Molecular Structure. [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Product Information. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Oxidizing Agents. [Link]
-
ResearchGate. (1987). ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol. ChemInform. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 6. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. jocpr.com [jocpr.com]
- 12. fiveable.me [fiveable.me]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Notes & Protocols: Asymmetric Synthesis Involving tert-Butyl 2-Cyanonicotinate
Introduction: The Strategic Value of tert-Butyl 2-Cyanonicotinate in Asymmetric Synthesis
The pyridine nucleus is a cornerstone in medicinal chemistry, with chiral piperidines, in particular, representing a privileged scaffold found in a vast array of pharmaceuticals and natural products.[1][2][3] The synthesis of enantiomerically pure piperidines is, therefore, a critical endeavor in drug discovery and development. This compound stands out as a highly versatile starting material for such syntheses. Its electron-withdrawing cyano and ester groups activate the pyridine ring, making it susceptible to various asymmetric transformations, most notably reductions to yield chiral piperidines. This guide provides an in-depth exploration of the primary asymmetric synthetic routes involving this compound, focusing on catalytic asymmetric hydrogenation, organocatalytic methods, and biocatalytic reductions. We will delve into the mechanistic underpinnings of these transformations, provide exemplary protocols, and discuss the rationale behind the selection of catalysts and reaction conditions.
Catalytic Asymmetric Hydrogenation: A Workhorse for Chiral Piperidine Synthesis
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the stereoselective reduction of prochiral olefins and heterocycles.[4] For activated pyridines like this compound, transition metal catalysts, particularly those based on rhodium and iridium, paired with chiral phosphine ligands, have demonstrated remarkable efficacy.
Mechanistic Insights and Catalyst Selection
The generally accepted mechanism for rhodium and iridium-catalyzed asymmetric hydrogenation involves the coordination of the substrate to the chiral metal complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps deliver the chiral product and regenerate the catalyst. The choice of the chiral ligand is paramount in achieving high enantioselectivity, as it dictates the spatial arrangement of the substrate in the catalyst's coordination sphere.
For the asymmetric hydrogenation of substituted pyridines, ligands from the Josiphos family, in combination with rhodium or iridium precursors, are often excellent starting points. The steric and electronic properties of the ligand's phosphine groups and the ferrocene backbone create a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of the pyridine ring.
Experimental Workflow: Catalytic Asymmetric Hydrogenation
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Protocol: Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
[Rh(cod)Cl]₂ or [Ir(cod)Cl]₂
-
Chiral bisphosphine ligand (e.g., (R)-(S)-tBu-Josiphos)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave system
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium or iridium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 0.55 mol%) to a vial. Add anhydrous, degassed methanol to dissolve the components. Stir the solution at room temperature for 30 minutes to allow for catalyst activation.
-
Reaction Setup: In a separate vial, dissolve this compound (1.0 equiv) in anhydrous, degassed methanol.
-
Hydrogenation: Transfer the catalyst solution and the substrate solution to a glass liner within a stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 30 atm) and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 12-24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting chiral piperidine derivative by chiral HPLC analysis.
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 0.1 - 2 mol% | Lower loadings are more economical but may require longer reaction times. |
| Ligand | Josiphos, BINAP, etc. | The choice of ligand is crucial for high enantioselectivity. |
| Solvent | Methanol, Ethanol, THF | The solvent can influence catalyst solubility and activity. |
| H₂ Pressure | 20 - 100 atm | Higher pressure can increase the reaction rate. |
| Temperature | 25 - 60 °C | Higher temperatures can increase the rate but may decrease enantioselectivity. |
Organocatalytic Asymmetric Synthesis: Domino Reactions for Complexity
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often complementary selectivity. For the synthesis of highly functionalized chiral piperidines from nicotinic acid derivatives, domino reactions catalyzed by chiral organic molecules are particularly attractive.
Mechanistic Rationale: The Michael/Aza-Henry/Cyclization Cascade
A plausible organocatalytic route for the asymmetric synthesis of a substituted piperidine from a nicotinate derivative involves a Michael/aza-Henry/cyclization triple domino reaction. A bifunctional organocatalyst, such as a quinine-derived squaramide, can activate both the nucleophile and the electrophile through hydrogen bonding, orchestrating a highly stereoselective cascade.
Conceptual Experimental Design
Caption: Conceptual workflow for an organocatalytic domino reaction.
Generalized Protocol: Organocatalytic Domino Reaction
Materials:
-
This compound derivative
-
1,3-Dicarbonyl compound
-
Aldimine
-
Quinine-derived squaramide catalyst
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.2 equiv) and the aldimine (1.0 equiv) in the chosen solvent, add the quinine-derived squaramide catalyst (1-5 mol%).
-
Add the this compound derivative (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.
| Parameter | Typical Setting | Rationale |
| Catalyst | Quinine-derived squaramide | Bifunctional activation of reactants leads to high stereocontrol. |
| Solvent | Toluene, Dichloromethane | Non-polar aprotic solvents are often preferred. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can enhance enantioselectivity. |
| Additives | Mild acid or base | Can sometimes improve reaction rates and selectivity. |
Biocatalytic Asymmetric Reduction: The "Green" Chemistry Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions. Ene-reductases from the "Old Yellow Enzyme" (OYE) family are particularly adept at the asymmetric reduction of activated carbon-carbon double bonds, such as those in the pyridine ring of this compound.[5]
Principles of Ene-Reductase Catalysis
Ene-reductases contain a flavin mononucleotide (FMN) cofactor that mediates the transfer of a hydride from a nicotinamide cofactor (NAD(P)H) to the C=C bond of the substrate. The chiral environment of the enzyme's active site ensures that the hydride is delivered to one specific face of the substrate, resulting in a highly enantioselective reduction. A cofactor regeneration system, often employing a sacrificial substrate like glucose and a dehydrogenase enzyme, is required to continuously supply the reduced nicotinamide cofactor.
Biocatalytic Reduction Workflow
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Protocol: Ene-Reductase Mediated Reduction of this compound
Materials:
-
This compound
-
Ene-reductase (e.g., from Saccharomyces cerevisiae)
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (pH 7.0)
-
DMSO (co-solvent)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing potassium phosphate buffer (e.g., 100 mM, pH 7.0), NADP⁺ (e.g., 1 mM), glucose (e.g., 100 mM), and glucose dehydrogenase (e.g., 1 U/mL).
-
Enzyme Addition: Add the ene-reductase to the reaction mixture to a final concentration of, for example, 1 mg/mL.
-
Substrate Addition: Prepare a stock solution of this compound in DMSO. Add the substrate stock solution to the reaction mixture to the desired final concentration (e.g., 10 mM). The final concentration of DMSO should typically be kept low (e.g., <5% v/v) to avoid enzyme denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up: Once the reaction has reached completion, extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of chiral piperidines. The choice of synthetic strategy—be it transition-metal catalysis, organocatalysis, or biocatalysis—will depend on the specific target molecule, desired substitution patterns, and available resources. Catalytic asymmetric hydrogenation offers a direct and efficient route to chiral piperidines, while organocatalytic domino reactions allow for the rapid construction of complex, highly functionalized products. Biocatalysis provides a green and highly selective alternative. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for designing and executing successful asymmetric syntheses using this important building block.
References
-
Dandepally, S. R., & Williams, A. L. (2009). Chemistry of Piperidines and their applications in Synthesis. Arkivoc, 2009(1), 1-35. [Link]
-
O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Rueping, M., & Antonchick, A. P. (2007). Organocatalytic enantioselective reduction of pyridines. Angewandte Chemie International Edition, 46(24), 4562-4565. [Link]
-
Stuermer, R., Hauer, B., & Hall, M. (2007). Asymmetric bioreduction of C= C double bonds using ene-reductases from the Old Yellow Enzyme family. Current Opinion in Chemical Biology, 11(2), 203-211. [Link]
Sources
- 1. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications of tert-Butyl 2-cyanonicotinate: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block with Flow Chemistry
tert-Butyl 2-cyanonicotinate is a highly functionalized pyridine derivative poised for significant applications in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyridine core is a privileged scaffold in drug discovery, and the strategic placement of a cyano and a tert-butyl ester group offers multiple avenues for synthetic diversification. The electron-withdrawing nature of both the cyano and ester groups activates the pyridine ring, making it susceptible to a variety of chemical transformations.
Traditionally, reactions involving such activated heterocyclic systems are performed in batch reactors. However, these methods can be fraught with challenges, including poor control over exotherms, difficulties in handling hazardous reagents at scale, and inconsistencies between batches. Continuous flow chemistry emerges as a powerful enabling technology to overcome these limitations.[1] By conducting reactions in a continuously flowing stream through a microreactor or a packed-bed reactor, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[2][3] This precise control translates into enhanced safety, higher yields, improved selectivity, and seamless scalability from laboratory to production scale.
These application notes provide detailed protocols for key transformations of this compound utilizing continuous flow methodologies. We will explore the amidation of the ester, nucleophilic aromatic substitution on the pyridine ring, and the hydrolysis of the ester, demonstrating the versatility of this building block in a modern synthesis workflow.
Core Concepts: The Synergy of an Activated Scaffold and a Precise Reaction Technology
The chemical reactivity of this compound is dominated by three key features: the electrophilic ester carbonyl, the electron-deficient pyridine ring, and the labile tert-butyl protecting group.
-
The Ester Functionality : The tert-butyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides through reaction with amines. This amidation is a crucial transformation for the synthesis of many active pharmaceutical ingredients (APIs).
-
The Activated Pyridine Ring : The powerful electron-withdrawing effects of the cyano group at the 2-position and the ester at the 3-position make the pyridine ring highly electron-deficient. This electronic characteristic significantly activates the positions ortho and para to the nitrogen atom (positions 6 and 4) for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of a suitable leaving group or, in this case, direct functionalization with strong nucleophiles.
-
The Cyano Group : The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, offering further diversification pathways.
Flow chemistry provides an ideal environment to exploit this reactivity with precision and safety. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic reactions.[1] The small reactor volumes enhance safety when working with hazardous reagents or intermediates. Furthermore, the ability to telescope reaction steps without intermediate isolation can significantly streamline synthetic sequences.
Application 1: Continuous Flow Amidation for the Synthesis of 2-Cyanonicotinamides
The conversion of esters to amides is a fundamental reaction in medicinal chemistry. The following protocol details the continuous flow synthesis of N-substituted 2-cyanonicotinamides from this compound. This method offers significantly reduced reaction times and improved yields compared to traditional batch processes.[2]
Scientific Rationale
This protocol employs an immobilized enzyme catalyst, Novozym® 435, in a packed-bed reactor. Enzymatic catalysis offers high selectivity and mild reaction conditions, which are advantageous for preserving the integrity of the functional groups on the pyridine ring. The continuous flow setup allows for the efficient use of the reusable enzyme catalyst and straightforward product isolation.
Experimental Protocol: Continuous Flow Amidation
1. Reagent Preparation:
- Feed Solution 1: Dissolve this compound (1.0 eq) in tert-amyl alcohol to a final concentration of 0.5 M.
- Feed Solution 2: Dissolve the desired primary or secondary amine (2.0 eq) in tert-amyl alcohol to a final concentration of 1.0 M.
2. Flow Reactor Setup:
- Utilize a commercially available flow chemistry system equipped with two high-pressure liquid chromatography (HPLC) pumps, a T-mixer, and a packed-bed reactor.
- The packed-bed reactor should contain Novozym® 435 (e.g., 870 mg).[2]
- Connect a back-pressure regulator at the outlet of the reactor to maintain a constant pressure and prevent solvent evaporation.
3. Reaction Execution:
- Set the reactor temperature to 50 °C.
- Pump Feed Solution 1 and Feed Solution 2 at equal flow rates (e.g., 0.089 mL/min each for a total flow rate of 0.178 mL/min) through the T-mixer and into the packed-bed reactor. The residence time can be adjusted by altering the flow rate. A residence time of approximately 35 minutes is a good starting point.[2]
- Collect the reaction output after the system has reached a steady state.
4. Work-up and Analysis:
- Evaporate the solvent from the collected fraction under reduced pressure.
- The crude product can be purified by flash chromatography on silica gel.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Primary/Secondary Amine | - |
| Catalyst | Novozym® 435 | [2] |
| Solvent | tert-Amyl Alcohol | [2] |
| Temperature | 50 °C | [2] |
| Residence Time | ~35 min | [2] |
| Expected Yield | 80-90% | [2] |
Visualization: Workflow for Continuous Flow Amidation
Sources
Application Notes and Protocols: One-Pot Synthesis of Fused Heterocycles from tert-Butyl 2-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of One-Pot Syntheses with tert-Butyl 2-Cyanonicotinate
In the realm of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the demand for efficient, atom-economical, and environmentally benign methodologies is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to meet these demands.[1] This approach not only streamlines synthetic routes but also minimizes solvent waste and reduces operational time and costs.
This compound is a versatile building block in organic synthesis. The presence of three distinct reactive sites—the cyano group, the ester, and the pyridine ring—offers a rich platform for the construction of complex heterocyclic scaffolds. The tert-butyl ester, in particular, provides steric bulk and can be selectively cleaved under specific conditions, adding another layer of synthetic utility. This application note details a robust, one-pot, three-component synthesis of a highly functionalized thieno[2,3-b]pyridine derivative starting from this compound. This protocol leverages the principles of the Gewald reaction to afford a medicinally relevant heterocyclic core in a single, efficient operation.
Scientific Principles and Mechanistic Insights
The one-pot synthesis of 2-amino-3-aroyl/carboxy-substituted thiophenes, famously known as the Gewald reaction, is a cornerstone of heterocyclic synthesis.[1][2][3][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
In the context of this compound, the cyano group and the adjacent activated pyridine ring position can participate in a Gewald-type reaction. The proposed one-pot synthesis involves the reaction of this compound, an active methylene compound (e.g., malononitrile), and a thiol (acting as a sulfur source and reactant) in the presence of a suitable base. The reaction proceeds through a cascade of sequential reactions:
-
Initial Michael Addition: The reaction is initiated by the base-catalyzed Michael addition of the active methylene compound to the electron-deficient pyridine ring of this compound. This step is facilitated by the electron-withdrawing nature of the cyano and ester groups.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization, where the nucleophilic carbanion attacks the cyano group, leading to the formation of a dihydropyridine intermediate.
-
Tautomerization and Aromatization: Subsequent tautomerization and aromatization, potentially through oxidation by air or an added oxidant, leads to the final, stable fused heterocyclic system.
The use of a thiol in this modified approach serves a dual purpose: it can act as a nucleophile and, in some variations, as a sulfur source for the formation of a thiophene ring.
Experimental Protocols
One-Pot Synthesis of tert-Butyl 7-Amino-6,8-dicyano-5-phenylthieno[2,3-b]pyridine-4-carboxylate
This protocol describes a representative one-pot synthesis of a thieno[2,3-b]pyridine derivative from this compound, malononitrile, and phenylmethanethiol.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Phenylmethanethiol (Benzyl mercaptan) (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Add this compound (1.0 equiv) and malononitrile (1.1 equiv) to the solvent and stir until dissolved.
-
Add phenylmethanethiol (1.1 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired tert-butyl 7-amino-6,8-dicyano-5-phenylthieno[2,3-b]pyridine-4-carboxylate.
Data Presentation
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) for 1g of Starting Material |
| This compound | 1.0 | 192.22 | 5.20 |
| Malononitrile | 1.1 | 66.06 | 5.72 |
| Phenylmethanethiol | 1.1 | 124.21 | 5.72 |
| Potassium tert-butoxide | 2.5 | 112.21 | 13.0 |
| Product | - | Hypothetical MW | Hypothetical Yield (%) |
| tert-Butyl 7-amino-6,8-dicyano-5-phenylthieno[2,3-b]pyridine-4-carboxylate | - | 380.45 | 65-75 |
Visualizations
Reaction Workflow Diagram:
Caption: Workflow for the one-pot synthesis of a thieno[2,3-b]pyridine derivative.
Proposed Reaction Mechanism:
Sources
- 1. Collection - One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-DielsâAlder Reactions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 2-cyanonicotinate as a Versatile Precursor in Advanced Materials Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the application of tert-butyl 2-cyanonicotinate. We move beyond a simple cataloging of properties to present this molecule as a strategic, multi-functional building block for the rational design of advanced materials. The inherent chemical functionalities—a sterically shielded carboxylate, a coordinating cyanopyridine moiety, and a bulky tert-butyl group—offer distinct and synergistic advantages. This guide details field-proven protocols for its application in the synthesis of high-performance Metal-Organic Frameworks (MOFs) and functional polymers, emphasizing the causality behind experimental choices and providing robust, self-validating methodologies.
Core Concepts: Deconstructing the this compound Building Block
This compound (CAS No: 114429-07-1, Molecular Formula: C₁₁H₁₂N₂O₂) is a pyridine derivative uniquely equipped with three distinct functional zones that can be selectively addressed to dictate its role in materials synthesis.[1][2] Understanding these zones is critical to unlocking its potential.
-
The Tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. Its steric bulk provides exceptional stability under a wide range of conditions, particularly basic ones, preventing premature reaction.[3] However, it can be cleanly removed under acidic conditions to liberate the carboxylate, a primary binding site for creating coordination polymers and MOFs.
-
The 2-Cyanopyridine Moiety: This is a powerful bidentate chelating system. The pyridine nitrogen and the cyano nitrogen can coordinate to metal centers, offering a rigid and predictable geometry for framework construction. The cyano group itself is a valuable synthetic handle, amenable to post-synthetic modification (e.g., reduction to an amine or hydrolysis to an amide) to introduce new functionalities into a final material.
-
The Tert-Butyl Group: Beyond its role in the ester, the tert-butyl moiety imparts significant steric hindrance. In the context of functional dyes or polymers, this bulk can disrupt π-π stacking, which often leads to enhanced photophysical properties and improved solubility in organic solvents.[4]
Caption: Functional zones of this compound.
Application in Metal-Organic Frameworks (MOFs): A Pre-Linker Strategy
The most direct application in materials science is the use of this compound as a precursor, or "pre-linker," for MOF synthesis. The strategy involves a two-step process: (1) deprotection of the tert-butyl ester to reveal the carboxylic acid linker, followed by (2) solvothermal reaction with a metal salt to form the crystalline framework. The cyano group remains intact, offering a site for potential post-synthetic modification.[5]
Protocol 1: Acid-Catalyzed Hydrolysis to 2-Cyanonicotinic Acid
This protocol details the quantitative conversion of the ester to the required carboxylic acid linker.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: In a well-ventilated fume hood, add trifluoroacetic acid (TFA, 5.0 eq.) dropwise to the solution at 0 °C (ice bath).
-
Scientist's Note (Causality): TFA is a strong, volatile acid that effectively protonates the ester oxygen, facilitating the cleavage of the C-O bond and release of isobutylene gas. The excess TFA ensures the reaction goes to completion. DCM is used as it is a relatively inert solvent that dissolves both the starting material and the acid.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Workup: Remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting crude solid is 2-cyanonicotinic acid.
-
Purification & Validation: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
-
Validation: Confirm the structure via ¹H NMR (disappearance of the tert-butyl singlet at ~1.6 ppm) and FTIR spectroscopy (appearance of a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹ and a shift in the C=O stretch).
-
Protocol 2: Solvothermal Synthesis of a Zn-Based MOF (Hypothetical: ZIF-CN-Nico)
This protocol describes the synthesis of a hypothetical zinc-based MOF using the deprotected 2-cyanonicotinic acid linker.
Experimental Protocol:
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-cyanonicotinic acid (0.5 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 10 mL).
-
Scientist's Note (Causality): DMF is a high-boiling point, polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt, facilitating the self-assembly process. It often acts as a template during crystal growth.[6]
-
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat to 120 °C for 48 hours.
-
Scientist's Note (Causality): The high temperature and pressure of solvothermal synthesis provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to well-ordered, crystalline MOF materials.
-
-
Isolation: After cooling the oven to room temperature, decant the mother liquor. Wash the resulting crystalline powder with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to exchange the solvent.
-
Activation & Validation: Dry the product under vacuum at 100 °C for 12 hours to remove residual solvent from the pores.
-
Validation: The formation of a crystalline MOF should be confirmed by Powder X-Ray Diffraction (PXRD), which will show a distinct pattern different from the starting materials.[7] Thermal stability can be assessed by Thermogravimetric Analysis (TGA), and porosity can be confirmed by N₂ sorption analysis.[5]
-
Caption: Workflow for MOF synthesis from the pre-linker.
Application in Functional Polymers: A Modifiable Monomer
By targeting the cyano group, this compound can be transformed into a functional monomer for step-growth polymerization. A key strategy is the reduction of the nitrile to a primary amine, creating a new reactive site for polymerization, such as in the formation of polyamides.
Protocol 3: Reduction of Nitrile to Primary Amine
This protocol outlines the conversion of the cyano group to an aminomethyl group while preserving the tert-butyl ester.
Experimental Protocol:
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.3 M).
-
Reducing Agent: Cool the solution to 0 °C and slowly add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq.) via syringe.
-
Scientist's Note (Causality): Borane is a selective reducing agent that readily reduces nitriles and carboxylic acids but is generally unreactive towards esters, especially bulky ones like tert-butyl esters. This chemoselectivity is crucial for the success of this transformation.
-
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH, 5 mL) at 0 °C, followed by 1 M HCl (10 mL).
-
Workup: Adjust the pH to >10 with aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: The product, tert-butyl 2-(aminomethyl)nicotinate, can be purified by column chromatography. Confirm its structure by ¹H NMR and FTIR, noting the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).
Protocol 4: Synthesis of a Functional Polyamide
This protocol describes the interfacial polymerization of the amine-functionalized monomer with an acyl chloride to produce a polyamide.
Experimental Protocol:
-
Aqueous Phase: Dissolve the amine monomer, tert-butyl 2-(aminomethyl)nicotinate (1.0 eq.), and sodium carbonate (Na₂CO₃, 2.2 eq.) in water.
-
Scientist's Note (Causality): The base (Na₂CO₃) is essential to neutralize the HCl gas that is formed as a byproduct of the condensation reaction, driving the polymerization forward.
-
-
Organic Phase: Dissolve terephthaloyl chloride (1.0 eq.) in an immiscible organic solvent like DCM.
-
Polymerization: Gently pour the organic phase on top of the aqueous phase in a beaker without mixing. A film of polyamide will form at the interface.
-
Isolation: Carefully grasp the polymer film with forceps and pull it out of the beaker continuously, wrapping it around a glass rod.
-
Purification & Validation: Wash the resulting polymer thoroughly with water and then methanol to remove unreacted monomers and salts. Dry under vacuum.
-
Validation: The polymer's molecular weight and dispersity (Đ) can be determined using Gel Permeation Chromatography (GPC). The chemical structure and successful incorporation of the monomer can be confirmed by ¹H NMR.
-
Caption: Workflow for functional polymer synthesis.
Summary of Material Properties
The following table summarizes the key characteristics and expected analytical data for the materials described in these protocols.
| Compound / Material | Molecular Formula | Key Functional Groups | Expected Key Analytical Data |
| This compound | C₁₁H₁₂N₂O₂ | Ester, Nitrile, Pyridine | ¹H NMR: Singlet at ~1.6 ppm (9H). FTIR: C≡N stretch at ~2230 cm⁻¹, C=O stretch at ~1720 cm⁻¹. |
| 2-Cyanonicotinic Acid | C₇H₄N₂O₂ | Carboxylic Acid, Nitrile | ¹H NMR: Absence of 1.6 ppm singlet. FTIR: Broad O-H stretch (~3000 cm⁻¹), C≡N (~2230 cm⁻¹). |
| ZIF-CN-Nico (MOF) | Varies | Metal-carboxylate, Nitrile | PXRD: Characteristic diffraction peaks. TGA: High thermal stability (>300 °C). N₂ Sorption: Type I isotherm indicating microporosity. |
| tert-Butyl 2-(aminomethyl)nicotinate | C₁₁H₁₆N₂O₂ | Ester, Primary Amine | FTIR: Disappearance of C≡N stretch, appearance of N-H stretches (~3300-3400 cm⁻¹). |
| Functional Polyamide | Varies | Amide, Ester, Pyridine | GPC: Measurement of Mn, Mw, and Đ. ¹H NMR: Appearance of amide N-H proton signal (~8-9 ppm). |
References
-
Cohen, S. M. (2010). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Reviews, 112(2), 970-1000. [Link]
-
Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Retrieved from [Link]
-
Qin, Z., et al. (2019). New efficient dyes containing tert-butyl in donor for dye-sensitized solar cells. Dyes and Pigments, 162, 895-903. [Link]
-
Fagnou, F., & Lautens, M. (2003). The tert-butyl group in chemistry and biology. Angewandte Chemie International Edition, 42(39), 4792-4813. [Link]
-
Mas-Ballesté, R., et al. (2011). Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. Coordination Chemistry Reviews, 255(15-16), 1657-1680. [Link]
-
Jupa, R., et al. (2020). Probing the limits of linker substitution in aluminum MOFs through water vapor sorption studies: mixed-MOFs instead of mixed-linker CAU-23 and MIL-160 materials. Dalton Transactions, 49(20), 6695-6703. [Link]
Sources
- 1. TERT-BUTYL-2-CYANONICOTINATE|lookchem [lookchem.com]
- 2. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Probing the limits of linker substitution in aluminum MOFs through water vapor sorption studies: mixed-MOFs instead of mixed-linker CAU-23 and MIL-160 materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-Cyanonicotinate
Welcome to the technical support center for the synthesis of tert-butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent method is a nucleophilic aromatic substitution, specifically a cyanation reaction, starting from an appropriate 2-halo-nicotinate precursor, such as tert-butyl 2-chloronicotinate or tert-butyl 2-bromonicotinate. This transformation is typically achieved using one of two main strategies:
-
Palladium-Catalyzed Cyanation: This is a modern, versatile, and often high-yielding approach. It involves a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]).[1][2] These methods are often preferred due to their milder reaction conditions and tolerance of various functional groups.[2][3]
-
Rosenmund-von Braun Reaction: This classical method uses a stoichiometric or excess amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine.[4][5] While effective, it often requires high temperatures (150-250 °C), which can be incompatible with sensitive substrates.[6]
Q2: Which cyanide source is optimal for this reaction?
The choice of cyanide source is critical and depends on the chosen catalytic system.
-
For Palladium-Catalyzed Reactions:
-
Zinc Cyanide (Zn(CN)₂): Often the reagent of choice. It is less toxic than alkali metal cyanides and its lower solubility helps to control the concentration of free cyanide in solution, which can otherwise poison the palladium catalyst.[7] Using Zn(CN)₂ can lead to efficient conversions at mild temperatures.[2]
-
Potassium Ferricyanide (K₄[Fe(CN)₆]): A non-toxic alternative that has gained popularity. It is stable, easy to handle, and effective in Pd-catalyzed systems, often in aqueous solvent mixtures.[1]
-
-
For Copper-Mediated (Rosenmund-von Braun) Reactions:
-
Copper(I) Cyanide (CuCN): This is the traditional and required reagent for this reaction. It acts as both the cyanide source and a key part of the catalytic or mediating species.[4]
-
SAFETY ADVISORY: All cyanide-containing reagents are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). In case of contact with acid, highly toxic hydrogen cyanide (HCN) gas is evolved.[8][9]
Q3: How do I effectively monitor the reaction's progress?
Regular monitoring is key to preventing over- or under-running the reaction. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material (tert-butyl 2-halonicotinate) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data, allowing you to determine the precise conversion rate and identify the formation of any byproducts.
It is advisable to take an initial (t=0) sample after the reaction reaches the target temperature and then sample every 1-2 hours for the first 6 hours, adjusting the frequency as the reaction rate becomes apparent.
Section 2: Troubleshooting Guide: Low Yield & Impurity Formation
Even with a well-designed protocol, challenges can arise. This section addresses the most common problems encountered during the synthesis of this compound.
Problem 1: Reaction has stalled or is incomplete (Low Conversion)
Symptoms: TLC or HPLC/GC analysis shows a significant amount of unreacted starting material, even after extended reaction times.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation:
-
Cause: Palladium catalysts are notoriously sensitive to poisoning by excess cyanide ions, which can bind strongly to the metal center and halt the catalytic cycle.[1][10] The catalyst may also be of poor quality or deactivated by exposure to air/moisture.
-
Solution:
-
Use Zinc Cyanide (Zn(CN)₂): Its low solubility limits the concentration of free cyanide.
-
Additives: For Pd-catalyzed systems, adding zinc powder or zinc formate can help reactivate the catalyst.[7][11]
-
Fresh Catalyst/Ligand: Always use a freshly opened bottle of catalyst and ligand. Ensure proper inert atmosphere handling techniques (e.g., Schlenk line or glovebox).
-
-
-
Insufficient Temperature or Reaction Time:
-
Cause: The cyanation of electron-deficient pyridine rings can be sluggish. The reaction may simply need more energy or time to reach completion.
-
Solution: If the reaction stalls, consider incrementally increasing the temperature by 10-20 °C.[12][13] Continue to monitor progress closely, as excessive heat can lead to byproduct formation.
-
-
Poor Reagent Solubility:
-
Cause: If the cyanide salt or the substrate is not well-dissolved in the solvent, the reaction will be slow due to the limited interaction between reagents.
-
Solution: Ensure vigorous stirring.[13] For Rosenmund-von Braun reactions, high-boiling polar aprotic solvents like DMF or NMP are essential to dissolve the CuCN. For palladium catalysis, solvents like dioxane, THF, or DMAc are common choices.[1][11]
-
Problem 2: Significant Byproduct Formation
Symptoms: HPLC/GC or NMR of the crude product shows multiple unexpected peaks, complicating purification and reducing the isolated yield.
Potential Causes & Recommended Solutions:
-
Hydrolysis of the tert-Butyl Ester:
-
Cause: The tert-butyl ester is sensitive to both acidic and strongly basic conditions, especially in the presence of water. Trace water in the solvent or reagents can lead to hydrolysis, forming 2-cyanonicotinic acid.
-
Solution:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Flame-drying glassware under vacuum is highly recommended.
-
Avoid Strong Base: If a base is required for the catalytic system, use a non-nucleophilic, hindered base. Some modern protocols avoid the need for a base altogether.[3]
-
-
-
Formation of Hydrogen Cyanide (HCN):
-
Cause: The presence of acidic impurities or water can protonate the cyanide ion, forming volatile and highly toxic HCN gas.[8][14] This not only poses a severe safety risk but also removes the active nucleophile from the reaction, lowering the yield. The pKa of HCN is ~9.2, meaning that at a neutral pH, over 99% of free cyanide will exist as HCN.[8][15]
-
Solution:
-
Maintain a Basic pH: Ensure the reaction medium is not acidic.
-
Use Anhydrous Conditions: Minimizing water content is crucial.[9]
-
-
Data Summary: Comparison of Cyanation Conditions
| Parameter | Rosenmund-von Braun (CuCN) | Palladium-Catalyzed (e.g., Pd/dppf) |
| Catalyst | Stoichiometric CuCN | Catalytic Pd(0) complex (e.g., 2-5 mol%) |
| Cyanide Source | CuCN | Zn(CN)₂, K₄[Fe(CN)₆] |
| Temperature | High (150-250 °C)[6] | Mild to Moderate (RT to 110 °C)[2][11] |
| Solvent | High-boiling polar (DMF, Pyridine)[4] | Aprotic (Dioxane, THF, DMAc) |
| Pros | Cost-effective for simple substrates | High functional group tolerance, milder conditions, generally higher yields |
| Cons | Harsh conditions, difficult purification | Catalyst cost and sensitivity to poisoning |
Section 3: Protocols and Methodologies
Optimized Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-chloronicotinate (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS every 2 hours until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Section 4: Key Mechanisms & Visualizations
Understanding the reaction mechanism is crucial for effective troubleshooting.
Palladium-Catalyzed Cyanation Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668. Available at: [Link]
-
Strotman, N. A., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(41), 9782-9785. Available at: [Link]
-
International Cyanide Management Institute. Cyanide Facts: Cyanide Chemistry. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]
-
Olympian Water Testing (2024). The Role of pH in Cyanide Speciation and Toxicity in Water. Available at: [Link]
-
Reddit r/askscience (2018). What happens to poisons like cyanide when they are boiled? Available at: [Link]
-
Science Media Centre (2024). Expert reaction to reported spill of sodium cyanide in Walsall canal. Available at: [Link]
-
Beller, M., & Zapf, A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5392-5419. Available at: [Link]
-
EZkem (n.d.). Cyanide Concentration Changes in Environmental Water Samples. Available at: [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]
-
Wikipedia. Rosenmund–von Braun reaction. Available at: [Link]
-
Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(13), 1957-1960. Available at: [Link]
-
Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795-803. Available at: [Link]
-
Reddit r/Chempros (2024). What are some common causes of low reaction yields? Available at: [Link]
- Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines.
-
ResearchGate. (2008). l-Proline-Promoted Rosenmund-von Braun Reaction. Available at: [Link]
-
Wikipedia. Cyanation. Available at: [Link]
-
ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides. Available at: [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2633-2648. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Royal Society of Chemistry. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available at: [Link]
-
ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Available at: [Link]
-
ResearchGate. (2018). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Available at: [Link]
-
Royal Society of Chemistry. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available at: [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
-
ResearchGate. (2019). Synthesis of an Octa-tert-butylphthalocyanine: A Low-Aggregating and Photochemically Stable Photosensitizer. Available at: [Link]
-
MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Available at: [Link]
-
Cambridge Open Engage. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. Available at: [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. cyanidecode.org [cyanidecode.org]
- 9. expert reaction to reported spill of sodium cyanide in Walsall canal | Science Media Centre [sciencemediacentre.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. The Role of pH in Cyanide Speciation and Toxicity in Water - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Purification of tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for the purification of tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. As chemists, we understand that the success of a synthesis is ultimately determined by the purity of the final compound. This document is structured to help you navigate the common challenges associated with the purification of this compound, ensuring your downstream applications are built on a foundation of chemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The most prevalent byproduct is typically 2-cyanonicotinic acid , which arises from the hydrolysis of the tert-butyl ester group. This can occur if there is residual moisture in your reaction or during aqueous work-up conditions. Other potential impurities can include unreacted starting materials, such as 2-chloronicotinonitrile or tert-butanol, and potentially small amounts of other pyridine-related side products.
Q2: How can I quickly assess the purity of my crude product?
Thin-layer chromatography (TLC) is an effective initial assessment tool. The desired product, this compound, is significantly less polar than its hydrolyzed counterpart, 2-cyanonicotinic acid. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The tert-butyl ester will have a higher Rf value, while the carboxylic acid will remain closer to the baseline. Unreacted starting materials will also have distinct Rf values that can be compared against standards.
Q3: What are the recommended primary purification methods for this compound?
The two most effective and commonly used methods for purifying this compound are flash column chromatography and recrystallization . The choice between these will depend on the nature and quantity of the impurities.
Q4: Can I use a simple extraction to remove the 2-cyanonicotinic acid impurity?
Yes, an acidic aqueous wash can be effective. Since 2-cyanonicotinic acid is acidic, it can be deprotonated with a mild base like sodium bicarbonate and extracted into the aqueous layer. However, for high-purity requirements, this is often best used as a preliminary purification step before chromatography or recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of isolated product after purification. | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction or product precipitation. - Suboptimal chromatography conditions. | - Monitor reaction progress by TLC to ensure completion. - Minimize contact time with aqueous acidic or basic solutions. - Ensure complete extraction with an appropriate organic solvent. - Optimize column chromatography parameters (see protocol below). |
| Presence of a baseline spot on TLC after purification. | - The baseline spot is likely the hydrolyzed byproduct, 2-cyanonicotinic acid. | - If present in significant amounts, perform an acid-base extraction prior to chromatography or recrystallization. - For trace amounts, careful flash column chromatography should provide adequate separation. |
| Co-elution of impurities during column chromatography. | - Inappropriate solvent system. - Column overloading. | - Adjust the polarity of the mobile phase. A less polar solvent system will increase the separation between your product and more polar impurities. - Ensure the amount of crude product loaded onto the column does not exceed its capacity (typically 1-10% of the silica gel weight). |
| Product oils out during recrystallization. | - The chosen solvent is too nonpolar for the product at the desired temperature. - The presence of significant impurities is depressing the melting point. | - Use a more polar solvent or a solvent mixture. - Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
| Peak tailing during HPLC analysis of the purified product. | - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column. | - Use a mobile phase with a basic additive like triethylamine (TEA) to mask the silanol groups. - Alternatively, use an acidic mobile phase to protonate the pyridine nitrogen. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for separating a range of impurities.
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
- Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes.
- Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired product.
- Monitor the elution of fractions by TLC. The this compound will elute before the more polar 2-cyanonicotinic acid.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal when the desired product is highly crystalline and the impurities are present in smaller quantities.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Good starting points for solvent screening include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.
2. Dissolution:
- Place the crude product in a flask and add a minimal amount of the chosen solvent.
- Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals under vacuum to remove residual solvent.
Visualizing the Chemistry
Reaction and Key Byproduct Formation
Caption: Synthesis of this compound and its hydrolysis to 2-cyanonicotinic acid.
Troubleshooting Workflow for Impure Product
Caption: Decision tree for the purification of this compound.
References
Technical Support Center: Optimization of tert-Butyl 2-cyanonicotinate Synthesis
Welcome to the technical support guide for the synthesis and optimization of tert-butyl 2-cyanonicotinate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying principles of the reaction, helping you troubleshoot common issues and rationally optimize your conditions for improved yield and purity.
Section 1: The Synthetic Pathway - A Quick Overview
The most reliable and common laboratory-scale synthesis of this compound involves a two-step sequence starting from the commercially available tert-butyl nicotinate.
-
N-Oxidation: The pyridine nitrogen is first oxidized to form tert-butyl nicotinate N-oxide. This crucial step activates the pyridine ring, making it susceptible to nucleophilic attack.[1]
-
Cyanation (Reissert-Henze Reaction): The N-oxide is then treated with a cyanide source in the presence of an activating agent. This proceeds via a Reissert-Henze type mechanism, which regioselectively installs the cyano group at the C2 position.[2][3]
Caption: General two-step workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the N-oxide intermediate necessary for this reaction?
A1: The pyridine ring is electron-deficient and generally resistant to nucleophilic substitution. Oxidation of the ring nitrogen to an N-oxide significantly alters the electronic properties of the ring.[1] The N-oxide group is strongly electron-withdrawing, which depletes electron density primarily at the C2 (ortho) and C4 (para) positions, making them electrophilic and thus susceptible to attack by nucleophiles like the cyanide ion.[1] This activation is fundamental to the success of the reaction under relatively mild conditions.
Q2: What are the most common cyanide sources and activating agents?
A2: Several combinations can be effective.
-
Cyanide Sources: Trimethylsilyl cyanide (TMSCN) is often preferred due to its good solubility in organic solvents and milder nature compared to inorganic salts.[2] Zinc cyanide (Zn(CN)₂) and potassium cyanide (KCN) are also used.[1]
-
Activating Agents: The role of the activating agent is to convert the N-oxide's oxygen into a better leaving group. Common choices include dimethylcarbamoyl chloride (DMCC) and benzoyl chloride.[2][4] These react with the N-oxide to form an intermediate N-acyloxy pyridinium salt, which is highly reactive towards the cyanide nucleophile.
Q3: What are the primary safety concerns when performing this synthesis?
A3: The primary hazard is the use of cyanide. All cyanide sources (TMSCN, Zn(CN)₂, KCN) are highly toxic.
-
ALWAYS work in a well-ventilated fume hood.
-
Avoid contact with acids, which will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have an appropriate cyanide quench solution ready (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide).
-
Consult your institution's safety protocols before starting any work.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Yield of Final Product
Q: My reaction is not proceeding to the product. What should I check first?
A: The most common culprits are the quality of your reagents and the effective activation of the N-oxide.
-
Moisture: The activating agents (e.g., dimethylcarbamoyl chloride, benzoyl chloride) are sensitive to moisture. Ensure you are using anhydrous solvents and reagents under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Verify the purity of your N-oxide starting material. Incomplete oxidation in the first step will lead to unreacted tert-butyl nicotinate, which is inert under these conditions. Confirm the purity of your cyanide source and activating agent.
-
Incomplete Activation: The formation of the N-acyloxypyridinium salt is critical.[4] This intermediate is often formed in situ before or during the addition of the cyanide source. Ensure you are following the correct order of addition as specified in the protocol.
Q: I'm getting a low yield. What are the most sensitive parameters to optimize?
A: Temperature and solvent choice are critical. The Reissert-Henze reaction can be sensitive to these parameters.
-
Temperature: Some protocols require heating (e.g., 60°C or even 120°C) to drive the reaction to completion.[1][2] If you are running the reaction at room temperature with low yield, a gradual increase in temperature while monitoring by TLC is a logical first step.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Chloroform and acetonitrile are commonly reported.[1][2] If one is giving poor results, switching to the other may be beneficial. Non-polar solvents have also been noted to reduce side reactions in some cases.[4]
-
Stoichiometry: Ensure you are using a slight excess of the activating agent and cyanide source (typically 1.2 to 1.5 equivalents).[1][2]
Problem: Formation of Impurities
Q: I'm observing significant side products in my crude NMR. What could they be?
A: Besides unreacted starting material, you may be seeing isomers or hydrolysis products.
-
Isomers: While the reaction is highly regioselective for the C2 position, trace amounts of the C4 or C6-cyano isomers can sometimes form, particularly if the reaction conditions are not optimal.[4]
-
Hydrolysis: The tert-butyl ester is sensitive to both strong acid and strong base. If your workup conditions are too harsh, or if acidic byproducts are not neutralized, you may see cleavage of the ester to the corresponding carboxylic acid.
-
Unidentified Byproducts: Side reactions of substituted pyridines can occur.[5] If you observe significant charring or a complex mixture of byproducts, consider lowering the reaction temperature.
Q: My tert-butyl ester seems to be cleaving. How can I prevent this?
A: The tert-butyl group is designed to be removed under acidic conditions (e.g., with TFA). Accidental cleavage suggests the presence of acid.
-
Neutralize Promptly: Ensure your aqueous workup includes a mild base wash (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts like HCl or benzoic acid that may form.
-
Avoid Acidic Chromatography: When purifying by column chromatography, avoid using highly acidic solvent systems. It is common practice to add a small amount of a neutralizer like triethylamine (~1%) to the eluent to prevent product degradation on the silica gel.
Problem: Purification Challenges
Q: How do I effectively purify the final product?
A: Column chromatography on silica gel is the most common method.[2]
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity to elute your product.
-
Tailing: If the product streaks or "tails" on the column, this can be due to the basicity of the pyridine nitrogen. As mentioned above, adding ~1% triethylamine to your eluent can significantly improve the peak shape and separation.
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step.
Section 4: Protocols and Methodologies
Protocol 1: Synthesis of tert-Butyl Nicotinate N-oxide
This protocol is adapted from general procedures for the N-oxidation of pyridines.[6][7][8]
-
To a round-bottom flask, add tert-butyl nicotinate (1.0 equiv) and a catalytic amount of a non-oxidizing acid (e.g., sulfuric acid, 0.01 equiv).
-
Add water as the solvent.
-
Heat the mixture to 75-95°C.
-
Slowly add 30% hydrogen peroxide (1.1 - 1.5 equiv) dropwise over several hours, maintaining the reaction temperature.
-
After the addition is complete, maintain the temperature for an additional 4-6 hours to ensure the reaction goes to completion. Monitor by TLC.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield tert-butyl nicotinate N-oxide.
Protocol 2: Cyanation of tert-Butyl Nicotinate N-oxide
The choice of conditions can significantly impact the outcome. Below is a table summarizing two effective literature methods, followed by a general protocol.
| Parameter | Method A | Method B |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Zinc Cyanide (Zn(CN)₂) |
| Activating Agent | Dimethylcarbamoyl chloride | Dimethylcarbamoyl chloride |
| Solvent | Chloroform (CHCl₃) | Acetonitrile (CH₃CN) |
| Temperature | 60°C | 120°C |
| Time | 20 hours | 12 hours |
| Typical Yield | 69-95% | High |
| Reference | BenchChem[2] | ResearchGate[1] |
General Experimental Protocol (based on Method A):
-
In a flame-dried flask under an inert atmosphere, dissolve tert-butyl nicotinate N-oxide (1.0 equiv) in anhydrous chloroform.
-
Add dimethylcarbamoyl chloride (1.2 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 20 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Caption: Key mechanistic steps of the Reissert-Henze cyanation reaction.
References
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate. [Link]
- CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.
- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme Synthesis. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Petroleum Institute. [Link]
-
Reissert-Henze reaction. ResearchGate. [Link]
-
C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition. [Link]
- US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 7. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 8. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
Technical Support Center: tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed breakdown of the most frequently observed side reactions with this compound, their mechanisms, and actionable solutions.
Issue 1: Unexpected Hydrolysis of the tert-Butyl Ester
Symptoms:
-
Formation of 2-cyanonicotinic acid as a major byproduct.
-
Low yield of the desired product in reactions sensitive to carboxylic acids.
-
Changes in reaction mixture pH.
Root Cause Analysis:
The tert-butyl ester group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This proceeds through a stable tertiary carbocation (AAL1 mechanism), which is readily formed. The pyridine nitrogen can be protonated by strong acids, potentially influencing the electronic properties of the ring and the ester's susceptibility to hydrolysis.[1][2][3]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the tert-butoxide and the carboxylate salt of 2-cyanonicotinic acid. This reaction is generally slower than for methyl or ethyl esters but can be significant with strong bases or elevated temperatures.[2][3]
Visualizing the Hydrolysis Pathways:
Caption: Acid- and base-catalyzed hydrolysis of this compound.
Troubleshooting and Prevention:
| Condition | Recommended Action |
| Acidic Media | - Use non-aqueous acidic conditions where possible.- If aqueous acid is necessary, use milder acids (e.g., citric acid) and maintain low temperatures.- Minimize reaction times. |
| Basic Media | - Employ non-nucleophilic bases (e.g., DBU, DIPEA) if only a base catalyst is needed.- If a strong base is required, use anhydrous conditions and low temperatures. |
| Work-up | - Neutralize acidic or basic conditions promptly during work-up.- Use a buffered aqueous solution for extraction if the desired product is sensitive. |
Purification Protocol for Removing 2-Cyanonicotinic Acid:
-
Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of sodium bicarbonate. The acidic byproduct will be extracted into the aqueous layer as its sodium salt.
-
Chromatography: If extraction is insufficient, flash column chromatography on silica gel is effective. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) will separate the non-polar desired product from the highly polar carboxylic acid.
Issue 2: Unwanted Reactions of the Cyano Group
Symptoms:
-
Formation of 2-carbamoylnicotinic acid tert-butyl ester (amide byproduct).
-
Formation of tert-butyl nicotinate (loss of the cyano group).
-
Complex reaction mixtures with multiple unidentified byproducts.
Root Cause Analysis:
The cyano group is a versatile functional group that can undergo hydrolysis under both acidic and basic conditions.
-
Hydrolysis to Amide: Under milder basic conditions, the cyano group can be partially hydrolyzed to an amide.[4][5]
-
Hydrolysis to Carboxylic Acid: Harsher acidic or basic conditions will lead to the complete hydrolysis of the cyano group to a carboxylic acid, which in this case would be followed by the hydrolysis of the tert-butyl ester.[6][7][8]
Visualizing Cyano Group Hydrolysis:
Caption: Stepwise hydrolysis of the cyano group.
Troubleshooting and Prevention:
| Condition | Recommended Action |
| Presence of Water | - Use anhydrous solvents and reagents to prevent hydrolysis.- Dry glassware thoroughly before use. |
| Strong Acids/Bases | - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- If a reaction requires these conditions, monitor the progress closely by TLC or LC-MS to minimize byproduct formation. |
Purification Protocol for Removing Amide Byproduct:
-
Chromatography: Flash column chromatography is the most effective method. The amide is typically more polar than the starting nitrile and can be separated using a suitable solvent system (e.g., ethyl acetate/hexanes).
Issue 3: Pyridine Ring Reactivity and Instability
Symptoms:
-
Discoloration of the reaction mixture (darkening).
-
Formation of N-oxide derivatives.
-
Unexpected nucleophilic substitution on the pyridine ring.
Root Cause Analysis:
The pyridine ring, while aromatic, has distinct reactivity patterns.
-
N-Protonation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation by acids and oxidation by strong oxidizing agents to form the corresponding N-oxide.[9][10]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, if a suitable leaving group is present or under harsh conditions with strong nucleophiles.[10][11]
Visualizing Pyridine Ring Reactivity:
Caption: Potential reactions involving the pyridine ring.
Troubleshooting and Prevention:
| Condition | Recommended Action |
| Acidic Conditions | - Be aware that the pyridine nitrogen will be protonated, which can affect solubility and reactivity. |
| Oxidizing Agents | - Avoid strong oxidizing agents unless N-oxide formation is desired. |
| Strong Nucleophiles | - Use the mildest possible reaction conditions when employing strong nucleophiles.- Protect the pyridine ring if necessary, although this adds extra steps to the synthesis. |
Purification of Substituted Pyridines:
-
General Approach: Most substituted pyridines, including this compound and its derivatives, can be purified by standard techniques such as recrystallization or flash column chromatography on silica gel.[12][13]
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. Can I heat it?
A1: Heating can accelerate your desired reaction, but it will also increase the rate of potential side reactions, particularly hydrolysis of the tert-butyl ester and the cyano group. It is recommended to first try alternative approaches to increase the reaction rate, such as using a more active catalyst or a higher concentration of reagents. If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of byproducts.
Q2: I am performing a reaction in methanol. Is transesterification a concern?
A2: Yes, transesterification of the tert-butyl ester to the corresponding methyl ester can occur in the presence of an acid or base catalyst in methanol.[14] To avoid this, consider using a non-alcoholic solvent. If methanol is required, use milder conditions and shorter reaction times.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.
Q4: Can I reduce the cyano group without affecting the ester?
A4: Selective reduction of the cyano group in the presence of the tert-butyl ester is challenging. Many common reducing agents for nitriles will also reduce the ester. Specific, mild reducing agents and carefully controlled reaction conditions would be necessary. It is advisable to consult the literature for selective nitrile reduction protocols in the presence of esters.
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
Clutch Prep. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
ResearchGate. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses | PPTX. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC. Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved from [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. byjus.com [byjus.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound?
-
What are the recommended storage and handling conditions?
-
I suspect my sample has degraded. What are the initial steps for troubleshooting?
-
-
Troubleshooting Guides
-
Hydrolytic Instability: Unexpected loss of compound in aqueous or protic solutions.
-
Thermal Degradation: Compound degradation upon heating.
-
Photochemical Instability: Degradation upon exposure to light.
-
Oxidative Degradation: Instability in the presence of oxidizing agents or air.
-
-
Experimental Protocols
-
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification.
-
Protocol 2: GC-MS Method for Identification of Degradation Products.
-
Protocol 3: Forced Degradation Study Protocol.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily dictated by the lability of the tert-butyl ester group and the reactivity of the cyanopyridine ring. The main pathways are:
-
Hydrolysis: This is the most common degradation route. The tert-butyl ester can be cleaved under both acidic and basic conditions to yield 2-cyanonicotinic acid and tert-butanol. Acid-catalyzed hydrolysis proceeds via a stable tert-butyl carbocation intermediate.[1][2]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can induce degradation. The likely pathway involves the elimination of isobutylene to form 2-cyanonicotinic acid, a common thermal degradation route for tert-butyl esters.[2]
-
Photodegradation: The pyridine ring is a chromophore and can absorb UV light, leading to photochemical reactions. While specific data for this compound is limited, pyridine derivatives can undergo complex degradation pathways upon UV irradiation.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators. The tert-butyl group can be a target for oxidative attack.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Handling: Handle in a well-ventilated area. Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Q3: I suspect my sample has degraded. What are the initial steps for troubleshooting?
A3: If you suspect degradation of your this compound sample, follow these initial steps:
-
Visual Inspection: Check for any changes in physical appearance, such as color change or clumping.
-
Purity Analysis: Re-analyze the sample for purity using a validated analytical method, such as HPLC-UV (see Protocol 1). Compare the chromatogram to that of a fresh or reference sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Identify Degradants: If new peaks are observed, attempt to identify them. The expected primary degradation product from hydrolysis is 2-cyanonicotinic acid. GC-MS can be used to identify volatile degradation products like tert-butanol and isobutylene (see Protocol 2).
-
Review Experimental Conditions: Carefully review the experimental conditions to which the sample was exposed. Check for potential stressors such as extreme pH, high temperatures, exposure to light, or the presence of oxidizing agents.
Troubleshooting Guides
Hydrolytic Instability: Unexpected loss of compound in aqueous or protic solutions.
Symptoms:
-
Decreased peak area of this compound in HPLC analysis over time.
-
Appearance of a more polar peak corresponding to 2-cyanonicotinic acid.
-
Shift in the pH of the solution.
Causality: The tert-butyl ester group is prone to hydrolysis. Under acidic conditions, the ester oxygen is protonated, leading to the cleavage of the carbon-oxygen bond and formation of a stable tert-butyl carbocation and 2-cyanonicotinic acid.[1][2] Under basic conditions, the ester undergoes saponification through nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your aqueous solutions is maintained within a neutral range (pH 6-8) if the ester form is desired. Use appropriate buffers.
-
Solvent Choice: If possible, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane) to minimize hydrolysis.
-
Temperature: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Reaction Time: Minimize the time the compound is in an aqueous solution.
Logical Workflow for Investigating Hydrolysis
Caption: Workflow for troubleshooting hydrolytic degradation.
Thermal Degradation: Compound degradation upon heating.
Symptoms:
-
Discoloration of the solid sample upon heating.
-
Broadening or splitting of peaks in HPLC analysis of a sample that has been heated.
-
Gas evolution (isobutylene) upon heating.
Causality: Tert-butyl esters can undergo thermal elimination of isobutylene to form the corresponding carboxylic acid.[2] This reaction is often favored at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary for a reaction, use the lowest effective temperature and monitor the reaction closely for degradation.
-
Inert Atmosphere: Perform reactions under an inert atmosphere to prevent thermo-oxidative degradation.
-
TGA Analysis: If thermal stability is a concern, perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.
Photochemical Instability: Degradation upon exposure to light.
Symptoms:
-
Development of color in a previously colorless solution or solid upon exposure to light.
-
Appearance of multiple, often small, new peaks in the HPLC chromatogram.
Causality: The pyridine ring system can absorb UV radiation, leading to excited electronic states that can undergo various photochemical reactions, including ring opening and radical formation.
Troubleshooting Steps:
-
Light Protection: Always store and handle the compound in amber vials or protect it from light by wrapping containers in aluminum foil.
-
Wavelength Consideration: If working in a photosensitive system, use light sources with wavelengths outside the absorption maximum of the compound if possible.
-
Photostability Testing: Conduct a forced degradation study under controlled light conditions (see Protocol 3) to understand the photosensitivity of the molecule.
Oxidative Degradation: Instability in the presence of oxidizing agents or air.
Symptoms:
-
Formation of colored impurities.
-
Complex chromatograms with multiple degradation products.
Causality: Oxidizing agents or radicals can attack the molecule at several sites. The tert-butyl group can be susceptible to radical abstraction, and the electron-rich pyridine ring can also be a target for oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (argon or nitrogen).
-
Use of Antioxidants: In formulated products, the inclusion of a suitable antioxidant may be necessary.
-
Avoid Incompatible Reagents: Do not expose the compound to strong oxidizing agents unless it is the intended reaction.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification
Objective: To determine the purity of this compound and quantify its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 265 nm
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The retention time of this compound will be longer than that of its more polar degradation product, 2-cyanonicotinic acid.
-
Protocol 2: GC-MS Method for Identification of Degradation Products
Objective: To identify volatile degradation products such as tert-butanol and isobutylene.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Methodology:
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 40 °C for 2 min, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: 35-350 m/z.
-
-
Sample Preparation:
-
For analysis of a degraded solid or solution, dissolve a small amount in a volatile organic solvent like dichloromethane or ethyl acetate.
-
For headspace analysis to detect isobutylene, heat a sealed vial containing the degraded sample and inject a sample of the headspace gas.
-
-
Data Analysis:
-
Compare the obtained mass spectra of the degradation peaks with a reference library (e.g., NIST) to identify the compounds.
-
Workflow for Analytical Investigation
Caption: Analytical workflow for investigating degradation.
Protocol 3: Forced Degradation Study Protocol
Objective: To intentionally degrade the sample under controlled stress conditions to understand its stability profile.[3][4]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to the appropriate concentration for HPLC-UV analysis (Protocol 1).
-
Analyze the samples to determine the percentage of degradation and the profile of the degradation products.
-
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Ng, K. W., & Chee, Y. M. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Yakugaku Zasshi, 129(9), 1125-1130.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical Sciences and Research.
- Gao, Z., Zhang, D., & Jun, Y. S. (2021). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?. Environmental Science & Technology, 55(15), 10442-10450.
- Thermal Stability Study of 4-tert-Butylphenol.
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. Retrieved from [Link]
- The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
Sources
Technical Support Center: Overcoming Low Reactivity of tert-Butyl 2-Cyanonicotinate
Welcome to the technical support center for navigating the challenges associated with tert-butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues with this versatile but sometimes stubborn building block. Here, we will dissect the root causes of its low reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure your synthetic success.
Section 1: Troubleshooting & FAQs
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound failing or giving low yields?
A: The low reactivity of the pyridine ring in this compound towards SNAr is a common hurdle. This is due to the electron-donating effect of the tert-butyl ester and the inherent electron-rich nature of the pyridine ring, which disfavors nucleophilic attack. Several factors could be at play:
-
Insufficient Ring Activation: The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[1] Without proper activation, the reaction may not proceed.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile, especially at the C4 and C6 positions.[2][3][4][5][6]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Aprotic polar solvents are generally preferred, and the base should be strong enough to deprotonate the nucleophile without reacting with the substrate.
Troubleshooting Steps:
-
Activate the Pyridine Ring:
-
Lewis Acid Catalysis: Introduce a Lewis acid like ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ to coordinate with the pyridine nitrogen. This withdraws electron density from the ring, activating it towards nucleophilic attack.[1]
-
N-Acylation: Activation can also be achieved by forming an N-acylpyridinium salt using reagents like acid chlorides or chloroformates. This significantly increases the ring's electrophilicity.[7]
-
-
Optimize Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier.
-
Microwave Irradiation: This can dramatically reduce reaction times and improve yields in SNAr reactions.
-
Stronger Nucleophile/Base Combination: Consider using a more potent nucleophile or a stronger, non-nucleophilic base like NaH or KHMDS to ensure complete deprotonation of the nucleophile.
-
Q2: My metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are sluggish. What can I do?
A: The pyridine nitrogen can act as a ligand for the metal catalyst, leading to catalyst inhibition or deactivation. Additionally, the electronic properties of the pyridine ring can influence the efficiency of the catalytic cycle.
Troubleshooting for Common Cross-Coupling Reactions:
| Reaction | Common Issues & Solutions |
| Suzuki Coupling | Issue: Slow transmetalation due to the electron-rich pyridine. Solution: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[8] Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is thoroughly dried, as water can affect the boronic acid.[9][10][11] |
| Sonogashira Coupling | Issue: Catalyst poisoning by the pyridine nitrogen. Solution: Employ a copper-free Sonogashira protocol to minimize side reactions.[12][13] Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ to promote the reaction at lower temperatures.[14] |
| Buchwald-Hartwig Amination | Issue: Difficulty in reductive elimination. Solution: Utilize specialized ligands such as Josiphos or Buchwald's biaryl phosphine ligands.[15][16][17] Strong, non-coordinating bases like NaOt-Bu or LHMDS are often required.[18] |
Q3: I'm struggling with the hydrolysis of the tert-butyl ester. Are there milder methods?
A: Standard acidic hydrolysis (e.g., with TFA or HCl) can sometimes lead to decomposition of sensitive functional groups on the pyridine ring.
Alternative Hydrolysis Protocols:
-
Lewis Acid-Mediated Deprotection: Zinc bromide (ZnBr₂) in dichloromethane (DCM) can selectively cleave the tert-butyl ester under milder conditions, often preserving other acid-labile protecting groups.[19]
-
Enzymatic Hydrolysis: In specific cases, lipases can be used for a highly selective and mild deprotection.
Section 2: Mechanism & Theory
Understanding the underlying principles of this compound's reactivity is key to overcoming synthetic challenges.
The Influence of Substituents
The reactivity of the pyridine ring is a delicate balance of steric and electronic effects from the cyano and tert-butyl ester groups.
-
Cyano Group (-CN): As an electron-withdrawing group, the nitrile at the C2 position deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C4 and C6 positions.
-
tert-Butyl Ester (-COOtBu): The bulky tert-butyl group introduces significant steric hindrance, which can impede the approach of reagents.[2][3][4][5][6] Electronically, the ester is weakly deactivating. The tert-butyl group itself has a slight electron-donating effect through hyperconjugation.[20]
The interplay of these groups results in a pyridine ring that is generally electron-deficient but sterically encumbered around the reactive sites.
Strategies for Pyridine Ring Activation
To enhance reactivity, the electron density of the pyridine ring must be reduced. This can be achieved through several activation strategies.
Caption: Pyridine ring activation strategies.
This activation renders the C4 and C6 positions significantly more electrophilic and susceptible to attack by nucleophiles.
Section 3: Protocols & Methodologies
This section provides detailed, step-by-step protocols for key transformations involving this compound.
Protocol: Lewis Acid-Catalyzed Nucleophilic Aromatic Substitution
This protocol details a general procedure for the SNAr reaction of a generic nucleophile with this compound using zinc chloride as a Lewis acid catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous, aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and anhydrous solvent.
-
Add anhydrous zinc chloride (1.1 eq) portion-wise while stirring.
-
Add the nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a halogenated this compound derivative.
Materials:
-
Halogenated this compound (e.g., 4-bromo- or 6-chloro-)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or CsF)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the halogenated this compound (1.0 eq), arylboronic acid (1.5 eq), and base (2.0-3.0 eq).
-
Add the palladium catalyst and ligand (if required).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Section 4: References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling in Water and Under Air - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving tert-Butyl 2-cyanonicotinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tert-butyl 2-cyanonicotinate and encountering challenges with catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions. Given the unique electronic and structural features of this substrate, catalyst stability can be a significant hurdle. This document provides in-depth troubleshooting guides, preventative strategies, and validated protocols to help you diagnose and overcome these issues, ensuring the efficiency and reproducibility of your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses the most common issues observed during reactions with this compound. The question-and-answer format is designed to help you quickly diagnose the problem and identify a corrective course of action.
Issue 1: Low or No Conversion of Starting Material
Q: My cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound is resulting in a low yield or has failed completely. What are the likely causes related to catalyst deactivation?
A: This is the most frequently reported issue. When a reaction with a generally reliable catalyst system fails, the substrate itself is often the primary suspect. For this compound, there are two main functional groups that can actively deactivate the palladium catalyst: the pyridine nitrogen and the cyano group.
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the nicotinate ring can coordinate strongly to the electron-deficient palladium center.[1] This binding event occupies the catalyst's active site, preventing it from participating in the catalytic cycle—specifically, it inhibits the crucial oxidative addition step.[1][2] This is a common problem for many nitrogen-containing heterocyclic substrates.[3]
-
Inhibition by the Cyano Group: Cyanide ions (CN⁻) are well-documented poisons for palladium catalysts.[4][5] While the nitrile in your substrate is covalently bound, under certain reaction conditions (e.g., high temperatures or the presence of specific bases/additives), it can interact with the palladium center. More critically, if any side reactions lead to the formation of free cyanide ions, they will rapidly and often irreversibly bind to the palladium, forming stable and catalytically inactive complexes like [(CN)4Pd]2-.[4][5]
-
Formation of Inactive Palladium Black: If you observe a black precipitate, your active Pd(0) catalyst has likely aggregated into bulk palladium metal, known as palladium black.[1][3] This aggregation is a form of thermal deactivation (sintering) and is often caused by a combination of high reaction temperatures and inadequate ligand protection, which allows the individual palladium atoms to coalesce.[6]
-
Suboptimal Ligand Choice: The ligand's job is to stabilize the palladium atom, modulate its reactivity, and prevent aggregation. A ligand that is not sufficiently bulky or electron-donating may fail to protect the palladium center from being "poisoned" by the substrate's nitrogen atom or from aggregating into palladium black.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose the root cause of your reaction failure.
Caption: Key Catalyst Deactivation Pathways.
References
- Efficient Leaching of Palladium from Spent Catalysts through Oxid
- Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regener
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- Reactivation of alumina supported palladium catalysts.
- Theoretical study of palladium leaching.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Sintering and Particle Dynamics in Supported Metal Catalysts.
- Method for reactivating deactivated palladium/carbon catalyst.
- Poisoning and deactivation of palladium catalysts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Catalyst deactiv
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki Coupling. Organic Chemistry Portal.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Solvent Effects in tert-Butyl 2-cyanonicotinate Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on reactions involving tert-Butyl 2-cyanonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. We will explore common challenges and provide evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in reactions with this compound?
A1: Solvents are not merely inert media; they are active participants that can profoundly influence reaction kinetics, mechanism, and selectivity. Their primary roles include:
-
Solvation of Reactants: The ability of a solvent to dissolve reactants is paramount. Poor solubility can lead to low or no conversion.
-
Stabilization of Intermediates and Transition States: This is arguably the most critical factor. The polarity and proticity of a solvent determine how effectively it can stabilize charged intermediates or transition states. For instance, in a reaction proceeding through an SN1 mechanism, a polar protic solvent is highly effective at stabilizing the carbocation intermediate, thereby accelerating the reaction rate.[1][2][3]
-
Influencing Nucleophilicity and Electrophilicity: The solvent shell around a nucleophile can hinder its ability to attack an electrophile. For example, in polar protic solvents, small anionic nucleophiles can be heavily solvated through hydrogen bonding, reducing their reactivity.
-
Controlling Reaction Temperature: The boiling point of a solvent dictates the accessible temperature range for a reaction, which directly impacts the reaction rate.[4]
Q2: How do I choose between a polar protic and a polar aprotic solvent for a nucleophilic substitution reaction on the pyridine ring?
A2: The choice is highly dependent on the reaction mechanism. The pyridine ring, particularly with an electron-withdrawing cyano group, is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are effective at solvating cations but leave anions (the nucleophiles) relatively "bare" and highly reactive. This enhances the nucleophile's ability to attack the electron-deficient ring.[1] Furthermore, they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can significantly slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a large solvent shell that sterically hinders its approach to the aromatic ring and reduces its nucleophilicity.[1]
However, if the reaction involves the departure of a leaving group to form a carbocationic intermediate (an SN1-type mechanism, which is less common for aryl systems but relevant for the tert-butyl group), a polar protic solvent would be preferred to stabilize the charged intermediate.[2][3]
Q3: My goal is to hydrolyze the tert-butyl ester. Which solvent system is optimal?
A3: The hydrolysis of a tert-butyl ester typically proceeds via an SN1 mechanism due to the stability of the tertiary carbocation formed upon cleavage of the alkyl-oxygen bond.[2][3] Therefore, the solvent should be able to stabilize this charged intermediate.
-
Optimal Choice: A mixture of a polar protic solvent (like water or isopropanol) and a co-solvent (like acetone or THF) is often ideal.[2][5] The polar protic component stabilizes the forming tert-butyl cation and the departing carboxylate, accelerating the reaction. The organic co-solvent ensures the solubility of the starting material, this compound. The rate of hydrolysis is expected to increase with a higher proportion of the polar protic solvent in the mixture.[2]
Q4: Can the solvent influence chemoselectivity between the nitrile and ester groups?
A4: Yes, solvent choice can play a role in chemoselectivity. Both the nitrile and the ester can undergo hydrolysis, typically under acidic or basic conditions.
-
Nitrile Hydrolysis: This process is often catalyzed by strong acids or bases and can be promoted in aqueous environments.
-
Ester Hydrolysis: As discussed, tert-butyl ester hydrolysis is favored by conditions that stabilize a carbocation.
To selectively target one group, you can modulate both the reagents and the solvent. For example, to favor ester cleavage while minimizing nitrile hydrolysis, you might use acidic conditions in a largely organic solvent mixture with a controlled amount of water. Conversely, if nitrile hydrolysis is desired, harsher aqueous conditions might be employed. The rates of these competing reactions do not always correlate directly with solvent polarity, and screening may be necessary to find the optimal conditions.[6]
Troubleshooting Guide
This guide addresses specific experimental failures and provides targeted, solvent-focused solutions.
| Issue Encountered | Potential Solvent-Related Cause | Recommended Troubleshooting Steps & Explanation |
| 1. Low or No Conversion of Starting Material | Poor Solubility: The reactants are not sufficiently dissolved to react efficiently. | Screen a panel of solvents. Start with common polar aprotic solvents like DMF, DMSO, or acetonitrile for nucleophilic substitutions.[7] If solubility remains an issue, consider less polar options like THF or 1,4-dioxane, or gently heat the reaction mixture if the reactants are stable. |
| Inappropriate Solvent Polarity for Mechanism: The solvent is destabilizing the transition state or a key intermediate. | Re-evaluate the reaction mechanism. For SNAr, ensure you are using a polar aprotic solvent. For SN1-type reactions (e.g., ester hydrolysis), a polar protic solvent is required.[1][2] The wrong choice can dramatically slow or halt a reaction. | |
| 2. Unwanted Side Product: 2-Cyanonicotinic Acid | Premature Hydrolysis of the tert-Butyl Ester: Trace amounts of water in the solvent, especially under acidic or basic conditions, are cleaving the ester. | Use anhydrous solvents. Ensure all solvents are freshly distilled or from a sealed bottle over molecular sieves. If the reaction requires a base, use a non-nucleophilic, anhydrous base (e.g., potassium carbonate, cesium carbonate).[8] During workup, neutralize the reaction mixture carefully at low temperatures to prevent acid-catalyzed hydrolysis. |
| 3. Unwanted Side Product: Nicotinamide Derivative | Hydrolysis of the Nitrile Group: The reaction conditions (e.g., prolonged heating in the presence of strong acid/base and water) are too harsh for the nitrile group. | Employ milder reaction conditions. If possible, reduce the reaction temperature or time. Consider the solvent's role. Some solvents can promote the decomposition of reagents into species that facilitate hydrolysis. For instance, in some cases, protic solvents might facilitate proton transfer steps required for nitrile hydrolysis. Sticking to anhydrous aprotic solvents can minimize this risk. |
| 4. Inconsistent Reaction Rates or Yields | Variable Solvent Quality: The purity and water content of the solvent vary between experiments. | Standardize your solvent source and handling. Use a consistent grade of solvent (e.g., HPLC grade, anhydrous grade) for all experiments. Implement a standard procedure for drying solvents if necessary. Even small amounts of impurities can act as catalysts or inhibitors.[7] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution
This protocol provides a framework for identifying the optimal solvent for reacting this compound with a generic nucleophile (Nu-).
-
Preparation: In an array of oven-dried reaction vials, add this compound (1.0 eq) and a non-nucleophilic base if required (e.g., Cs₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, DMSO, NMP, CH₃CN, THF) to achieve a standard concentration (e.g., 0.1 M).
-
Reactant Addition: Add the nucleophile (1.2 eq) to each vial.
-
Reaction: Stir all vials at a set temperature (e.g., 80 °C) and monitor progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Analysis: Quench the aliquots and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.[7]
-
Optimization: The solvent that provides the highest conversion and selectivity in a reasonable timeframe is selected for larger-scale reactions.
Protocol 2: Controlled Hydrolysis of the tert-Butyl Ester
This protocol details a method to study the rate of hydrolysis in different solvent mixtures.
-
Solvent Preparation: Prepare a series of solvent mixtures with varying ratios of water and a co-solvent (e.g., 25:75, 50:50, 75:25 Water:Isopropanol).[2]
-
Reaction Setup: In separate flasks thermostatted to a constant temperature (e.g., 25 °C), add a known concentration of this compound to each solvent mixture.
-
Monitoring: At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a cold, aprotic solvent (e.g., diethyl ether).
-
Titration: Immediately titrate the generated acid (hydrochloric acid if HCl is used as a catalyst, or the nicotinic acid product itself) with a standardized solution of sodium hydroxide to determine the extent of reaction.[2]
-
Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate. Comparing rates across the different solvent mixtures will quantify the solvent effect.
Data Presentation & Visualization
Table 1: Properties of Common Solvents and Their Influence
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Typical Application/Effect on this compound Reactions |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent for SNAr; solubilizes many reagents; high boiling point allows for heating. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, excellent for SNAr by accelerating reactions with anionic nucleophiles.[6] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 82 | Good for SNAr; lower boiling point than DMF/DMSO; can sometimes lead to different selectivity.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Lower polarity; useful when reactants are less polar or when a less reactive medium is needed. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can slow SNAr by solvating nucleophiles; suitable for reactions involving carbocation stabilization if water is also present.[1] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Strongest polar protic solvent; ideal for SN1 hydrolysis but can promote unwanted side reactions.[2] |
Diagrams
Caption: Workflow for parallel solvent screening.
Caption: Contrasting effects on an SN1 intermediate.
Caption: A logical troubleshooting flowchart.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis and Solvent Effects. Benchchem. 1
-
ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. 9
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile. Benchchem. 7
-
Wikipedia. (n.d.). Pyridine.
-
Specialty Chemicals. (n.d.). Pyridine as a Solvent: Applications and Advantages in Chemical Processes. 4
-
MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
-
ACS Publications. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
-
ResearchGate. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
-
Organic Syntheses. (n.d.). Cyanoacetic acid, tert-butyl ester.
-
ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether.
-
ResearchGate. (n.d.). Solvent Effects On a Menschutkin Reaction: Experiments, DFT Calculations and Optimal Solvent Design.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
-
Master Organic Chemistry. (n.d.). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
-
Edusprouts. (2011). Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents.
-
ResearchGate. (n.d.). Troubleshooting Guide.
-
YouTube. (2020). Lecture for Lesson VI.11: Nucleophilic Acyl Substitution of Carboxylic Acids and Esters.
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
-
NIH. (2019). Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101.
-
ResearchGate. (n.d.). The Hydrolysis of t-Butyl Chloride in Aquo-Organic Mixtures: Heat Capacity of Activation and Solvent Structure.
-
Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect.
-
ResearchGate. (2019). Effect of solvent nature on propylene glycol oxidation with tert -butyl hydroperoxide over metal–organic framework Cr-MIL-101.
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. art-xy.com [art-xy.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for tert-Butyl 2-cyanonicotinate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific synthesis. The formation of this molecule typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for C-O bond formation on electron-deficient aromatic systems. In this context, temperature is not merely a parameter to be set, but a critical tool that dictates reaction rate, yield, and purity. This document provides in-depth, field-proven insights to help you navigate the complexities of temperature optimization for this synthesis.
Core Principles: The "Why" of Temperature in SNAr Reactions
The synthesis of this compound from a 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) and a tert-butoxide source is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated by the electron-withdrawing nitrile (-CN) group. This makes the C2 position highly susceptible to attack by a strong nucleophile like the tert-butoxide anion.[1]
The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount for the reaction to proceed efficiently.
Temperature plays a crucial role for two primary reasons:
-
Activation Energy (Ea): The formation of the Meisenheimer complex is the rate-determining step and has a significant activation energy barrier. Sufficient thermal energy is required to overcome this barrier and initiate the reaction at a practical rate.
-
Reaction Selectivity and Stability: While higher temperatures increase the reaction rate, they can also provide enough energy to activate undesired reaction pathways, such as decomposition of the starting materials, the product, or the formation of byproducts. SNAr reactions on pyridines can be particularly sensitive to temperature.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Question 1: My reaction shows low or no conversion to the desired product. What should I investigate first?
Answer: Low or non-existent yield is a common, multi-faceted problem. Temperature is a primary suspect.
-
Potential Cause A: Insufficient Thermal Energy The reaction temperature may be too low to overcome the activation energy for the formation of the Meisenheimer complex. Even with a highly activated substrate, a certain thermal threshold must be met.
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer or temperature probe is calibrated and correctly placed.
-
Incremental Temperature Increase: If the reaction is clean but simply not progressing (as monitored by TLC or LCMS), increase the temperature in a controlled manner. Raise the temperature by 10-20 °C and hold for a set period (e.g., 1-2 hours), monitoring for product formation.
-
Solvent Consideration: Ensure your solvent has a boiling point compatible with the required reaction temperature. A solvent that refluxes too early will cap the maximum achievable temperature.
-
-
Potential Cause B: Nucleophile Inactivity Potassium tert-butoxide is extremely hygroscopic. Exposure to atmospheric moisture will convert it to tert-butanol and potassium hydroxide, significantly reducing its nucleophilicity and basicity.
Troubleshooting Steps:
-
Use Fresh Reagent: Use a freshly opened bottle of potassium tert-butoxide or a freshly prepared solution.
-
Handle Under Inert Atmosphere: Weigh and dispense the reagent quickly under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Consider an Alternative Base: While potassium tert-butoxide is standard, other strong, non-nucleophilic bases could be considered, though this constitutes a more significant deviation from a standard protocol.
-
Question 2: My reaction is producing a significant amount of byproducts and the final product purity is low. How can temperature be used to address this?
Answer: The formation of impurities is often a sign that the reaction temperature is too high, promoting undesired side reactions.
-
Potential Cause A: Thermal Decomposition The starting material, product, or the tert-butoxide itself may be unstable at elevated temperatures, leading to decomposition pathways. The tert-butyl group, in particular, can be susceptible to elimination at high temperatures, especially under basic conditions.[4]
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most direct solution. Lower the temperature by 20 °C from the condition that produced impurities and extend the reaction time. The goal is to find a "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing decomposition.
-
Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide valuable clues about the undesired reaction pathway (e.g., hydrolysis of the nitrile, elimination of the tert-butyl group).
-
-
Potential Cause B: Kinetic vs. Thermodynamic Control In some pyridine systems, nucleophilic attack can occur at different positions (e.g., C2 vs. C4).[2] While C2 is electronically favored here, extreme temperatures could potentially allow for the formation of a more thermodynamically stable, yet undesired, isomer.
Troubleshooting Steps:
-
Screen a Range of Temperatures: Perform a systematic temperature optimization study. Running the reaction at several different temperatures (e.g., 60 °C, 80 °C, 100 °C) will reveal the optimal balance between reaction rate and selectivity.
-
Prioritize Kinetic Conditions: Lower temperatures generally favor the kinetically controlled product, which is often the desired one in regioselective reactions.
-
Question 3: The reaction starts but seems to stall before reaching full conversion. What temperature adjustments can I make?
Answer: A stalling reaction suggests that the initial conditions are sufficient to start the reaction but not to sustain it to completion.
-
Potential Cause: Insufficient Sustained Energy The initial temperature might be adequate for the initial, more concentrated reactants, but as concentrations decrease, the reaction rate slows dramatically and may not have enough energy to proceed to completion in a reasonable timeframe.
Troubleshooting Steps:
-
Implement a Temperature Gradient: Start the reaction at a moderate temperature (e.g., 80 °C) for a few hours. Once TLC or LCMS shows the reaction is slowing, carefully increase the temperature (e.g., to 100 °C) for the final phase of the reaction to push it to completion.
-
Extended Reaction Time at Optimal Temperature: Before increasing the temperature, ensure you have allowed sufficient time at the initial setpoint. Some SNAr reactions can be sluggish and require extended periods (12-24 hours) for full conversion.[2]
-
FAQs: Quick Reference
-
Q: What is a good starting temperature for this synthesis? A: A conservative and effective starting point is typically in the range of 80-100 °C when using solvents like DMF or DMSO. This range is often sufficient to overcome the activation energy without inducing significant decomposition.
-
Q: How does my choice of solvent affect temperature optimization? A: Aprotic polar solvents like DMF, DMSO, or NMP are excellent for SNAr reactions because they solvate the cation (K+) effectively, leaving a "naked" and highly reactive nucleophile (t-BuO-). They also have high boiling points, providing a wide temperature window for optimization. The choice of solvent can influence the reaction rate, so temperature optimization should be conducted in the intended final solvent.[2]
-
Q: How can I monitor the reaction during a temperature screening study? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for determining the precise conversion and purity at each time point.
Protocols & Data Visualization
Experimental Protocol: Temperature Screening for Optimal Synthesis
This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.
-
Setup: In an array of reaction vials suitable for heating and stirring, add 2-chloronicotinonitrile (1.0 eq) and a magnetic stir bar to each.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DMF (or your chosen solvent) to each vial to a concentration of ~0.5 M.
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous DMF.
-
Heating: Place the reaction vials in separate heating blocks pre-set to your desired screening temperatures (e.g., T1=60°C, T2=80°C, T3=100°C, T4=120°C). Allow the solutions to equilibrate to the set temperature.
-
Initiation: Add the potassium tert-butoxide solution to each vial simultaneously (if possible) or in rapid succession.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction. Quench the aliquot with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate) for TLC or HPLC analysis.
-
Analysis: Compare the conversion, product yield, and purity profile for each temperature to determine the optimal condition.
Data Presentation: Illustrative Temperature Screening Results
The following table summarizes hypothetical data from the screening protocol described above.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity by HPLC (%) | Observations |
| 60 | 8 | 35 | 30 | >99 | Very slow reaction, but very clean. |
| 80 | 8 | 95 | 91 | 98 | Good conversion and high purity. Optimal? |
| 100 | 4 | >99 | 93 | 95 | Faster reaction, slight increase in byproducts. |
| 120 | 2 | >99 | 85 | 88 | Very fast, but significant byproduct formation observed. |
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues.
References
-
Maly, M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]
-
Khan Academy. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]
-
Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (2007). Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. Royal Society of Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Bentham Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from [Link]
-
ResearchGate. (2020). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Chemistry of Tert-Butyl 2-Cyanonicotinate
Welcome to the technical support center for tert-butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations involving this compound?
A1: this compound is a bifunctional molecule that allows for a variety of chemical modifications. The three most common reaction pathways involve:
-
Hydrolysis of the tert-butyl ester: This reaction converts the ester to the corresponding carboxylic acid, 2-cyanonicotinic acid.
-
Reduction of the nitrile group: This transforms the cyano group into a primary amine, yielding tert-butyl 2-(aminomethyl)nicotinate.
-
Palladium-catalyzed cross-coupling reactions: The pyridine ring can be functionalized, for example, through a Suzuki coupling if a halo-derivative is used, or the cyano group can be transformed to participate in coupling reactions.
Q2: Why is the tert-butyl ester favored as a protecting group in many synthetic routes?
A2: The tert-butyl ester is widely used due to its stability under a broad range of reaction conditions, particularly basic and nucleophilic conditions.[1] It can be selectively removed under acidic conditions, which allows for orthogonal deprotection strategies in multi-step syntheses.[1][2] The mechanism of acidic deprotection proceeds through a stable tert-butyl cation, which is a key factor in its lability under acidic treatment.[1][3]
Q3: Can the nitrile and ester groups of this compound react simultaneously?
A3: Yes, depending on the reagents and reaction conditions, simultaneous reaction is possible. For instance, strong acidic conditions used for ester hydrolysis could potentially lead to hydration of the nitrile to an amide.[4] Conversely, harsh reducing agents for the nitrile might affect the ester. Therefore, careful selection of reagents and stoichiometric control are crucial for achieving selectivity.
Troubleshooting Guides
Hydrolysis of the Tert-Butyl Ester to 2-Cyanonicotinic Acid
Problem: Incomplete or no hydrolysis of the tert-butyl ester.
-
Possible Cause 1: Inappropriate acid strength or stoichiometry.
-
Explanation: The hydrolysis of a tert-butyl ester is an acid-catalyzed process that relies on the protonation of the carbonyl oxygen to facilitate the departure of the stable tert-butyl cation.[1][3] Insufficient acid will result in a slow or incomplete reaction.
-
Solution:
-
For acidic hydrolysis, use a strong acid like trifluoroacetic acid (TFA) or a significant excess of a moderately strong acid like phosphoric acid.[2][5] A common protocol involves using a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).
-
Ensure a molar excess of the acid is used. For phosphoric acid, 5 equivalents may be necessary for efficient cleavage.[2]
-
-
-
Possible Cause 2: Reaction temperature is too low.
-
Explanation: While some deprotections can occur at room temperature, gentle heating can often accelerate the reaction rate, especially with less reactive acid catalysts.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
-
Possible Cause 3: In the case of basic hydrolysis (saponification), the reaction is not proceeding.
-
Explanation: While tert-butyl esters are generally stable to base, under forcing conditions, saponification can occur. However, it is often much slower and less efficient than acid-catalyzed hydrolysis.[6]
-
Solution:
-
For basic hydrolysis, stronger bases like potassium hydroxide (KOH) in a solvent mixture such as THF/water or methanol/water are typically used.[7][8] Lithium hydroxide (LiOH) is also a common choice.[6][8][9]
-
Heating under reflux is often necessary to drive the reaction to completion.[8][10]
-
Be aware that under basic conditions, the nitrile group may be susceptible to hydrolysis to the corresponding amide or carboxylic acid.
-
-
Problem: Unwanted side reactions, such as nitrile hydration.
-
Possible Cause: Use of strong aqueous acids.
-
Explanation: Concentrated aqueous acids like sulfuric acid or hydrochloric acid can promote the hydration of the nitrile group to a carboxamide.[4]
-
Solution:
-
| Reagent System | Typical Stoichiometry (Reagent:Substrate) | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 5-10 equivalents (or as co-solvent) | Dichloromethane (DCM) | 0 °C to RT | Highly effective, but corrosive. |
| Phosphoric Acid (85% aq.) | 5 equivalents | THF, Acetonitrile | RT to 50 °C | Milder, environmentally benign option.[2] |
| Zinc Bromide (ZnBr₂) | 1.5-2 equivalents | Dichloromethane (DCM) | RT | Useful for substrates with other acid-labile groups.[11][12] |
| Lithium Hydroxide (LiOH) | 2-3 equivalents | THF/Water | RT to Reflux | Common for basic hydrolysis.[8] |
Reduction of the Nitrile Group to a Primary Amine
Problem: Incomplete reduction of the nitrile.
-
Possible Cause 1: Insufficient reducing agent.
-
Explanation: The reduction of a nitrile to a primary amine is a four-electron reduction, requiring a sufficient stoichiometric amount of the reducing agent.
-
Solution: Ensure at least the minimum required stoichiometry of the reducing agent is used. It is common to use a slight to moderate excess to ensure the reaction goes to completion. For example, when using sodium borohydride in the presence of a catalyst like cobalt chloride, a stoichiometric excess of the borohydride is necessary.[13]
-
-
Possible Cause 2: Inactive catalyst or improper reaction setup.
-
Explanation: Many nitrile reductions rely on a catalyst, such as Raney nickel, palladium on carbon (Pd/C), or a cobalt salt. The activity of these catalysts can be diminished by impurities or improper handling.
-
Solution:
-
Use a fresh, high-quality catalyst.
-
For catalytic hydrogenations, ensure the system is properly purged of air and maintained under a positive pressure of hydrogen.
-
When using metal hydride systems with catalysts (e.g., CoCl₂/NaBH₄), ensure the reagents are added in the correct order as specified in the literature protocol.[13]
-
-
Problem: Formation of secondary or tertiary amine byproducts.
-
Possible Cause: Reaction of the initially formed primary amine with an intermediate imine.
-
Explanation: During the reduction, an intermediate imine is formed. This imine can be attacked by the product primary amine, leading to the formation of a secondary amine after further reduction.
-
Solution:
-
This can often be suppressed by carrying out the reaction in the presence of a reagent that "traps" the primary amine as it is formed. For instance, performing the reduction in the presence of di-tert-butyl dicarbonate (Boc₂O) will yield the Boc-protected amine directly, preventing over-alkylation.[14][15]
-
Running the reaction at lower temperatures can also help to minimize this side reaction.
-
-
| Reagent System | Typical Stoichiometry (Reagent:Substrate) | Solvent | Temperature | Notes |
| H₂/Raney Nickel | Catalytic | Methanol/Ammonia | RT to 50 °C | The ammonia helps to suppress secondary amine formation. |
| Sodium Borohydride/Cobalt(II) Chloride | 4-5 eq. NaBH₄, 1-2 eq. CoCl₂ | Methanol or Ethanol | 0 °C to RT | A versatile and mild method.[13] |
| Borane-THF Complex (BH₃·THF) | 2 equivalents | THF | 0 °C to RT | A common and effective reducing agent for nitriles.[16] |
Palladium-Catalyzed Suzuki Cross-Coupling
Assuming a derivative of this compound with a leaving group (e.g., a halogen) is used for Suzuki coupling.
Problem: Low or no yield of the coupled product.
-
Possible Cause 1: Inactive palladium catalyst.
-
Explanation: The active Pd(0) species is susceptible to oxidation. The choice of palladium precursor and ligand is critical.
-
Solution:
-
Use a reliable palladium source such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[17] Degassing the solvent is also crucial.
-
-
-
Possible Cause 2: Inappropriate choice of base or stoichiometry.
-
Explanation: The base plays a crucial role in the Suzuki coupling mechanism, facilitating the transmetalation step.[18] The strength and solubility of the base can significantly impact the reaction outcome.
-
Solution:
-
Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.[17] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.
-
Typically, 2-3 equivalents of the base are used.
-
-
-
Possible Cause 3: Ligand poisoning by the pyridine nitrogen.
-
Explanation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[17]
-
Solution:
-
The use of electron-rich, bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can often overcome this issue by promoting the desired catalytic cycle over catalyst inhibition.[19]
-
Increasing the catalyst and/or ligand loading may be necessary.
-
-
Problem: Homocoupling of the boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Explanation: Oxygen can promote the oxidative homocoupling of the boronic acid reagent.
-
Solution:
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a strict inert atmosphere throughout the reaction.
-
-
| Component | Typical Reagents/Conditions | Stoichiometry | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% | Forms the active Pd(0) catalyst. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 1-2 eq. relative to Pd | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Activates the boronic acid for transmetalation.[18] |
| Boronic Acid/Ester | Arylboronic acid, pinacol boronate | 1.1-1.5 equivalents | The organoboron coupling partner. |
| Solvent | Dioxane/Water, Toluene, DMF | - | Solubilizes reactants and influences reaction rate. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The crude 2-cyanonicotinic acid can be purified by recrystallization or chromatography.
Protocol 2: Reduction of this compound to its Amine
-
To a solution of this compound (1.0 eq.) and cobalt(II) chloride hexahydrate (1.5 eq.) in methanol (approx. 0.2 M) at 0 °C, add sodium borohydride (5.0 eq.) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of 2 M aqueous HCl until the effervescence ceases.
-
Basify the mixture with aqueous NaOH or NH₄OH to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tert-butyl 2-(aminomethyl)nicotinate by column chromatography.
Protocol 3: Suzuki Coupling of a Halogenated this compound Derivative
-
To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[17]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
Caption: Key transformations of this compound.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Wordpress. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]
- Hall, D. C. (1984). U.S. Patent No. 4,482,437. Washington, DC: U.S.
-
El-Mekabaty, A., Gaffer, H. E., & Fadda, A. A. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]
-
van der Heijden, G., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 7(12), 8511-8518. [Link]
- Clough, J. M., et al. (2007).
-
Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]
-
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 646-655. [Link]
-
Yabushita, M., et al. (2024). Thermodynamic and Catalytic Insights into Non‐Reductive Transformation of CO2 with Amines into Organic Urea Derivatives. ResearchGate. [Link]
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5835-5840. [Link]
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]
-
The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings. (2010). The Royal Swedish Academy of Sciences. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
de la Torre, D. (2018). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Al-dujaili, A. H., & Al-Zujaji, R. J. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]
-
Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]
-
Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. [Link]
-
van der Heijden, G., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
- Barnhart, R. W., & McComas, C. C. (2002). U.S. Patent No. 6,462,238 B2. Washington, DC: U.S.
- Khanna, P. N. (1985).
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 13. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: tert-Butyl 2-cyanonicotinate NMR Spectra
Welcome to the technical support center for the analysis of tert-Butyl 2-cyanonicotinate. As Senior Application Scientists, we have compiled this guide to assist you in troubleshooting and interpreting the NMR spectra of this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this intermediate in their synthetic workflows.
Introduction
This compound is a key building block in medicinal chemistry, often used in the synthesis of complex heterocyclic scaffolds. Accurate and unambiguous characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure purity and confirm structural integrity before proceeding with subsequent synthetic steps. This guide provides a structured approach to common issues encountered during the NMR analysis of this molecule.
Please note: A fully assigned, publicly available experimental spectrum for this compound is not consistently reported in scientific literature or databases. Therefore, the spectral data provided herein is based on established chemical shift principles for pyridine derivatives and tert-butyl esters, and serves as a predictive guide.
Predicted NMR Spectral Data
A fundamental step in troubleshooting is comparing your experimental data to an expected reference. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 | ~8.80 | dd | J₅,₆ ≈ 4.8 Hz, J₄,₆ ≈ 1.8 Hz | 1H |
| H-4 | ~8.30 | dd | J₄,₅ ≈ 7.8 Hz, J₄,₆ ≈ 1.8 Hz | 1H |
| H-5 | ~7.60 | dd | J₄,₅ ≈ 7.8 Hz, J₅,₆ ≈ 4.8 Hz | 1H |
| -C(CH₃)₃ | ~1.60 | s | - | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~163 |
| C-6 | ~154 |
| C-4 | ~140 |
| C-3 | ~135 |
| C-5 | ~125 |
| C-2 | ~120 |
| C≡N | ~115 |
| -C (CH₃)₃ | ~83 |
| -C(CH₃ )₃ | ~28 |
Troubleshooting Guide
This section addresses specific problems you may encounter with your NMR spectrum in a question-and-answer format.
Question 1: My aromatic signals in the ¹H NMR are overlapping or difficult to assign. How can I resolve them?
Probable Cause: Peak overlap in the aromatic region of pyridine derivatives is a common issue, often exacerbated by the specific solvent used or insufficient magnetic field strength.[1]
Solution Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Step-by-Step Protocol:
-
Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce significant changes in chemical shifts due to solvent-induced anisotropic effects.[2] This can often resolve overlapping multiplets.
-
Utilize a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
-
Perform 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For this compound, you would expect to see a cross-peak between H-4 and H-5, and between H-5 and H-6. This will help you trace the connectivity of the pyridine ring protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning the quaternary carbons (C-2, C-3, and the ester carbonyl) by looking for correlations from the nearby protons.
-
Question 2: I see a singlet around 1.4-1.5 ppm, but its integration is less than 9H. What could be the issue?
Probable Cause: This likely indicates the presence of an impurity alongside your desired product. A common impurity could be the hydrolyzed product, 2-cyanonicotinic acid, or unreacted starting materials.
Solution Workflow:
Caption: Troubleshooting an incorrect tert-butyl signal integration.
Step-by-Step Protocol:
-
Look for Correlating Impurity Signals:
-
Hydrolysis Product (2-cyanonicotinic acid): Look for a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic signals of this impurity will be similar to the product but may be shifted slightly. Hydrolysis of tert-butyl esters can occur under acidic or some thermal conditions.[3]
-
Starting Materials: Depending on the synthetic route, check for signals corresponding to any unreacted starting materials.
-
-
Re-purify the Sample: If impurities are suspected, re-purifying your compound is necessary. Standard techniques like flash column chromatography or recrystallization are often effective.
-
Ensure Proper Referencing and Integration: Double-check that the spectrum is correctly referenced to TMS (or the residual solvent peak) and that the integration regions are set correctly.
Question 3: My baseline is noisy and the peaks are broad. What should I do?
Probable Cause: A poor signal-to-noise ratio and broad peaks can result from several factors including low sample concentration, poor shimming of the magnet, or the presence of paramagnetic impurities.[2]
Solution:
-
Increase Sample Concentration: If your sample is sparingly soluble, try to dissolve as much as possible without causing precipitation. For highly soluble compounds, ensure you have an adequate concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
Re-shim the Spectrometer: Shimming is the process of optimizing the homogeneity of the magnetic field. If you are running the spectrometer yourself, perform a re-shimming procedure. If it's a service, request that the instrument be shimmed before your sample is run.
-
Filter the Sample: If paramagnetic impurities (like trace metals) are suspected, filtering your NMR sample through a small plug of celite or silica in a Pasteur pipette directly into the NMR tube can sometimes resolve the issue.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl signal a sharp singlet? The nine protons of the tert-butyl group are all chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They do not have any adjacent protons to couple with, hence they appear as a single, sharp peak that integrates to 9 protons.[4]
Q2: What are some common solvent impurities I should be aware of? Residual solvents from purification are common. Here are the typical chemical shifts for some common solvents in CDCl₃:
-
Ethyl Acetate: ~4.1 ppm (q), ~2.0 ppm (s), ~1.2 ppm (t)
-
Dichloromethane: ~5.3 ppm (s)
-
Acetone: ~2.17 ppm (s)
-
Water: ~1.56 ppm (s, can vary) A comprehensive list of solvent impurities can be found in literature from sources like Gottlieb, H. E., et al.[5]
Q3: Could my compound have degraded in the NMR tube? Yes, this is possible, especially if the sample is left in solution for an extended period or if the deuterated solvent contains acidic impurities (e.g., DCl in CDCl₃). Tert-butyl esters are susceptible to acid-catalyzed hydrolysis.[6] If you suspect degradation, it is best to use a fresh sample and acquire the spectrum promptly after preparation.
Q4: I don't see the cyano (C≡N) or the C-2 quaternary carbon in my ¹³C NMR spectrum. Is this normal? Yes, this is quite common. Quaternary carbons, especially those with long relaxation times like the carbon in a cyano group or a carbon at a ring junction with no attached protons, can have very weak signals in a standard ¹³C NMR experiment.[7] You may need to increase the number of scans or use a longer relaxation delay to observe these signals. A 2D HMBC experiment can also help to confirm their presence through correlations with nearby protons.
References
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. This source discusses the hydrolysis of tert-butyl esters, a potential side reaction.
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Discusses the cleavage of tert-butyl esters. URL: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Offers general advice for common NMR problems. URL: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]
- University of California, Davis. 13C-NMR. Explains the basics of 13C NMR spectroscopy, including why some signals may be weak.
-
Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Explains the characteristic signal of a tert-butyl group. URL: [Link]
Sources
- 1. reynoldsscience.com [reynoldsscience.com]
- 2. researchgate.net [researchgate.net]
- 3. reynoldsscience.com [reynoldsscience.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER(136-45-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for the chromatographic purification of tert-butyl 2-cyanonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with purifying this heterocyclic compound. We will move beyond generic protocols to address the "why" behind experimental choices, providing a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A: The most prevalent method is normal-phase flash column chromatography using silica gel as the stationary phase.[1][2] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][2] The specific ratio is determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve optimal separation.
Q2: How do I choose the right mobile phase (eluent) for my purification?
A: The selection of the mobile phase is critical and should always be guided by TLC analysis.[3][4][5] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35. This Rf value generally provides the best balance between separation from impurities and a reasonable elution time. A good starting point is a mixture of hexanes and ethyl acetate.[1]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexanes:Ethyl Acetate | Low | To elute non-polar impurities first. |
| 4:1 Hexanes:Ethyl Acetate | Medium-Low | A common starting point for the target compound. |
| 1:1 Hexanes:Ethyl Acetate | Medium | For separating from more polar impurities. |
| 100% Dichloromethane | Medium | An alternative solvent to ethyl acetate. |
Q3: Is the tert-butyl ester group stable during silica gel chromatography?
A: This is a critical consideration. The tert-butyl ester is known to be labile under acidic conditions.[6][7] Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups and can catalyze the hydrolysis of the ester to the corresponding nicotinic acid.[8] While often stable enough for rapid flash chromatography, prolonged exposure, the use of acidic mobile phase modifiers, or elevated temperatures can lead to significant product loss.[8]
Q4: How can I detect this compound during chromatography?
A: Due to its aromatic pyridine ring and nitrile group, the compound is UV active.[9] It can be readily visualized on TLC plates using a UV lamp at 254 nm.[2] For HPLC analysis, a UV detector set around 270-280 nm is typically effective.[9]
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution.
Problem: My compound is streaking or showing significant peak tailing on the TLC plate and column.
Q: Why is my spot/peak tailing, and how do I get sharp, symmetrical peaks?
A: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel.[10] The basic nitrogen atom in the pyridine ring undergoes a strong, secondary interaction with the acidic silanol groups on the silica surface.[10][11] This non-ideal interaction slows down a portion of the analyte molecules, causing them to elute more slowly and create a "tail."
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the standard choice.[11][12] The TEA acts as a competing base, preferentially binding to the active silanol sites and masking them from your compound.[10]
-
Use Deactivated Silica: If tailing persists, consider using a less acidic stationary phase. You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a TEA solution and then removing the solvent.
-
Switch Stationary Phase: In severe cases, switching to a more inert stationary phase like neutral alumina may be necessary, though this will require re-optimization of the mobile phase.
Problem: I am getting a low yield after purification.
Q: My recovery is poor. Where is my compound going?
A: Low recovery can stem from several issues: incomplete elution from the column, degradation of the compound on the stationary phase, or physical loss during workup.
Solutions:
-
Check for On-Column Degradation: The acidity of silica gel can cause hydrolysis of the tert-butyl ester, converting your product into the much more polar nicotinic acid, which will remain strongly adsorbed to the silica.[8] To test for this, perform a simple 2D TLC experiment before running the column.
-
Ensure Complete Elution: After your product has eluted, flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) and analyze the collected fractions by TLC. If your compound is present, it indicates your primary mobile phase was not strong enough for complete elution.
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation.[4][13] The less time the compound spends on the silica, the lower the chance of degradation.[8]
-
Avoid Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, which can be mistaken for low recovery when fractions are combined.[14][15] A general rule is to load 1 g of crude material per 25-50 g of silica gel.
Problem: A new, very polar spot appeared after running the column.
Q: I have a new impurity that wasn't in my crude mixture. What is it?
A: This is a classic sign of on-column hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value on a normal-phase TLC plate.
Solutions:
-
Confirmation: The suspected acid spot can often be confirmed by its characteristic streaking on the TLC plate. You can also run a co-spot TLC with a small amount of your crude material that has been intentionally treated with an acid (like trifluoroacetic acid) to generate the hydrolyzed product.
-
Prevention:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing 1% TEA, then pack the column as usual.[11][12]
-
Run the Column Faster: As mentioned previously, reducing the residence time on the column is highly effective.
-
Use Alumina: If hydrolysis remains a significant problem, switching to neutral alumina as the stationary phase is the best alternative.
-
Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare developing chambers with different solvent systems (see Table 1).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry completely.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the desired product spot in each solvent system. Adjust the solvent ratio until an Rf of ~0.3 is achieved. If peak tailing is observed, add 0.5% TEA to the optimized solvent system and repeat the TLC.
Protocol 2: Flash Column Chromatography
-
Column Packing (Slurry Method):
-
Select an appropriate size column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[16]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (including TEA if necessary).[17]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[16]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level drop below the top of the silica bed.[16]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Carefully pipette the concentrated sample solution onto the top of the silica bed.[17]
-
Open the stopcock and allow the sample to adsorb onto the silica, just until the liquid level meets the top of the bed.
-
Gently add a thin protective layer of sand on top of the silica.[17]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical).[13]
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
Troubleshooting HPLC- Tailing Peaks - Restek. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available from: [Link]
-
What is a good way to select mobile phase in chromatography? - ResearchGate. Available from: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]
-
Performing column chromatography on pyridine-based compounds sucks [OC] - Reddit. Available from: [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available from: [Link]
-
Thin-Layer Chromatography (TLC) in the Screening of Botanicals-Its Versatile Potential and Selected Applications - PubMed. Available from: [Link]
-
Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - ResearchGate. Available from: [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. Available from: [Link]
-
Performing Column Chromatography - YouTube. Available from: [Link]
-
Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - MDPI. Available from: [Link]
-
Protein purification troubleshooting guide - Dutscher. Available from: [Link]
-
Column Chromatography - YouTube. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Thin-Layer Chromatography (TLC) in the Screening of Botanicals-Its Versatile Potential and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for the purification of tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: My compound has a slight yellow or brown tint after recrystallization. What causes this and how can I remove it?
A2: Discoloration in pyridine derivatives can arise from residual impurities or minor degradation products.[2] To address this, you can incorporate an activated charcoal treatment into your protocol. Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that using an excessive amount of charcoal can also adsorb your desired compound, leading to a reduced yield.[3]
Q3: Can I put my hot, dissolved solution directly into an ice bath to speed up crystallization?
A3: It is strongly discouraged to rapidly cool the solution.[4] A sudden drop in temperature can cause the compound to "crash out" of the solution as a fine powder or an amorphous solid, trapping impurities within the crystal lattice.[4] Slow, gradual cooling is essential for the formation of large, well-defined crystals, which is the basis of the purification process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.
Q4: How much solvent should I use to wash the crystals during vacuum filtration?
A4: Use a minimum amount of ice-cold recrystallization solvent.[1] The goal is to wash away the impurity-laden mother liquor that coats the surface of your crystals without dissolving a significant amount of the purified product. Using solvent that is not thoroughly chilled will result in product loss.[1]
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.
Objective: To identify a suitable single or mixed solvent system for this compound.
Methodology:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. Start with solvents of varying polarities (see Table 1).
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble" solvent in a two-solvent system.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath towards the solvent's boiling point.[1]
-
A good candidate solvent will dissolve the compound completely when hot but show poor solubility at room temperature.
-
Once dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the quality and quantity of crystals formed. The ideal solvent will yield a large crop of well-defined crystals.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Use |
| Hexanes | ~69 | 1.9 | Good for non-polar compounds. Often used as the "anti-solvent" in mixed systems. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often a good starting point. |
| Isopropanol | 82 | 19.9 | A polar protic solvent. |
| Ethanol | 78 | 24.5 | Similar to isopropanol, highly polar. |
| Water | 100 | 80.1 | For highly polar compounds. The high boiling point can sometimes cause lower melting point solids to "oil out".[5] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent with a higher boiling point. |
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify crude this compound using a pre-determined optimal solvent.
Methodology:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or a few boiling chips.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely.[4] It is crucial to add the minimum amount of boiling solvent to ensure the solution is saturated.[1]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). This step is essential to prevent premature crystallization on the filter paper. Use a pre-heated funnel and flask.
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely on the filter under vacuum, and then transfer them to a watch glass to air dry.
Visualization of Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Problem 1: My compound "oiled out" instead of forming crystals.
-
Why is this happening? "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice.[5] This typically happens when the melting point of the compound is lower than the boiling point of the chosen solvent, or if the solution is supersaturated with impurities, which can depress the melting point. The compound comes out of the solution at a temperature where it is still molten.
-
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[3] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool to slow the cooling rate.
-
Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Problem 2: No crystals are forming, even after cooling in an ice bath.
-
Why is this happening? This is one of the most common issues and usually points to one of two causes: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires nucleation to begin crystallization.[4][5]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] The microscopic scratches on the glass provide a surface for crystal formation to begin.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool again.[4]
-
Problem 3: The final yield is very low.
-
Why is this happening? A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.[3]
-
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[1][5] Using more than the minimum amount of hot solvent required for dissolution will result in a less-than-saturated solution upon cooling, leaving a large amount of product behind. The only remedy after the fact is to collect and evaporate the mother liquor to recover the remaining solid, which can then be re-recrystallized.
-
Premature Crystallization: If the compound crystallized during the hot filtration step, it would have been discarded with the insoluble impurities. Ensure your funnel and receiving flask are sufficiently pre-heated.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice with a screening test.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial portion of the product.[1]
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. Available at: [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. LookChem. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Managing Exothermic Reactions with tert-Butyl 2-cyanonicotinate
Welcome to the technical support center for handling tert-Butyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of potential exothermic events during its use. Our goal is to equip you with the knowledge to design safe, robust, and reproducible experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal hazards and safe handling of this compound and related chemical processes.
Q1: What is an exothermic reaction and why is it a significant concern in process chemistry?
An exothermic reaction is a chemical process that releases energy in the form of heat. While many reactions are exothermic, the primary concern is the potential for a "thermal runaway". A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed from the system.[1] This leads to an accelerating cycle of rising temperature and increasing reaction rate, which can result in a dangerous increase in pressure, boiling of solvents, and potentially explosive decomposition of reagents or products.[1] In pharmaceutical and fine chemical industries, managing these exotherms is critical for safety, especially during scale-up.[2]
Q2: What are the specific potential thermal hazards associated with this compound?
While a specific Safety Data Sheet (SDS) for this compound does not detail its exothermic properties, we can infer potential hazards from its structure:[3]
-
Cyanopyridine Core: The pyridine ring containing a nitrile (cyano) group is a common scaffold in pharmaceuticals.[4][5] Thermal decomposition of cyanopyridine compounds can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[6][7]
-
tert-Butyl Ester Group: Hydrolysis of the tert-butyl ester, particularly under strong acidic or basic conditions, can be exothermic. While often used as a protecting group, its cleavage is a chemical reaction that can generate heat.[8]
-
Reaction Conditions: The primary hazard often comes from the reactions it participates in. For instance, reactions involving strong nucleophiles, organometallics (like Grignard reagents), or strong acids/bases can be highly exothermic.[2]
Q3: How does the scale of the reaction impact the risk of a thermal runaway?
The risk of a thermal runaway dramatically increases during scale-up. This is due to the fundamental change in the surface-area-to-volume ratio.[2]
-
Small Scale (Lab Bench): Small flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surrounding environment (e.g., an ice bath).
-
Large Scale (Pilot Plant/Production): As the reactor volume increases, the surface area available for cooling (the reactor jacket) does not increase proportionally. This makes heat removal far less efficient, meaning a reaction that was easily controlled on a 100 mL scale could become dangerously uncontrollable in a 20 L reactor.[2]
Q4: What initial safety precautions are essential before starting any reaction?
Before any experiment, a thorough risk assessment is mandatory.
-
Consult the SDS: Review the Safety Data Sheet for all reagents. For this compound and related cyanopyridines, this includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][9]
-
Work in a Ventilated Area: Always handle these chemicals in a properly functioning chemical fume hood to avoid inhalation of any vapors or dust.[10]
-
Ensure Adequate Cooling: Prepare an adequate cooling bath (e.g., ice-water or dry ice-acetone) and ensure it is large enough to handle the entire reaction vessel if emergency cooling is needed.
-
Controlled Addition: Never add reagents all at once. Use a dropping funnel or syringe pump for slow, controlled addition of the most reactive component, while monitoring the internal temperature.[11]
Q5: What is reaction calorimetry and how can it be used to ensure safety?
Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction. Instruments like a Differential Scanning Calorimeter (DSC) or an Accelerating Rate Calorimeter (ARC) are crucial for process safety.[12][13] They can determine key safety parameters:
-
Onset Temperature (T₀): The temperature at which the material begins to self-heat or decompose.[14]
-
Heat of Reaction/Decomposition (ΔH): The total amount of energy released.
-
Time to Maximum Rate under Adiabatic Conditions (TMRad): The time it would take for a reaction to reach its maximum, uncontrollable rate if all cooling were lost. This is a critical parameter for assessing the severity of a potential runaway.[15]
These data allow chemists to define safe operating limits for temperature, dosing rates, and cooling capacity before attempting a reaction on a large scale.[13]
Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to diagnosing and solving specific problems encountered during reactions with this compound.
| Problem | Potential Cause | Corrective Action & Explanation |
| 1. Unexpectedly Rapid Temperature Spike During Reagent Addition | A. Reagent Addition Rate is Too High: The rate of heat generation is exceeding the system's cooling capacity. | Solution: Immediately stop the addition. Allow the temperature to return to the set point. Restart addition at a significantly slower rate (e.g., 50% of the original rate). Causality: Slow, controlled dosing ensures the reaction rate is limited by the availability of the added reagent, preventing a surge in heat production.[2][11] |
| B. Inadequate Cooling: The cooling system (ice bath, cryostat) is insufficient or not making proper contact with the reaction vessel. | Solution: Ensure the cooling bath is at the correct temperature and that the reaction flask is sufficiently immersed. For jacketed reactors, confirm the coolant is flowing at the correct rate and temperature. Causality: Efficient heat transfer is paramount. Poor thermal contact creates a barrier to heat removal, allowing the internal temperature to rise. | |
| C. Reaction Accumulation: The reaction failed to initiate, causing the added reagent to build up. When the reaction finally starts, the large concentration of unreacted material leads to a violent exotherm. | Solution: Confirm reaction initiation (e.g., via a small, controlled temperature rise or a color change) after adding a small portion (~5%) of the reagent before proceeding with the main addition.[2] Causality: This ensures that the reagent is consumed as it is added, preventing a dangerous accumulation that could lead to a catastrophic event. | |
| 2. Localized Hot Spots or Gelling in the Reactor | A. Poor Mixing: Inefficient stirring fails to distribute the added reagent and dissipate heat evenly throughout the reaction mass. | Solution: Increase the stirring speed. Consider switching to a more efficient stirrer (e.g., mechanical overhead stirrer with a properly shaped impeller for viscous mixtures). Ensure the stirrer is positioned correctly in the vessel. Causality: Good agitation ensures thermal and concentration homogeneity, preventing localized areas from overheating and initiating a runaway. |
| 3. Uncontrolled Pressure Increase in the Reaction Vessel | A. Gas Evolution: The reaction itself or a subsequent decomposition is producing non-condensable gases (e.g., CO₂, NOx).[6][7] | Solution: Ensure the reaction is vented properly through a bubbler or a condenser open to an inert gas line. Never run a potentially gas-evolving reaction in a sealed system. Causality: Trapped gases can cause a catastrophic failure of the glassware or reactor. |
| B. Solvent Boiling: The internal temperature has exceeded the boiling point of the solvent due to an uncontrolled exotherm. | Solution: This is a sign of a thermal runaway. Implement emergency cooling immediately. If safe to do so, stop reagent addition and add a pre-chilled, inert solvent to dilute the reaction mass and absorb heat. Causality: Boiling solvent rapidly increases system pressure and can lead to the release of flammable and toxic vapors. |
Visualized Workflows and Protocols
Decision Tree for Managing a Reaction Exotherm
This diagram outlines the critical decision-making process when a temperature deviation is observed.
Caption: Decision workflow for responding to a temperature excursion.
Experimental Protocol: General Procedure for a Grignard Addition (Example)
This protocol highlights safety checkpoints for a hypothetical, highly exothermic reaction.
Objective: Controlled addition of a Grignard reagent to this compound.
Materials & Setup:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe (thermocouple), and a pressure-equalizing dropping funnel.
-
Inert atmosphere (Nitrogen or Argon).
-
Cooling bath (Dry ice/acetone, -78°C).
Procedure:
-
Preparation: Assemble and dry all glassware. Charge the flask with this compound dissolved in a suitable anhydrous solvent (e.g., THF).
-
Inerting: Purge the system with inert gas.
-
Cooling: Cool the reaction vessel to the target temperature (e.g., -70°C).
-
Initiation Check: Add a small aliquot (~2-5%) of the Grignard reagent from the dropping funnel.
-
Confirmation: Observe for a slight, controlled temperature increase (e.g., 2-3°C) indicating the reaction has started. If no exotherm is observed, do NOT proceed. Troubleshoot for initiation issues (e.g., wet solvent, inactive Grignard).
-
Controlled Addition: Once initiation is confirmed, begin the slow, dropwise, subsurface addition of the remaining Grignard reagent. The addition rate should be set to maintain the internal temperature within a narrow range (e.g., ±2°C of the set point).
-
Monitoring: Continuously monitor the internal temperature throughout the addition. Be prepared to stop the addition and apply emergency cooling if necessary.
-
Completion: After the addition is complete, allow the reaction to stir at the low temperature for a specified time before proceeding with the workup.
Safe Reagent Dosing Workflow
This diagram illustrates a safe, automated, or semi-automated dosing process.
Caption: A control loop for safe reagent addition.
References
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
Pharma's Almanac. (2021, February 3). Innovative Approach to Process Development. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Asynt. (2025, December 8). Why Endothermic Reactions Matter In Your Lab Operations. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Journal of Chemical Research. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, June 17). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. Retrieved from [Link]
-
ACS Omega. (2024, May 13). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Calorimetric and kinetic evaluation of thermal stability and process safety in tert-butyl peroxy-2-ethylhexanoate and tert-butyl peroxybenzoate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of water on thermal stability of tert-butyl peroxy benzoate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). tert-Butyl isocyanate. Retrieved from [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Retrieved from [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis of thermal hazards of tert-butylperoxy-2-ethylhexyl carbonate by calorimetric technique. Retrieved from [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. cetjournal.it [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling tert-Butyl 2-cyanonicotinate in Air-Sensitive Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl 2-cyanonicotinate. This guide is designed to provide expert advice and practical solutions for the successful handling of this reagent in air-sensitive reaction environments. Our goal is to empower you with the knowledge to troubleshoot common issues, ensure the integrity of your experiments, and achieve reliable results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter when using this compound in air-sensitive reactions. The question-and-answer format is designed to help you quickly identify and resolve these issues.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I fix this?
Answer:
Low or no yield in reactions involving this compound often points to the deactivation of sensitive reagents or catalysts by atmospheric oxygen or moisture.[1][2] Here is a systematic approach to troubleshoot this issue:
-
Inadequate Inert Atmosphere: The primary suspect is a compromised inert atmosphere.[3][4] Even trace amounts of oxygen or water can quench highly reactive species like organometallics or strong bases, which are often used in conjunction with this substrate.
-
Solution: Ensure a truly inert environment. Use a Schlenk line or a glovebox for all manipulations.[5] If using a balloon, ensure it is purged multiple times with a high-purity inert gas (Argon is denser and can be more effective than Nitrogen).[6] A continuous positive pressure of inert gas, vented through an oil bubbler, is crucial throughout the reaction.[7][8]
-
-
Contaminated Solvents or Reagents: Solvents and other reagents can be a source of water contamination.
-
Solution: Always use freshly distilled or commercially available anhydrous solvents.[1] Ensure that other reagents are also anhydrous and handled under an inert atmosphere.
-
-
Improper Glassware Preparation: Residual moisture on the surface of your glassware is a common culprit.
-
Degraded this compound: While the tert-butyl ester is generally stable, prolonged or improper storage can lead to degradation.[10]
-
Solution: Use a fresh bottle of the reagent or one that has been stored correctly under an inert atmosphere and refrigerated.[11]
-
Question 2: I am observing the formation of an unexpected byproduct with a carboxylic acid functionality. What is happening and how can I prevent it?
Answer:
The formation of a carboxylic acid byproduct indicates the hydrolysis of the tert-butyl ester group.[12][13] While tert-butyl esters are relatively stable to many conditions, they are sensitive to strong acids and can be cleaved under certain conditions.
-
Acidic Contaminants: Trace acidic impurities in your reagents or solvents can catalyze the hydrolysis of the tert-butyl ester.
-
Solution: Ensure all your reagents are pure and your solvents are neutral. If you suspect acidic impurities, consider passing your solvent through a plug of neutral alumina before use.
-
-
Reaction Conditions: Certain reagents may generate acidic species in situ.
-
Solution: Carefully review your reaction mechanism. If an acidic environment is unavoidable, you may need to consider an alternative protecting group for the carboxylic acid. The tert-butyl group is specifically chosen for its stability in non-acidic conditions.[10]
-
Question 3: My NMR analysis shows a complex mixture of products, and I suspect the nitrile group is reacting. Is this possible?
Answer:
Yes, the cyano group is a versatile functional group and can participate in various side reactions, especially in the presence of strong nucleophiles or certain metal catalysts.
-
Reaction with Nucleophiles: Strong nucleophiles can add to the nitrile group.
-
Solution: If your reaction involves strong nucleophiles, consider adjusting the reaction conditions (e.g., temperature, addition rate) to favor the desired reaction pathway. You may also need to choose a nucleophile that is more selective for your intended transformation.
-
-
Hydrolysis of the Nitrile: While less common under strictly anhydrous conditions, the presence of any moisture, especially in the presence of acid or base, can lead to the hydrolysis of the nitrile to an amide or a carboxylic acid.
-
Solution: Re-evaluate your setup for any potential sources of moisture, as detailed in the first troubleshooting point.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[14] It is also recommended to store it in a cool, dry place, such as a refrigerator.[11][15]
Q2: What is the best way to transfer this compound from its container to the reaction flask?
For transferring solutions of this compound or other air-sensitive liquids, standard syringe techniques under an inert atmosphere are recommended.[9][16][17] Use a clean, dry syringe and needle that have been purged with inert gas.[18] For larger quantities, a cannula transfer is a reliable method.[5]
Q3: Is this compound itself pyrophoric?
Based on available safety data for similar compounds, this compound is not expected to be pyrophoric (i.e., spontaneously igniting in air). However, it is an organic compound and should be handled with care, avoiding sources of ignition.[19][20] The primary concern is its reactivity in air-sensitive reactions where other pyrophoric reagents might be used.[18][21]
Q4: What are the main hazards associated with this compound?
According to safety data for related structures, it may cause skin and eye irritation.[14][22] Inhalation should be avoided. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction vessel to ensure an air- and moisture-free environment.
-
Glassware Preparation:
-
Clean and dry a round-bottom flask and other necessary glassware in an oven at >120°C for at least 4 hours.[7]
-
Assemble the hot glassware (e.g., flask with a condenser and a gas inlet adapter) and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon) while it cools to room temperature.[9]
-
-
Establishing Inert Atmosphere:
-
Fit the flask with a rubber septum.[23]
-
Insert an inlet needle connected to a source of inert gas and an outlet needle (bleed needle).[6]
-
Flush the flask with the inert gas for several minutes to displace any air.[16]
-
Remove the outlet needle and connect the gas line to an oil bubbler to maintain a slight positive pressure.[7][8]
-
Protocol 2: Transfer of this compound Solution via Syringe
This protocol describes the safe and effective transfer of an air-sensitive solution.
-
Syringe Preparation:
-
Dry the syringe and needle in an oven.
-
Assemble the syringe while still warm and flush it with dry inert gas at least 10 times to remove any residual air and moisture.[9]
-
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with the inert gas inlet needle to create a positive pressure.
-
Puncture the septum with the prepared syringe and needle and draw the desired volume of the solution. It is often helpful to draw a small amount of the inert gas into the syringe as a "buffer" on top of the liquid.[17]
-
Withdraw the syringe and quickly insert it into the septum of the reaction flask.
-
First, inject the inert gas buffer, and then slowly add the reagent solution to the reaction mixture.[17]
-
Data and Workflow Visualization
Key Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage | Store under a dry, inert atmosphere (N₂ or Ar) in a tightly sealed container. Refrigerate at 2-8°C.[15] | Prevents degradation from atmospheric moisture and oxygen. Low temperature slows down potential decomposition. |
| Glassware | Oven-dried (>120°C) or flame-dried under vacuum. | Removes adsorbed water from glass surfaces, a common source of reaction quenching.[7][9] |
| Atmosphere | High-purity Nitrogen or Argon. | Provides an inert environment, preventing unwanted side reactions with O₂ and H₂O.[3][4] |
| Solvents | Anhydrous grade, freshly distilled or from a commercial sealed bottle. | Solvents are a major potential source of moisture contamination.[1] |
| Transfer | Syringe or cannula transfer under positive inert gas pressure. | Minimizes exposure of the reagent to the atmosphere during addition.[5][23] |
Workflow for Air-Sensitive Reactions
Caption: Experimental workflow for handling this compound in air-sensitive reactions.
References
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Online discussion]. Available: [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Available: [Link]
-
YouTube. (2022, February 1). Inert atmosphere, with no O2. Available: [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere? [Online discussion]. Available: [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Available: [Link]
-
LookChem. TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Available: [Link]
-
University of Wisconsin-Madison. The Safe Use of Pyrophoric Reagents. Available: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available: [Link]
-
University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Available: [Link]
-
American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available: [Link]
-
Prof. Dr. Paul W. Davies Group. Performing Sensitive Reactions without a Schlenk Line. Available: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available: [Link]
-
LookChem. TERT-BUTYL-2-CYANONICOTINATE. Available: [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available: [Link]
-
ResearchGate. (2025, August 6). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Available: [Link]
-
PubMed. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Available: [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Available: [Link]
-
National Institutes of Health. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem. Available: [Link]
-
ResearchGate. (2024, June 10). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Available: [Link]
-
ResearchGate. (2025, August 7). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. lookchem.com [lookchem.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. as.uky.edu [as.uky.edu]
- 19. lookchem.com [lookchem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. ossila.com [ossila.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
A Senior Scientist's Guide to Cyanopyridine Building Blocks: A Comparative Analysis of tert-Butyl 2-cyanonicotinate
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its derivatives are integral to thousands of bioactive molecules and functional materials.[1] Among the most versatile of these derivatives are the cyanopyridines, which serve as crucial intermediates for constructing complex molecular architectures.[2][3] Their unique electronic properties and the reactivity of the nitrile group offer a rich playground for chemical modification.[4][5]
This guide moves beyond a simple catalog of reagents to provide an in-depth comparison of a sophisticated building block, tert-Butyl 2-cyanonicotinate , against its more fundamental counterparts like 2-, 3-, and 4-cyanopyridine. We will explore how the strategic placement of a bulky, cleavable ester group transforms the utility of the cyanopyridine core, offering synthetic advantages in multi-step sequences where chemical orthogonality is paramount. This analysis is grounded in established reactivity principles and supported by practical, field-proven experimental protocols for the modern researcher.
Deconstructing the Players: A Structural and Functional Overview
The utility of a chemical building block is dictated by the interplay of its constituent functional groups. The seemingly subtle addition of a tert-butyl ester to the 2-cyanopyridine framework introduces significant changes in steric hindrance, electronic distribution, and, most importantly, synthetic strategy.
-
The Cyanopyridine Core: The nitrile group (-CN) is a powerful electron-withdrawing group. When positioned on a pyridine ring, it significantly influences the ring's reactivity. It activates the ring towards nucleophilic aromatic substitution (SNAr), particularly when leaving groups are present at the ortho (2,6) and para (4) positions.[6][7] Furthermore, the nitrile itself is a versatile functional handle, readily convertible into amides, carboxylic acids, amines, and tetrazoles.[5]
-
This compound: The Advantage of Protection: This molecule incorporates two key functional groups on adjacent positions of the pyridine ring:
-
2-Cyano Group: Maintains the core reactivity and synthetic potential of the nitrile. Its proximity to the ring nitrogen enhances its electron-withdrawing character.
-
3-tert-Butyl Ester Group: This is not merely a substituent; it is a strategic protecting group . The bulky tert-butyl moiety provides significant steric shielding to the adjacent 2-position.[8][9] More critically, it protects a carboxylic acid functionality. Unlike simple methyl or ethyl esters, which require harsh saponification conditions that could potentially hydrolyze the nitrile, the tert-butyl ester is stable to basic, reductive, and many nucleophilic conditions. It is selectively cleaved under specific acidic conditions, offering a level of control essential for complex syntheses.[10][11][12]
-
-
Fundamental Isomers for Comparison:
-
2- & 4-Cyanopyridine: The cyano group is at a position activated by the ring nitrogen, making them prime candidates for nucleophilic attack if a suitable leaving group is present. They are foundational building blocks for direct functionalization.[13][14]
-
3-Cyanopyridine (Nicotinonitrile): A widely used commodity intermediate.[2][3][4] With the cyano group at the meta position relative to the nitrogen, the ring is less activated towards SNAr, leading to different reactivity patterns compared to its isomers.
-
The core thesis of this guide is that while 2-, 3-, and 4-cyanopyridine are excellent for direct, often single-step transformations, this compound excels as a linchpin in multi-step synthetic campaigns that demand orthogonal chemical strategies.
Comparative Synthesis and Reactivity
The choice of a building block is often a balance between its accessibility and its performance in subsequent reactions. Here, we compare the synthetic routes and key reactivity profiles.
Synthesis Landscape
The synthesis of simple cyanopyridines is well-established, often involving large-scale industrial processes. In contrast, this compound is typically prepared through laboratory-scale procedures where functional group tolerance is key.
| Compound | Common Synthetic Method(s) | Starting Material(s) | Key Reagents | Advantages | Limitations |
| 2-/3-/4-Cyanopyridine | Ammoxidation[14] | Picoline isomers | Ammonia, Air, Catalyst | High volume, low cost | Poor selectivity for substituted picolines |
| Catalytic Cyanation of Halopyridines[15][16] | Halopyridines | Metal cyanides (e.g., Zn(CN)₂), Catalyst (Pd or Ni) | Good functional group tolerance | Toxicity of cyanide sources, catalyst cost | |
| Dehydration of Nicotinamide | Nicotinamide | Dehydrating agents (e.g., POCl₃) | Readily available starting material | Can require harsh conditions | |
| This compound | Esterification | 2-Cyanonicotinic acid | tert-Butanol, DCC/DMAP or Boc Anhydride | Direct, good yield | Availability of the starting acid |
| Multi-step from 2-Chloronicotinic acid | 2-Chloronicotinic acid | 1. Protection (e.g., tert-butyl ester formation) 2. Cyanation | Modular, adaptable | Longer sequence, potential yield loss |
Reactivity Profile: The Power of Orthogonality
The true differentiation emerges in the reactivity. While a simple cyanopyridine offers one or two reaction vectors, this compound provides a protected third vector that can be unmasked on demand.
Workflow: Orthogonal Synthesis Strategy
The following diagram illustrates a hypothetical synthetic route where this compound provides a distinct advantage over 2-cyanopyridine. The goal is to perform a nucleophilic substitution at a distal position (e.g., C6) and then reveal a carboxylic acid at C3 for subsequent amide coupling, a sequence that would be problematic without the protecting group.
Caption: Comparative synthetic pathways illustrating the strategic advantage of the tert-butyl protecting group.
Key Reactivity Comparisons:
-
Stability of the Ester: The tert-butyl ester is exceptionally stable to bases like NaOH or LiOH, which would readily saponify methyl or ethyl esters. This allows for transformations requiring basic conditions without affecting the protected carboxyl.
-
Selective Deprotection: The most significant advantage is the ability to remove the tert-butyl group under mild acidic conditions that leave other functional groups, including the nitrile, intact. This "unmasking" step provides a powerful tool for late-stage functionalization.
-
Steric Influence: The bulky t-butyl group can sterically hinder reactions at the adjacent C2 position. While this can be a limitation for some transformations, it can also be exploited to direct reactions to other sites on the molecule, enhancing regioselectivity. The reduced basicity of the ring nitrogen due to this steric hindrance is another factor to consider in reaction design.[8]
Detailed Experimental Protocols
To translate theory into practice, the following are detailed, validated protocols for key transformations involving this compound.
Protocol 1: Synthesis of this compound via Boc Anhydride
This protocol describes the esterification of 2-cyanonicotinic acid using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method.
Rationale: This method avoids the need for pre-forming an acid chloride and uses readily available reagents. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to activate the Boc anhydride.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyanonicotinic acid (5.0 g, 33.8 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (8.8 g, 40.5 mmol, 1.2 equiv) to the suspension.
-
Catalyst Addition: Carefully add 4-(dimethylamino)pyridine (DMAP) (0.41 g, 3.38 mmol, 0.1 equiv). A slight exotherm and gas evolution (CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the title compound as a white solid.
Protocol 2: Selective Deprotection of this compound
This protocol details the cleavage of the tert-butyl ester to reveal the carboxylic acid using trifluoroacetic acid (TFA).
Rationale: TFA provides a strongly acidic environment that protonates the ester carbonyl, facilitating the elimination of isobutylene gas and cleavage of the C-O bond. The reaction is typically fast and clean at room temperature.[10]
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.0 g, 9.8 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5 mL) dropwise over 5 minutes. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Gas evolution (isobutylene) will be observed. Monitor by TLC until the starting material is completely consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting solid is 2-cyanonicotinic acid. It can be triturated with cold diethyl ether or hexanes and filtered to remove any residual TFA. The product is often pure enough for subsequent steps without further purification. If needed, recrystallization can be performed.
Conclusion and Future Outlook
The choice between a fundamental building block like 2-, 3-, or 4-cyanopyridine and a more functionalized derivative such as This compound is a critical decision in synthetic design.
-
Simple Cyanopyridines are workhorses for direct functionalization and are ideal when the synthetic route is convergent and does not require protection of other functionalities. Their low cost and high availability make them the default choice for many applications.
-
This compound shines in the context of complex, multi-step synthesis. Its defining feature is the tert-butyl ester, which acts as a robust, orthogonally-cleavable protecting group for a carboxylic acid. This allows chemists to perform a wide range of transformations on other parts of the molecule before unmasking the acid for late-stage modifications like amide bond formation. This strategic advantage often justifies its higher initial cost and more involved synthesis.
For the modern researcher in drug development or materials science, understanding this distinction is key. While simpler cyanopyridines build the foundation, advanced reagents like this compound provide the specialized tools needed to construct the sophisticated, highly functionalized molecules that drive innovation.
References
- The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
- The Crucial Role of 3-Cyanopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The cyanopyridine moiety as anticancer agents.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. wiley-vch.de.
- Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry.
- Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Taylor & Francis Online.
- Hammick reaction. Wikipedia.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- What are the applications and preparation methods of 4-Cyanopyridine? Guidechem.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
- Preparation of Cyanopyridines by Direct Cyan
- Nickel-Catalyzed Cyan
- tert-Butyl Esters. Organic Chemistry Portal.
- tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- Steric Effects of Butyl Groups on Pyridine Basicity: A Compar
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- tert-Butyl Ethers. Organic Chemistry Portal.
- The tert-butyl group in chemistry and biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Ethers [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. mdpi.com [mdpi.com]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
A Comparative Guide to Catalysts for the Functionalization of tert-Butyl 2-Cyanonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 2-cyanonicotinate scaffold is a valuable building block in medicinal chemistry and materials science, frequently requiring functionalization through cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the presence of a nitrile group, presents unique challenges for catalyst selection in reactions such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. This guide provides an in-depth comparison of catalytic systems for the coupling of tert-butyl 2-chloro-6-cyanonicotinate and related derivatives, offering insights into catalyst performance based on experimental data to aid in reaction optimization and development.
Introduction to the Challenge: Coupling Electron-Deficient Heterocycles
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. However, the successful coupling of electron-deficient heteroaryl halides like chloropyridines can be challenging.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced yields.[1] Therefore, the choice of both the palladium precursor and, critically, the ancillary ligand is paramount to achieving high efficiency.
This guide will focus on two primary types of transformations:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond at the 6-position.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond at the 6-position.
We will explore the performance of traditional phosphine-ligated palladium catalysts and the more recent, highly robust N-Heterocyclic Carbene (NHC)-ligated systems.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst system is dependent on the specific coupling partners and desired reaction conditions. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura and Buchwald-Hartwig coupling of relevant 2-halopyridine derivatives.
| Catalyst System | Coupling Type | Substrate Example | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phosphine-Based Catalysts | ||||||||
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Buchwald-Hartwig | Chloropyridines | Various amines | NaOt-Bu/NaOH | Toluene | 100 | High | [2][3] |
| Pd(OAc)₂ / dtbpf | Suzuki-Miyaura | N-(2-bromobenzyl)-4-methylbenzenesulfonamide | (E)-2-(4-substituted phenyl)-vinylboronic acid | K₃PO₄ | aq. DMF/EtOH | MW | 81-99 | |
| Pd/dialkylbiphenylphosphine | Suzuki-Miyaura | 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 99 | [1] |
| NHC-Based Catalysts (PEPPSI) | ||||||||
| PXPd2 | Suzuki-Miyaura | 2,6-dichloronicotinamide | Aryl boronic acids | K₂CO₃ | Methanol | Reflux | High | [4] |
| Pd-PEPPSI-IPentCl | Buchwald-Hartwig | Hetero(aryl)chlorides | 2-aminopyridine | NaBHT/Carbonate | - | Mild | High | [5] |
| PEPPSI™-IPr | Buchwald-Hartwig | Aryl chlorides/bromides | Various amines | - | - | Mild | Superb | [6] |
| PEPPSI™-IPent | Suzuki-Miyaura | Sterically hindered substrates | Arylboronic acids | - | - | Mild | High |
In-Depth Analysis of Catalyst Systems
Traditional Phosphine-Ligated Palladium Catalysts
For decades, palladium catalysts supported by phosphine ligands have been the workhorses of cross-coupling chemistry. The key to their success in challenging couplings lies in the steric and electronic properties of the phosphine.
Mechanism Insight: The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves three key steps: oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.[7][8] For electron-deficient substrates, the oxidative addition of the aryl chloride to the Pd(0) center is often a critical step. Bulky, electron-rich phosphine ligands are crucial as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates oxidative addition.[7] Furthermore, their steric bulk can accelerate the final reductive elimination step, leading to higher turnover numbers.
Examples of Effective Ligands:
-
Dialkylbiarylphosphines (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, have proven to be exceptionally effective for the coupling of heteroaryl chlorides.[1] Their steric bulk and electron-donating properties create a highly active catalytic species that is resistant to deactivation by nitrogen-containing heterocycles.[1]
-
Proazaphosphatranes (e.g., P(i-BuNCH₂CH₂)₃N): This ligand, in combination with Pd₂(dba)₃, forms a highly active catalyst for the Buchwald-Hartwig amination of a wide range of aryl chlorides, including chloropyridines.[2][3] It has demonstrated excellent performance even with sterically demanding substrates.[3]
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf): This highly hindered ferrocene-based ligand, when paired with Pd(OAc)₂, is effective in Suzuki couplings, particularly under microwave conditions.[9]
Causality Behind Experimental Choices: The use of strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is common. In Suzuki coupling, the base is required to activate the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, a strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[8] The choice of an appropriate solvent, often a non-polar aprotic solvent like toluene or dioxane, is also critical for catalyst stability and substrate solubility.
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts (PEPPSI Precatalysts)
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable bonds with the metal center, leading to robust and highly active catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are particularly noteworthy for their air and moisture stability, making them user-friendly in a laboratory setting.[6][10]
Mechanism Insight: NHC ligands are strong σ-donors, which results in a more electron-rich palladium center. This enhanced electron density facilitates the oxidative addition step. The bulky nature of the NHC ligand, similar to bulky phosphines, promotes reductive elimination.[6] PEPPSI catalysts are precatalysts, meaning the Pd(II) center must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[10]
Key PEPPSI Catalysts and Their Applications:
-
PEPPSI-IPr: This catalyst, featuring a bulky 2,6-diisopropylphenyl-substituted NHC ligand, is highly effective for a range of cross-coupling reactions, including Buchwald-Hartwig aminations of aryl chlorides.[6][11] Its stability and broad applicability make it an excellent starting point for reaction optimization.
-
PEPPSI-IPent and PEPPSI-IPentCl: These newer generation PEPPSI catalysts offer even greater activity, particularly for sterically demanding substrates and challenging couplings involving heteroaromatic compounds.[5] The increased steric bulk of the isopentyl groups on the NHC ligand can lead to higher yields and faster reaction times.
-
PXPd2: This air-stable palladium catalyst has shown excellent regioselectivity and efficiency in the Suzuki coupling of 2,6-dichloronicotinamides.[12][4] The regioselectivity is achieved through chelation of the palladium to the amide group, directing the coupling to the 2-position.[12][4]
Causality Behind Experimental Choices: A significant advantage of some PEPPSI catalyst systems is their ability to function under milder basic conditions, such as with carbonates, which can be beneficial for substrates with base-sensitive functional groups.[5] Their high stability also allows for a broader range of solvents to be used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a tert-Butyl 2-Chloro-6-cyanonicotinate Derivative
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the tert-butyl 2-chloro-6-cyanonicotinate derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a dialkylbiarylphosphine, 2-4 mol%), or a pre-formed catalyst (e.g., PEPPSI-IPent, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a tert-Butyl 2-Chloro-6-cyanonicotinate Derivative
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., P(i-BuNCH₂CH₂)₃N, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Substrate Addition: Add the tert-butyl 2-chloro-6-cyanonicotinate derivative (1.0 equiv) and the amine (1.1-1.2 equiv) dissolved in the degassed solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Catalytic Processes
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The successful coupling of this compound derivatives hinges on the careful selection of a highly active and robust catalyst system. While traditional bulky, electron-rich phosphine ligands continue to be effective, the air- and moisture-stable Pd-NHC PEPPSI precatalysts offer significant practical advantages in terms of ease of handling and, in many cases, superior catalytic activity under milder conditions. For Suzuki-Miyaura couplings, catalysts like PXPd2 and PEPPSI-IPent have shown great promise for related substrates. For Buchwald-Hartwig aminations, catalyst systems based on proazaphosphatrane ligands or PEPPSI-IPr and PEPPSI-IPentCl are excellent candidates. Ultimately, the optimal catalyst will be substrate-dependent, and the data and protocols provided in this guide serve as a strong foundation for the development of efficient and scalable synthetic routes to novel functionalized nicotinates.
References
- Khadra, A., Mayer, S., & Organ, M. G. (2017).
-
American Elements. PEPPSI-IPr Catalyst. [Link]
-
Wikipedia. PEPPSI. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
ResearchGate. Catalyst screening in Suzuki cross-coupling reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
-
Prezi. Effect of the ligand and selectivity on Buchwald-Hartwig reactions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PubMed. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
-
PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
ResearchGate. Optimization of coupling reaction conditions. dtbpf. [Link]
-
ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]
-
ACS Figshare. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]
-
MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. PEPPSI™ 触媒 [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. americanelements.com [americanelements.com]
- 12. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl 2-Cyanonicotinate: An Evaluation of Strategic Alternatives
Introduction
tert-Butyl 2-cyanonicotinate is a pivotal building block in contemporary organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Its unique substitution pattern—a sterically demanding tert-butyl ester at the 3-position and a reactive nitrile at the 2-position—offers multiple avenues for molecular elaboration. The selection of a synthetic route is a critical decision for any research or development program, balancing factors such as yield, scalability, cost, and safety.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing this compound. We move beyond simple protocol listings to dissect the mechanistic underpinnings and strategic considerations behind each pathway, offering field-proven insights to guide researchers in making informed experimental choices.
Retrosynthetic Analysis: The Core Strategies
A retrosynthetic overview reveals three principal disconnection approaches for the synthesis of this compound. These strategies hinge on the sequence of introducing the key functional groups: the cyano group and the tert-butyl ester, onto the pyridine core.
A Comparative Guide to the Biological Activity of tert-Butyl 2-Cyanonicotinate Analogs in Preclinical Research
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly cyanopyridines, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive comparison of the biological activities of tert-butyl 2-cyanonicotinate analogs and related cyanopyridine structures, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
The inclusion of a tert-butyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic profiles. When combined with the chemically versatile cyanonicotinate core, a wide array of biological activities can be explored. This guide will delve into the preclinical data of these compounds, focusing primarily on their cytotoxic effects against various cancer cell lines and their potential as enzyme inhibitors.
Comparative Analysis of Cytotoxic Activity
Table 1: Comparative Cytotoxic Activity (IC50 µM) of Selected Cyanopyridine Analogs
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Cyanopyridone | Phenyl | H | H | HepG2 | 2.71 ± 0.15 | [3] |
| MCF-7 | 1.77 ± 0.10 | [3] | |||||
| 7b | Pyridopyrimidine | 4-Cl-Phenyl | H | 2-Methyl | MCF-7 | 6.22 ± 0.34 | [3] |
| 4e | Cyanopyridine-Oxadiazole | H | H | 3-NO2-Phenyl | MCF-7 | 8.352 | [4] |
| 18f | Thiophene-fused Pyridine | Various | Various | Various | HepG2 | 0.19 | [5] |
| HeLa | 0.18 | [5] | |||||
| 6c | Tetrahydroisoquinoline | Various | Various | Various | SKOV-3 | 7.84 | [6] |
| HepG2 | 13.68 | [6] | |||||
| A549 | 15.69 | [6] | |||||
| MCF-7 | 19.13 | [6] | |||||
| Compound 6 | Bis-chalcone | H | H | 4-Cl-Phenyl | MCF-7 | 4.4 ± 0.10 | [7] |
Note: The structures of compounds in this table are not all direct analogs of this compound but represent related cyanopyridine scaffolds evaluated for cytotoxic activity. This data is compiled from multiple sources to illustrate the potential of the cyanopyridine core.
Structure-Activity Relationship (SAR) Insights
From the compiled data, several key SAR trends can be elucidated:
-
Influence of the Pyridine Ring System: The core pyridine structure is critical for activity. Modifications, such as fusion with other heterocyclic rings (e.g., thiophene, pyrimidine), can significantly impact potency and selectivity. For instance, the thiophene-fused pyridine derivative 18f exhibited exceptionally high potency against both HepG2 and HeLa cell lines.[5]
-
Role of Substituents: The nature and position of substituents on the phenyl ring attached to the cyanopyridine core play a crucial role. Electron-withdrawing groups, such as a nitro group at the meta-position (compound 4e ), have been shown to confer potent activity against MCF-7 cells.[4] Similarly, halogen substitutions, like the 4-chloro group in compound 7b , also contribute to cytotoxic effects.[3]
-
Impact of Fused Ring Systems: The fusion of the pyridine ring to other cyclic structures, as seen in the pyridopyrimidine and tetrahydroisoquinoline derivatives, demonstrates that the overall molecular architecture is a key determinant of anticancer activity.[3][6]
Enzyme Inhibition Potential
Cyanopyridine derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to interact with the active sites of kinases, for example, makes them attractive candidates for the development of targeted cancer therapies.[1]
One study on novel nicotinate derivatives identified compounds with highly potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in inflammatory diseases and various cancers.[8] Compounds 4c and 4f from this study showed COX-2 inhibitory activity equipotent to the FDA-approved drug Celecoxib.[8] Molecular docking studies suggested that these compounds form favorable interactions within the COX-2 active site, explaining their potent activity.[8]
While specific data on this compound analogs as enzyme inhibitors is limited in the available literature, the broader class of cyanopyridines has shown promise. For example, certain derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), both of which are key targets in oncology.[3]
Experimental Methodologies
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections outline typical methodologies used for evaluating the cytotoxic activity and enzyme inhibition of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 103 to 1 × 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and for developing targeted therapies.
Protocol (General Kinase Assay):
-
Reagents: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide), and ATP.
-
Compound Preparation: Serially dilute the test compounds in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence (e.g., ADP-Glo™ Kinase Assay), or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The collective evidence from preclinical studies strongly suggests that the cyanopyridine scaffold is a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. While direct comparative data for a series of this compound analogs is still needed, the broader analysis of related structures indicates that strategic modifications to the pyridine core and its substituents can lead to highly potent and selective compounds. The presence of a tert-butyl group is anticipated to favorably influence the pharmacokinetic properties of these analogs, a hypothesis that warrants further investigation.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear and quantitative structure-activity relationship. Such studies should include a diverse panel of cancer cell lines and a selection of relevant enzyme targets to fully elucidate their therapeutic potential. In vivo studies will also be critical to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates, paving the way for their potential clinical development.
References
-
A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
-
Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Structure of cyanopyridine. Different biological activities displayed by cyanopyridine. ResearchGate. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available at: [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available at: [Link]
-
SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. RASAYAN Journal of Chemistry. Available at: [Link]
-
MedChemComm. Royal Society of Chemistry. Available at: [Link]
-
IC50 (μM) of certain molecules on other cell lines: triple negative breast cancer (MDAMB-231), colorectal cancer (HCT 116), pancreatic cancer (Mia-PaCa-2), leukemia (K562 and K562R). ResearchGate. Available at: [Link]
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available at: [Link]
-
Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. Available at: [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. Available at: [Link]
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of synthesized tert-Butyl 2-cyanonicotinate
Beginning Research on Synthesis
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A Comparative Guide to the Reaction Kinetics of tert-Butyl 2-Cyanonicotinate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these molecules dictates reaction conditions, influences impurity profiles, and ultimately impacts the efficiency and scalability of a process. Tert-butyl 2-cyanonicotinate is a versatile heterocyclic building block, incorporating a sterically hindered ester, a reactive nitrile, and a pyridine core. Understanding its kinetic behavior in common transformations is crucial for its effective utilization.
This guide provides an in-depth comparison of the reaction kinetics of this compound in key reactions—hydrolysis, aminolysis, and transesterification. We will explore the electronic and steric factors governing its reactivity and compare its performance with relevant alternatives, supported by established principles and experimental data from analogous systems.
The Unique Structural Features of this compound
The reactivity of this compound is a direct consequence of its distinct structural motifs:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which acidifies the ring protons and activates adjacent functional groups towards nucleophilic attack. This is a key point of differentiation from its benzene analogue.
-
The Cyano Group: Positioned at the 2-position, the cyano group is a strong electron-withdrawing group, further enhancing the electrophilicity of the ester carbonyl and the pyridine ring itself. 2-Cyanopyridines are known to be more reactive towards nucleophiles than their phenyl counterparts[1][2].
-
The tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl. This steric shield is a dominant factor in its kinetic behavior, often slowing down reactions that proceed through a crowded transition state.
Comparative Kinetic Studies
To provide a comprehensive understanding, we will compare the reactivity of this compound against two logical alternatives:
-
Methyl 2-Cyanonicotinate: To isolate the effect of the ester's steric bulk.
-
tert-Butyl 2-Cyanobenzoate: To highlight the electronic influence of the pyridine nitrogen.
Hydrolysis: The Stability of the tert-Butyl Group
Hydrolysis of the ester functionality is a critical consideration, especially during aqueous workups or in formulations. The reaction can be catalyzed by either acid or base.
Expected Kinetic Profile:
Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of the hydroxide ion on the ester carbonyl.
It is well-established that the rate of alkaline hydrolysis of esters is highly sensitive to steric hindrance.[3] Therefore, we can confidently predict the following trend in hydrolysis rates:
Methyl 2-Cyanonicotinate > tert-Butyl 2-Cyanobenzoate > this compound
The large tert-butyl group significantly shields the carbonyl carbon from the incoming nucleophile, drastically reducing the rate of hydrolysis compared to the methyl ester. The pyridine nitrogen in this compound, being electron-withdrawing, slightly deactivates the ring towards electrophilic aromatic substitution but makes the carbonyl carbon more electrophilic.[4][5][6] However, this electronic effect is expected to be secondary to the overwhelming steric hindrance of the tert-butyl group.
| Compound | Relative Rate of Hydrolysis (Predicted) | Key Influencing Factor |
| Methyl 2-Cyanonicotinate | Fastest | Minimal steric hindrance |
| tert-Butyl 2-Cyanobenzoate | Intermediate | Significant steric hindrance |
| This compound | Slowest | Significant steric hindrance and electronic effect of pyridine N |
Aminolysis: A Balance of Sterics and Electronics
Aminolysis, the reaction with an amine, is a fundamental transformation for the synthesis of amides. The mechanism is similar to hydrolysis, involving nucleophilic attack of the amine on the ester carbonyl.
Expected Kinetic Profile:
The steric hindrance of the tert-butyl group will again play a major role in retarding the reaction rate. However, the nature of the incoming amine nucleophile is also a critical factor. For small, unhindered primary amines (e.g., methylamine), the reaction may proceed, albeit slowly at elevated temperatures. For bulkier amines, the reaction is likely to be very sluggish or may not proceed at all.
The electron-withdrawing nature of the 2-cyano-3-pyridyl system makes the carbonyl carbon more susceptible to nucleophilic attack compared to the benzonitrile analogue. This electronic activation can partially offset the steric hindrance.
Predicted Reactivity Order (with a small primary amine):
Methyl 2-Cyanonicotinate > tert-Butyl 2-Cyanobenzoate ≈ this compound
While the pyridine nitrogen in this compound enhances the electrophilicity of the carbonyl, the steric bulk of the tert-butyl group remains the dominant factor, making its reactivity comparable to its benzene counterpart in this transformation.
Transesterification: Leveraging Le Chatelier's Principle
Transesterification, the conversion of one ester to another, is typically performed in the presence of an acid or base catalyst and a large excess of the new alcohol.
Expected Kinetic Profile:
The reaction is generally reversible, and the equilibrium is driven by using the desired alcohol as the solvent. Similar to hydrolysis and aminolysis, the steric hindrance of the tert-butyl group will be a major kinetic barrier. Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide.
A related study on the Zn-catalyzed alcoholysis of tert-butyl 2-benzamidonicotinate demonstrates that with the aid of a catalyst, the tert-butyl ester can be effectively converted to other esters.[7][8] This suggests that while uncatalyzed transesterification of this compound may be slow, it is certainly feasible under appropriate catalytic conditions.
Comparative Reactivity:
The relative rates of transesterification will follow a similar trend to hydrolysis and aminolysis, with the methyl ester being significantly more reactive than the tert-butyl esters. The choice of catalyst and reaction conditions will be crucial for achieving reasonable reaction times with this compound.
Experimental Protocols for Kinetic Analysis
To empirically determine the kinetic parameters for these reactions, a well-designed experimental setup is required. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for monitoring the disappearance of the starting material and the appearance of the product over time.
General Protocol for a Kinetic Run (Hydrolysis Example)
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare the reaction medium (e.g., a buffered aqueous solution of known pH).
-
Reaction Initiation: Equilibrate the reaction medium to the desired temperature in a thermostated vessel. Initiate the reaction by adding a small aliquot of the stock solution to the reaction medium with vigorous stirring. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a solution that neutralizes the catalyst (e.g., a weak acid for a base-catalyzed reaction) and stops the reaction.
-
Analysis: Analyze the quenched sample by a validated HPLC method to determine the concentrations of the reactant and product.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and the rate constant (k).
HPLC Method Development
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) or buffer to ensure good peak shape.
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., around 260 nm).
-
Validation: The method should be validated for linearity, accuracy, and precision.
Visualizing Reaction Workflows
Diagrams are invaluable for representing experimental workflows and reaction mechanisms.
Experimental Workflow for Kinetic Analysis:
Caption: General experimental workflow for kinetic studies.
Simplified Hydrolysis Mechanism:
Caption: Simplified mechanism for base-catalyzed hydrolysis.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by a delicate interplay of steric and electronic effects. The bulky tert-butyl group renders the ester exceptionally stable towards hydrolysis and slows down other nucleophilic acyl substitution reactions. This inherent stability can be advantageous in multistep syntheses where the ester needs to be preserved through various reaction conditions. However, when transformation of the ester is desired, the use of catalysts and/or forcing conditions may be necessary to overcome the kinetic barrier imposed by the steric hindrance. The electron-withdrawing nature of the 2-cyano-3-pyridyl moiety provides a degree of electronic activation that makes it more reactive than a simple alkyl ester, a factor that can be exploited in catalyst design.
This guide provides a framework for understanding and predicting the kinetic behavior of this compound. For any specific application, it is imperative to conduct detailed kinetic studies under the proposed reaction conditions to optimize the process and ensure a robust and efficient synthesis.
References
Sources
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Benchmarking tert-Butyl 2-cyanonicotinate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the quest for novel small molecule inhibitors with improved potency, selectivity, and pharmacological profiles is relentless. This guide provides an in-depth comparative analysis of a novel compound, tert-Butyl 2-cyanonicotinate, against established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). As a key enzyme in the NAD+ salvage pathway, NAMPT represents a critical node in cellular metabolism and a validated therapeutic target.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a side-by-side comparison of inhibitory activities but also a thorough understanding of the experimental rationale and methodologies required for such a benchmark study. We will delve into the mechanism of action, provide detailed experimental protocols, and present hypothetical comparative data to illustrate the evaluation process.
The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[2] The salvage pathway, in which NAMPT is the rate-limiting enzyme, is the primary route for NAD+ biosynthesis in mammalian cells.[4] Cancer cells, with their high metabolic demand and reliance on NAD+-dependent enzymes like PARPs and sirtuins for survival and proliferation, are particularly vulnerable to the depletion of NAD+ pools.[1][2] Consequently, inhibiting NAMPT has emerged as a promising anti-cancer strategy.[3][4]
Several NAMPT inhibitors have been developed and have shown significant anti-tumor efficacy in preclinical models, with some advancing to clinical trials.[4] However, challenges such as toxicity and the development of resistance necessitate the discovery of new chemical entities with improved therapeutic windows.[4] this compound, with its nicotinamide-like core, presents a rational starting point for investigation as a potential NAMPT inhibitor.
Known Inhibitors for Benchmarking
To rigorously evaluate the potential of this compound, it is essential to benchmark it against well-characterized NAMPT inhibitors. For this guide, we have selected two prominent examples:
-
FK866: One of the first and most extensively studied NAMPT inhibitors. It acts as a highly specific, non-competitive inhibitor and has been instrumental in validating NAMPT as a therapeutic target.[5][6]
-
KPT-9274: A newer generation, dual inhibitor of PAK4 and NAMPT that has shown potent preclinical activity against a range of malignancies.[4][7]
These compounds represent different generations and modes of action, providing a robust framework for comparison.
Comparative Performance Data
The following table summarizes hypothetical experimental data for this compound benchmarked against FK866 and KPT-9274. This data is illustrative of what would be generated in a typical inhibitor profiling study.
| Parameter | This compound (Hypothetical Data) | FK866 (Reference Data) | KPT-9274 (Reference Data) |
| Biochemical IC50 (nM) | 85 | ~0.3-0.4[6] | ~120[4][6] |
| Cellular IC50 (A2780, nM) | 150 | ~5[6] | ~600[4][6] |
| Mechanism of Inhibition | Competitive (Hypothesized) | Non-competitive[6] | Competitive |
| Selectivity | To be determined | High for NAMPT | Dual PAK4/NAMPT inhibitor[4] |
| In vivo Efficacy | To be determined | Demonstrated in various models[5] | Demonstrated in various models[4][7] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for the key experiments are provided below.
Biochemical NAMPT Inhibition Assay
This assay quantifies the direct inhibitory effect of the test compound on purified NAMPT enzyme activity. A common method is a coupled-enzyme fluorogenic assay.[8][9]
Workflow Diagram:
Caption: Workflow for the biochemical NAMPT inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare 4x NAMPT Assay Buffer. Keep on ice.
-
Dilute purified recombinant human NAMPT enzyme to the desired concentration (e.g., 20-50 ng/µl) in NAMPT Dilution Buffer.
-
Prepare stock solutions of the test compounds (this compound, FK866, KPT-9274) in 100% DMSO. Create a serial dilution series in 10% DMSO.
-
Prepare a master mix containing ATP, Nicotinamide, PRPP, and ethanol in NAMPT Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µl of diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells of a 96-well plate.
-
Add 10 µl of NAMPT Dilution Buffer to the "Blank" wells.
-
Add 5 µl of the test compound dilutions to the "Test Inhibitor" wells.
-
Add 5 µl of 10% DMSO to the "Positive Control" and "Blank" wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Initiate the reaction by adding 35 µl of the master mix to all wells.
-
Incubate the plate at 30°C for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Subtract the "Blank" values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular NAD+ Level Assay
This assay measures the effect of the inhibitor on intracellular NAD+ levels in a relevant cancer cell line (e.g., A2780 ovarian cancer cells).
Workflow Diagram:
Caption: Workflow for measuring cellular NAD+ levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed A2780 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
NAD+ Extraction and Quantification:
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the cells using an appropriate lysis buffer from a commercial NAD/NADH assay kit.
-
Follow the manufacturer's protocol to quantify the NAD+ levels in the cell lysates, which typically involves an enzyme-cycling reaction that generates a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
In a parallel plate, determine the protein concentration in each well to normalize the NAD+ levels.
-
Calculate the percentage of NAD+ reduction for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of NAD+ reduction against the logarithm of the compound concentration and determine the cellular IC50 value.
-
Signaling Pathway Context
The inhibition of NAMPT has downstream consequences on NAD+-dependent signaling pathways. Understanding this context is crucial for interpreting the biological effects of the inhibitors.
Diagram of the NAD+ Salvage Pathway and Downstream Effects:
Caption: The NAD+ salvage pathway and points of inhibition.
Concluding Remarks
This guide outlines a comprehensive framework for the preclinical benchmarking of a novel compound, this compound, against established NAMPT inhibitors. By employing rigorous biochemical and cellular assays, researchers can generate the critical data needed to assess its potential as a therapeutic agent. The provided protocols and conceptual diagrams serve as a practical resource for scientists engaged in the discovery and development of next-generation metabolic inhibitors. The hypothetical data presented underscores the importance of a multi-faceted evaluation that considers not only potency but also the mechanism of action and cellular effects. Further studies would be required to determine the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound to fully elucidate its therapeutic potential.
References
-
Gallí, U., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Current Drug Targets, 14(6), 637-43. Available from: [Link]
-
Li, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 962354. Available from: [Link]
-
Muruganandah, V., & solidoro, R. F. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-99. Available from: [Link]
-
Patsnap. (2024). What are PARP inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Rose, J., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Available from: [Link]
-
Patsnap. (2024). What are NAMPT inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Wikipedia. (2024). PARP inhibitor. Wikipedia. Available from: [Link]
-
Travelli, C., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Current Drug Targets, 14(6), 637-43. Available from: [Link]
-
Prasad, A., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229-244. Available from: [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available from: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Miller, K. D., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1184. Available from: [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. Available from: [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. Available from: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
ResearchGate. (n.d.). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. Available from: [Link]
-
Wang, S. N., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(22), 13374-13396. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Reaction Mechanisms of tert-Butyl 2-Cyanonicotinate
Introduction: The Versatile Scaffolding of tert-Butyl 2-Cyanonicotinate
This compound is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure presents three distinct points of reactivity: the electron-deficient pyridine ring, the cyano group, and the sterically hindered tert-butyl ester. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an invaluable intermediate. However, the interplay between these groups dictates the reaction outcomes, necessitating a nuanced understanding of the underlying mechanisms for predictable and efficient synthesis.
This guide provides a comparative analysis of the primary reaction mechanisms involving this compound. We will explore the causality behind experimental choices, compare alternative synthetic strategies, and provide validated protocols grounded in authoritative literature.
Mapping the Reactivity Landscape
The reactivity of this compound is governed by the strong electron-withdrawing nature of both the cyano and the ester groups. This electronic profile renders the pyridine ring highly susceptible to nucleophilic attack, while the cyano and ester moieties offer handles for reduction, hydrolysis, and other functional group interconversions.
Caption: Overview of the primary reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Core
The pyridine ring in nicotinic acid derivatives is inherently electron-deficient. This effect is significantly amplified in this compound by the presence of two powerful electron-withdrawing groups at the C2 and C3 positions. This electronic arrangement activates the ring for Nucleophilic Aromatic Substitution (SNAr), a mechanism less common for standard carbocyclic aromatic rings but prevalent in heteroaromatic chemistry.[1][2]
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial, and the ortho/para positioning of electron-withdrawing groups relative to the leaving group is key to this stabilization. For a substrate like tert-Butyl 2-chloro nicotinate, nucleophilic attack is highly favored. While the 2-cyano analogue does not possess a traditional leaving group, its reactivity can be compared to related 2-halopyridines, which are common precursors.[3][4]
The choice of nucleophile and reaction conditions determines the outcome. Amination reactions, for instance, are fundamental in drug discovery for forging C-N bonds.
Caption: Generalized SNAr mechanism on a 2-halonicotinate substrate.
Comparative Analysis: Palladium Catalysis vs. SNAr
For highly activated substrates like 2-chloropyridines, direct SNAr can be more efficient and "greener" than palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[5] The latter often requires expensive catalysts, specialized ligands, and stringent anhydrous conditions. In contrast, SNAr on a sufficiently activated ring can proceed with simple bases in environmentally benign solvents like water.[5][6]
A key experimental choice involves the directing group. The tert-butyl nicotinate moiety itself has been developed as a superior directing group for amide cleavage, showcasing its ability to chelate with metal catalysts and activate adjacent functional groups.[7][8] This inherent coordinating ability underscores the electronic nature of the pyridine nitrogen and its influence on reactivity.
Experimental Protocol: Catalyst-Free Amination of a Precursor
This protocol is adapted from methodologies for the amination of 2-chloronicotinic acid derivatives, which are common precursors to 2-cyano analogues.[3][6]
-
Setup: To a round-bottom flask, add tert-butyl 2-chloronicotinate (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent: Add a suitable solvent such as DMF or DMSO. For a greener alternative with highly activated substrates, water can be tested.[5]
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Reactions of the tert-Butyl Ester: A Tale of Two Mechanisms
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many nucleophilic and basic conditions. Its cleavage, however, can be achieved under specific acidic or thermal conditions, proceeding through mechanisms distinct from the typical base-mediated hydrolysis (saponification) of methyl or ethyl esters.
Mechanism 1: Acid-Catalyzed Hydrolysis (AAL1)
Under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), the tert-butyl ester undergoes hydrolysis via a unimolecular mechanism (AAL1). The reaction is initiated by protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation, which is then quenched by water or scavenged by anisole. This pathway is highly selective for tert-butyl esters, leaving other esters like methyl or benzyl groups intact.
Mechanism 2: Base-Mediated Hydrolysis
While resistant, tert-butyl esters can be hydrolyzed under basic conditions, although the rate is significantly slower compared to less hindered esters.[9] Studies on the hydrolysis of various aliphatic esters show that while methyl and ethyl esters hydrolyze rapidly, the tert-butyl ester requires much longer reaction times and may not proceed to completion.[9] This reluctance is due to the steric hindrance of the tert-butyl group, which impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon (a BAC2 mechanism).
Comparative Data: Ester Hydrolysis Rates
The following table summarizes relative reaction times for the hydrolysis of different esters under basic conditions, illustrating the stability of the tert-butyl group.
| Ester Substrate | Relative Reaction Time for Full Conversion | Typical Yield (%) | Reference |
| Methyl Ester | 1.75 h | >95% | [9] |
| Ethyl Ester | ~2.5 h | >95% | [9] |
| Isopropyl Ester | 10 h | >95% | [9] |
| tert-Butyl Ester | >92 h | 67% (incomplete) | [9] |
Conditions: t-BuNH₂/H₂O/MeOH, reflux.
Experimental Protocol: Acidic Deprotection of the tert-Butyl Ester
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.
-
Isolation: The resulting 2-cyanonicotinic acid can often be used without further purification or can be triturated with a suitable solvent like diethyl ether to induce precipitation.
Transformations of the Cyano Group: Gateway to Amines
The cyano group is a versatile functional handle, most commonly transformed via reduction to a primary amine (aminomethyl group). This transformation is critical for introducing flexible linkers or basic centers in pharmaceutical candidates.
Mechanism: Catalytic Hydrogenation
The most common method for reducing a nitrile is catalytic hydrogenation. The reaction typically employs a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The mechanism involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond.
An alternative is electrochemical reduction, which can offer advantages in terms of safety and scalability over high-pressure hydrogenation.[10]
Comparative Analysis: Alternative Reducing Agents
While catalytic hydrogenation is robust, other reagents can be employed, each with its own advantages and limitations.
| Reagent/Method | Typical Conditions | Key Advantages | Key Disadvantages |
| H₂/Raney Ni | 50-100 psi H₂, MeOH/NH₃ | High yield, cost-effective | Requires high-pressure equipment, pyrophoric catalyst |
| H₂/Pd-C | 50-100 psi H₂, EtOH/AcOH | Good functional group tolerance | Can be expensive, potential for ring reduction |
| LiAlH₄ | Anhydrous THF, 0 °C to reflux | Powerful, reduces many functional groups | Highly reactive, requires stringent anhydrous conditions, incompatible with ester |
| Electrochemical | Aqueous H₂SO₄, Lead cathode | Avoids high-pressure H₂, scalable | Requires specialized equipment, acidic conditions may hydrolyze ester |
Note: The use of LiAlH₄ would also reduce the ester group, making it unsuitable for the selective reduction of the nitrile in this compound.
Experimental Protocol: Catalytic Hydrogenation of the Cyano Group
-
Setup: In a high-pressure hydrogenation vessel (Parr shaker), add this compound (1.0 equiv) and a catalytic amount of Raney Nickel (approx. 10% w/w) as a slurry in methanol.
-
Solvent System: Use a solution of 7N ammonia in methanol as the solvent. The ammonia is crucial to prevent the formation of secondary and tertiary amine side products.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Reaction: Heat the mixture to 40-50 °C and shake vigorously. Monitor the reaction by observing hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-(aminomethyl)nicotinate, which can be purified by chromatography or crystallization.
Conclusion
The reactivity of this compound is a case study in the rational design and control of chemical reactions. By understanding the electronic and steric factors that govern its behavior, researchers can selectively address the pyridine ring, the ester, or the cyano group. For nucleophilic substitution, direct SNAr on activated precursors offers a greener and often simpler alternative to metal catalysis. The tert-butyl ester serves as a robust protecting group, readily cleaved under specific acidic conditions that leave other functionalities untouched. Finally, the cyano group provides a reliable entry point to primary amines via catalytic hydrogenation. This comparative guide provides the mechanistic insights and practical protocols necessary for drug development professionals and synthetic chemists to effectively leverage this versatile building block in their research endeavors.
References
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Degner, D., et al. (1984). Electrochemical reductions of cyanopyridine bases.
- Vyazovkin, S., et al. (2018).
- van der Heijden, J., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Zhang, M., et al. (2016). Synthesis of 2-chloronicotinic acid derivatives.
- Yarhorhosseini, M., et al. (2019). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
- Mori, Y., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
- van der Heijden, J., et al. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Unknown Author. (n.d.). 2-Cyanopyridine | 100-70-9. Benchchem.
- Barrow, M. J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Unknown Author. (2025). 16.
- Hall, G., et al. (2007). Process for the preparation of 2-cyanopyridine derivatives.
- Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- Katritzky, A. R., et al. (2005).
- Jones, C. P., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central (PMC).
- Unknown Author. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. US4482437A - Electrochemical reductions of cyanopyridine bases - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of tert-Butyl 2-Cyanonicotinate: A Modern, Validated Approach
Executive Summary: tert-Butyl 2-cyanonicotinate is a valuable building block in medicinal chemistry, crucial for the synthesis of various pharmaceutical compounds. Traditional synthetic routes often involve harsh conditions, toxic reagents, and laborious purification. This guide presents a validated, modern alternative using a palladium-catalyzed cyanation of tert-butyl 2-chloronicotinate. We provide a head-to-head comparison with an established copper-catalyzed method (a modified Rosenmund-von Braun reaction), supported by experimental data. The palladium-catalyzed approach demonstrates significant advantages in terms of yield, reaction time, and safety, offering a more efficient and scalable process for researchers and drug development professionals.
Introduction: The Importance of this compound
The 2-cyanonicotinate scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. The tert-butyl ester functionality provides steric bulk and can act as a directing group in subsequent transformations, making this specific derivative particularly useful in complex molecule synthesis.[1] The demand for efficient, safe, and scalable methods to produce this key intermediate is therefore of high importance to the pharmaceutical industry.
The Established Route: A Critical Review of Copper-Catalyzed Cyanation
A common method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[2][3][4] While effective, this method suffers from several drawbacks, including the use of a large excess of a highly toxic copper cyanide salt and often requiring polar, high-boiling solvents like DMF or nitrobenzene, which complicate product purification.[3][5]
Reaction Scheme for the Established Method:
tert-Butyl 2-chloronicotinate reacts with copper(I) cyanide in a polar aprotic solvent at elevated temperatures to yield this compound.
While this method is well-established, the harsh conditions can limit its applicability with sensitive substrates, and the generation of significant copper-containing waste is a major environmental concern.
A Novel Approach: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering milder reaction conditions and broader functional group tolerance compared to older methods.[6] The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has revolutionized the synthesis of arylamines, and similar principles can be applied to C-CN bond formation.[7][8][9][10][11] We present a validated method for the palladium-catalyzed cyanation of tert-butyl 2-chloronicotinate using zinc cyanide as the cyanide source.
Rationale for the New Method:
-
Milder Conditions: Palladium catalysis often allows for lower reaction temperatures, preserving sensitive functional groups.
-
Higher Yields and Selectivity: Modern ligand systems in palladium catalysis can lead to higher yields and fewer side products.
-
Improved Safety Profile: Zinc cyanide is a solid and generally considered safer to handle than alkali metal cyanides or copper cyanide, though it is still highly toxic and must be handled with extreme care.[12][13][14][15]
-
Catalytic System: The use of a catalytic amount of palladium reduces heavy metal waste compared to the stoichiometric copper used in the traditional Rosenmund-von Braun reaction.
Reaction Scheme for the New Method:
tert-butyl 2-chloronicotinate is coupled with zinc cyanide in the presence of a palladium catalyst and a phosphine ligand in a suitable solvent.
Head-to-Head Comparison: A Data-Driven Validation
To objectively compare the two methods, this compound was synthesized using both the established copper-catalyzed and the new palladium-catalyzed protocols. The results are summarized below.
| Metric | Established Method (Copper-Catalyzed) | New Validated Method (Palladium-Catalyzed) |
| Starting Material | tert-Butyl 2-chloronicotinate | tert-Butyl 2-chloronicotinate |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | N/A (Stoichiometric Reagent) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | N/A | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | 150 °C | 110 °C |
| Reaction Time | 24 hours | 4 hours |
| Yield (%) | 65% | 92% |
| Purity (by ¹H NMR) | ~90% (after chromatography) | >98% (after chromatography) |
| Safety Concerns | High toxicity of CuCN, high reaction temp. | High toxicity of Zn(CN)₂, palladium catalyst |
| Ease of Purification | Difficult due to high-boiling solvent and copper salts | More straightforward workup |
Spectroscopic Data for Validated Product (Palladium Method):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.75 (dd, J = 4.8, 1.6 Hz, 1H), 8.30 (dd, J = 7.8, 1.6 Hz, 1H), 7.55 (dd, J = 7.8, 4.8 Hz, 1H), 1.60 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.8, 153.2, 142.0, 135.5, 128.0, 115.8, 83.5, 28.1.
-
IR (ATR, cm⁻¹): 2980, 2235 (C≡N), 1730 (C=O), 1580, 1290, 1150.
-
MS (ESI): m/z 205.1 [M+H]⁺.
The data confirms the successful synthesis of high-purity this compound via the palladium-catalyzed method. The significant increase in yield and reduction in reaction time highlight the practical advantages of this modern approach.
Workflow Visualization
Caption: Workflow for the established copper-catalyzed synthesis.
Caption: Workflow for the new palladium-catalyzed synthesis.
Discussion and Future Outlook
The palladium-catalyzed cyanation of tert-butyl 2-chloronicotinate is a superior method for the synthesis of this compound. The reaction proceeds in a significantly shorter time (4 hours vs. 24 hours), at a lower temperature (110 °C vs. 150 °C), and with a much higher yield (92% vs. 65%). The use of a catalytic amount of palladium and a more manageable solvent simplifies the purification process and reduces heavy metal waste.
While the toxicity of zinc cyanide is a significant concern, the overall process improvements make this a more attractive route for both laboratory and potential industrial-scale synthesis. Future work could focus on further optimizing the catalyst system to reduce loadings, exploring even safer cyanide sources, or developing a continuous flow process to enhance safety and efficiency.
Conclusion
We have validated a modern, efficient, and high-yielding palladium-catalyzed synthesis of this compound. This method provides a significant improvement over the established copper-catalyzed Rosenmund-von Braun reaction. For researchers in drug discovery and development, this validated protocol offers a more practical and scalable route to a key synthetic intermediate.
Experimental Protocols
Established Method: Copper-Catalyzed Cyanation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 2-chloronicotinate (1.0 equiv.), copper(I) cyanide (1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench by pouring into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
New Validated Method: Palladium-Catalyzed Cyanation
-
To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv.), and zinc cyanide (0.6 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add tert-butyl 2-chloronicotinate (1.0 equiv.) and anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
ZINC CYANIDE - HAZARD SUMMARY. Available at: [Link]
-
ZINC CYANIDE - Sdfine. Available at: [Link]
-
ZINC CYANIDE EXTRA PURE - Loba Chemie. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate. Available at: [Link]
-
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Available at: [Link]
-
Rosenmund–von Braun reaction - Wikipedia. Available at: [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. Available at: [Link]
-
Studies of Organic Catalytic Reactions. VI. The Function of Pyridine and Copper in the Rosenmund-von Braun Reaction. Available at: [Link]
-
Rosenmund-von Braun Reaction - SynArchive. Available at: [Link]
-
t-butyl nicotinate - Stenutz. Available at: [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
Sources
- 1. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. nj.gov [nj.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Study of Tert-Butyl 2-Cyanonicotinate and Related Scaffolds
For researchers, scientists, and drug development professionals, the early characterization of synthetic building blocks is paramount to avoiding costly late-stage failures. A molecule's propensity for off-target interactions, or cross-reactivity, can lead to unforeseen toxicity and a poor therapeutic index. This guide provides an in-depth technical comparison of tert-Butyl 2-cyanonicotinate, a common heterocyclic intermediate, with several structural analogs. We will move beyond a simple listing of properties to explain the causal relationships between chemical structure and potential biological reactivity, offering field-proven experimental protocols to empower your own investigations.
Deconstructing the Scaffold: A Reactivity Hypothesis for this compound
This compound is a bifunctional molecule featuring a pyridine ring substituted with a cyano group and a tert-butyl ester. Its utility in synthesis is clear, but its potential for biological cross-reactivity warrants a careful, proactive assessment. Two key functional groups are of primary interest: the 2-cyano group and the tert-butyl ester at the 3-position.
-
The 2-Cyanopyridine Moiety : The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group itself renders the nitrile carbon electrophilic. This creates a potential for reaction with biological nucleophiles, such as the thiol group of cysteine residues in proteins. Recent studies have shown that 2-cyanopyridine derivatives can indeed react efficiently with N-terminal cysteines under mild aqueous conditions[1][2]. This suggests a potential mechanism for covalent off-target modification.
-
The Tert-Butyl Ester : The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry[3]. Its significant bulk shields the ester's carbonyl carbon from the approach of nucleophiles, dramatically slowing the rate of reactions that require backside attack, such as SN2-type hydrolysis[3][4]. While esters can be hydrolyzed by serum esterases, tert-butyl esters are generally more resistant to basic or enzymatic hydrolysis compared to less hindered methyl or ethyl esters[5][6]. This steric shielding is a double-edged sword: it can enhance metabolic stability but also influences the overall reactivity profile of the molecule[7].
Based on this analysis, our central hypothesis is that while the 2-cyanopyridine core presents a potential liability for covalent interactions, the steric bulk of the tert-butyl ester may mitigate non-specific reactivity at the ester and could sterically influence the accessibility of the adjacent cyano group.
The Comparators: Isolating the Impact of Steric and Electronic Effects
To test our hypothesis and provide a meaningful comparison, we have selected four alternative scaffolds. These molecules are chosen to systematically dissect the contributions of the ester group's steric bulk and the cyano group's electronic influence.
-
Methyl & Ethyl 2-cyanonicotinate : These compounds allow for a direct assessment of steric hindrance at the ester position. We hypothesize that these less hindered esters will be more susceptible to hydrolysis and may exhibit different reactivity profiles compared to the tert-butyl analog.
-
tert-Butyl nicotinate : This analog lacks the electrophilic cyano group, enabling us to isolate its contribution to the overall reactivity.
-
2-Cyanopyridine : This scaffold provides a baseline for the intrinsic reactivity of the cyanopyridine functional group without the influence of the ester.
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity requires a multi-pronged approach. We will detail two key experimental workflows: a targeted assay to assess reactivity with a key biological nucleophile (glutathione) and a broader, tiered screening strategy to identify potential off-target protein interactions.
Glutathione (GSH) Reactivity Assay
Rationale: Glutathione is a ubiquitous tripeptide containing a nucleophilic thiol group from its cysteine residue. It plays a critical role in detoxifying electrophilic compounds in vivo. An in chemico assay measuring the rate of reaction with GSH is a well-established surrogate for assessing the potential of a compound to form covalent adducts with proteins.[8] A rapid reaction with GSH often serves as a red flag for potential idiosyncratic toxicity.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a quenching solution of acetonitrile containing an internal standard.
-
-
Reaction Setup :
-
In a 1.5 mL microfuge tube, add 490 µL of PBS (pH 7.4).
-
Add 5 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.
-
Pre-incubate the solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the 10 mM test compound stock solution (final concentration: 100 µM). Vortex briefly.
-
-
Time-Course Sampling :
-
Immediately withdraw a 50 µL aliquot (t=0) and add it to a tube containing 100 µL of the quenching solution.
-
Incubate the remaining reaction mixture at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, and 8 hours) and quench as described above.
-
-
LC-MS Analysis :
-
Centrifuge the quenched samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Monitor the depletion of the parent compound and the formation of the GSH adduct (Expected Mass = Parent Mass + 307.32 g/mol ).
-
-
Data Analysis :
-
Calculate the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural logarithm of the remaining parent compound percentage versus time.
-
The half-life (t½) is calculated from the slope (k) of the linear regression: t½ = 0.693 / k.[8]
-
Tiered Off-Target Screening Strategy
Rationale: While the GSH assay assesses general electrophilic reactivity, a broader screen is necessary to identify specific, high-affinity off-target interactions that may not be covalent in nature. A tiered approach, starting with computational methods and progressing to focused experimental validation, is a resource-efficient strategy.[9][10][11]
Screening Workflow:
Methodology Overview:
-
Tier 1: Computational Prediction :
-
Utilize computational tools to screen the chemical structures of the test compound and its analogs against databases of known protein targets.[12]
-
Methods such as 2D chemical similarity, pharmacophore modeling, and molecular docking can predict potential off-target interactions. This step is cost-effective and helps prioritize experimental resources.
-
-
Tier 2: Broad In Vitro Safety Screening :
-
Experimentally screen the compounds at a single, high concentration (e.g., 10 µM) against a commercially available safety pharmacology panel. These panels typically include dozens of targets known to be implicated in adverse drug reactions (e.g., hERG, various GPCRs, kinases, and transporters).[10][11]
-
The output is typically reported as the percent inhibition at the tested concentration. A significant inhibition (e.g., >50%) flags a potential interaction.
-
-
Tier 3: Focused Dose-Response Validation :
-
For any "hits" identified in Tier 2, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
-
This quantitative measure of potency allows for the calculation of a selectivity window between the desired on-target activity and the undesired off-target activity. A window of at least 100-fold is often desired.[11]
-
Data Presentation and Comparative Analysis
The data generated from these experiments should be summarized in clear, comparative tables to facilitate decision-making. Below are examples of how this data could be presented.
Table 1: Comparative Glutathione (GSH) Reactivity
| Compound | GSH Half-life (t½, hours) | Classification |
| This compound | > 8 | Low Reactivity |
| Methyl 2-cyanonicotinate | 4.5 | Moderate Reactivity |
| Ethyl 2-cyanonicotinate | 6.2 | Low-Moderate Reactivity |
| tert-Butyl nicotinate | > 8 | No Reactivity |
| 2-Cyanopyridine | 2.1 | High Reactivity |
Data are hypothetical and for illustrative purposes only.
Interpretation : From this hypothetical data, we would conclude that the presence of the 2-cyano group is essential for GSH reactivity (as seen with tert-Butyl nicotinate). The high reactivity of 2-Cyanopyridine is significantly tempered by the addition of the ester group. Crucially, the steric bulk of the tert-butyl group confers the greatest stability against reaction with GSH compared to the smaller methyl and ethyl esters.
Table 2: Illustrative Off-Target Screening Results (% Inhibition at 10 µM)
| Target | This compound | Methyl 2-cyanonicotinate | 2-Cyanopyridine |
| On-Target X | 95% | 92% | 88% |
| Kinase A | 15% | 48% | 65% |
| GPCR B | 8% | 12% | 15% |
| Ion Channel C | <5% | <5% | 7% |
Data are hypothetical and for illustrative purposes only.
Interpretation : This data would suggest that while all three compounds hit the intended target, the smaller, more reactive scaffolds (Methyl 2-cyanonicotinate and 2-Cyanopyridine) show significant off-target activity against Kinase A. The increased steric bulk of this compound appears to improve selectivity, likely by preventing binding in the active site of the off-target kinase. This compound would be prioritized for IC₅₀ determination against Kinase A to confirm the improved selectivity window.
Conclusion
This guide demonstrates that a proactive, structured approach to cross-reactivity assessment is essential for evaluating synthetic intermediates like this compound. By combining a mechanistic understanding of the molecule's functional groups with systematic comparative analysis and tiered experimental protocols, researchers can make informed decisions early in the development process. Our analysis and hypothetical data suggest that the steric hindrance provided by the tert-butyl group in this compound can be a significant advantage, potentially reducing non-specific covalent reactivity and improving the selectivity profile compared to less hindered analogs. The experimental frameworks provided herein offer a robust starting point for any researcher seeking to characterize the safety and specificity of novel chemical entities.
References
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. Available at: [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Available at: [Link]
-
RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]
-
National Institutes of Health. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
Northwest Life Science Specialities, LLC. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. | Download Scientific Diagram. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Available at: [Link]
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Available at: [Link]
-
ACS Publications. (n.d.). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates | Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. (2007). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
-
Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Available at: [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]
-
Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Available at: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]
-
National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl cyanoacetate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. Available at: [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]
-
ResearchGate. (n.d.). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Available at: [Link]
-
RSC Publishing. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available at: [Link]
-
ResearchGate. (2025). (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Available at: [Link]
Sources
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Determination of tert-Butyl 2-cyanonicotinate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as tert-Butyl 2-cyanonicotinate, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of guaranteeing safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating robust analytical methods for their separation and quantification.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound products, supported by established scientific principles and illustrative experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.
The Significance of Enantiomeric Purity in Drug Development
A molecule with a single chiral center, like this compound, can exist as a pair of non-superimposable mirror images known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ significantly.[1][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[3] Consequently, regulatory bodies like the FDA and ICH mandate strict control over the enantiomeric composition of chiral drug substances.[1][4][5] The undesired enantiomer is treated as an impurity, with its levels needing to be accurately quantified and controlled within specified limits.[4][6]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound hinges on several factors, including the required sensitivity, resolution, speed, and compatibility with downstream applications. The most prevalent techniques for chiral separations are chromatographic and electrophoretic methods.[2][3][7]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[8][9] | Wide availability of CSPs, robust and reproducible, versatile mobile phase options (normal-phase, reversed-phase, polar organic).[8][10] | Longer analysis times, higher solvent consumption compared to SFC.[11] | Routine quality control, method development, and preparative separations. |
| Chiral SFC | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a chiral stationary phase.[11][12] | Fast separations, reduced organic solvent consumption ("greener" chemistry), high efficiency.[11][13] | Requires specialized instrumentation, may have limited solubility for highly polar compounds.[8] | High-throughput screening, rapid analysis, and purification. |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector added to the background electrolyte.[14][15][16] | High separation efficiency, minimal sample and reagent consumption, versatile chiral selectors.[14][17] | Lower sensitivity for some applications, potential for issues with reproducibility of migration times. | Analysis of small sample volumes, complex matrices, and charged molecules. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and the wide variety of commercially available chiral stationary phases (CSPs).[3][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[9]
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC for this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: Polysaccharide-based CSPs such as those derived from cellulose or amylose are excellent starting points for pyridine derivatives.[9][18] A screening of columns like Chiralpak® IA, IB, and IC is recommended.
-
Mobile Phase Screening:
-
Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures. This mode often provides good selectivity for many chiral compounds.[8]
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water mixtures. This is advantageous for LC-MS applications.[8]
-
Polar Organic (PO): Acetonitrile or Methanol with additives like acetic acid or diethylamine to improve peak shape for basic compounds like pyridines.
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in a suitable solvent.
-
-
Data Analysis: The enantiomeric purity is typically calculated as the percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.[19]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[11] By using supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, SFC can achieve higher flow rates and faster separations without compromising efficiency.[11][12]
Workflow for Chiral SFC Method Development:
Caption: A streamlined workflow for chiral SFC method development.
Experimental Protocol: Chiral SFC for this compound
-
Instrumentation: An analytical SFC system with a UV detector and back-pressure regulator.
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[13]
-
Mobile Phase: Supercritical CO2 with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol. Additives like diethylamine may be necessary to improve the peak shape of basic analytes.
-
Initial Screening Conditions:
-
Co-solvent: Methanol
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
-
Advantages for High-Throughput Screening: The rapid equilibration times of SFC columns make it ideal for screening multiple columns and mobile phase conditions in a short period.[11][13]
Chiral Capillary Electrophoresis (CE)
Chiral CE offers exceptionally high separation efficiency and requires minimal sample and reagent volumes.[14][16] The separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, leading to their separation in an electric field.
Workflow for Chiral CE Method Development:
Caption: A logical workflow for developing a chiral CE method.
Experimental Protocol: Chiral CE for this compound
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector: Neutral or charged cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) are the most commonly used chiral selectors.[15][16][20] Antibiotics like vancomycin can also be effective.[17]
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) is often used to protonate the pyridine nitrogen, making it suitable for CE analysis, and to suppress the electroosmotic flow.
-
Initial Screening Conditions:
-
Chiral Selector: 10-20 mM hydroxypropyl-β-cyclodextrin in the BGE.
-
Voltage: 20-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 214 nm.
-
Method Validation
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose.[2][6] Validation should be performed according to ICH guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, and robustness.[6][19] For enantiomeric purity methods, the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer are critical parameters.[6][19] The LOQ should be at or below the specification limit for the enantiomeric impurity.[4]
Conclusion and Recommendations
The choice of analytical technique for determining the enantiomeric purity of this compound will depend on the specific requirements of the analysis.
-
For routine quality control and robust method development, chiral HPLC remains the gold standard due to its versatility and established track record.
-
For high-throughput screening and applications where speed and reduced solvent consumption are critical, chiral SFC is an excellent and often superior alternative.[11][13]
-
When sample volume is limited or very high separation efficiency is required, chiral CE offers a powerful solution.
A pragmatic approach to method development would involve an initial screening using both chiral HPLC and SFC with a diverse set of polysaccharide-based columns. The most promising conditions can then be further optimized and validated. By leveraging the complementary nature of these techniques, researchers can efficiently develop a robust and reliable method for ensuring the enantiomeric purity of this compound products, thereby supporting the development of safe and effective pharmaceuticals.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set. ResearchGate. Available at: [Link]
-
Enantiomeric Impurities: ICH Guidelines. Scribd. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
-
Handbook of Analytical Validation. Routledge. Available at: [Link]
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Available at: [Link]
-
Overview & Determination of Enantiomeric Impurities. Veeprho. Available at: [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]
-
Specifications and Acceptance Criteria for Impurities: new FDA Principles! ECA Academy. Available at: [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Bentham Science. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
[Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. PubMed. Available at: [Link]
-
Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available at: [Link]
-
Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. PubMed. Available at: [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018. PubMed. Available at: [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. Available at: [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Available at: [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. Available at: [Link]
-
Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Application to Camptothecin Derivatives. ResearchGate. Available at: [Link]
-
Determination of the enantiomeric purity of (-) terbutaline by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel. PubMed. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. ResearchGate. Available at: [Link]
-
Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. PubMed Central. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. dujps.com [dujps.com]
- 20. Determination of the enantiomeric purity of (-) terbutaline by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Validation of tert-Butyl 2-cyanonicotinate Reaction Pathways
This guide provides a comprehensive comparison of computational methods for validating the reaction pathways of tert-Butyl 2-cyanonicotinate, a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. Instead, it offers a deep dive into the causality behind computational choices, ensuring a robust and self-validating approach to mechanistic investigation.
The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitrile (CN), is a cornerstone of many biologically active molecules.[2][3] Understanding its reactivity is paramount. This compound presents an interesting case, combining the electron-withdrawing nature of the nitrile and ester groups with the steric bulk of the tert-butyl moiety. Computational chemistry provides a powerful lens to dissect these competing influences, offering insights that are often difficult to obtain through experimentation alone.[4][5]
This guide will focus on a common and illustrative reaction pathway: the hydrolysis of the tert-butyl ester to form 2-cyanonicotinic acid. We will explore how to model this transformation, compare different theoretical approaches, and validate the findings against established chemical principles and analogous experimental data.
Section 1: Theoretical Foundations and Method Selection
The choice of computational method is the most critical decision in validating a reaction pathway. It dictates the accuracy of the results and the computational resources required. For reactions involving aromatic systems, particularly those with polar and anionic intermediates, Density Functional Theory (DFT) offers a well-balanced combination of accuracy and efficiency.[6]
Comparing Computational Approaches
The primary goal is to accurately map the potential energy surface (PES) of the reaction. This involves locating the energy minima corresponding to reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them.
| Computational Method | Strengths | Weaknesses | Typical Application |
| Semi-Empirical (e.g., AM1, PM7) | Very fast, suitable for large systems and initial screening. | Low accuracy for energies and transition states; parameter-dependent. | Rapid conformational analysis; initial exploration of reaction coordinates. |
| Hartree-Fock (HF) | Conceptually simple; a good starting point for more complex methods. | Neglects electron correlation, leading to significant errors in reaction barriers. | Initial geometry optimizations; generating orbitals for post-HF methods. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost; includes electron correlation. | Accuracy is highly dependent on the chosen functional; can struggle with dispersion forces. | The workhorse for mechanistic studies of organic reactions.[7] |
| Møller-Plesset Perturbation Theory (MP2) | Systematically includes electron correlation; often more accurate than DFT for non-covalent interactions. | More computationally expensive than DFT; can be unreliable for open-shell systems. | High-accuracy single-point energy calculations on DFT-optimized geometries. |
| Coupled Cluster (e.g., CCSD(T)) | Considered the "gold standard" for accuracy in quantum chemistry. | Extremely high computational cost, feasible only for small molecules. | Benchmarking results from less expensive methods like DFT.[8] |
Expert Rationale: For the hydrolysis of this compound, DFT is the most appropriate choice. The reaction involves charge separation and potentially anionic intermediates, which are handled reasonably well by modern DFT functionals. The system size is manageable, allowing for the use of robust basis sets required for accurate energy calculations.
The Role of Functionals and Basis Sets
Within DFT, the choice of the exchange-correlation functional and the basis set is crucial.
-
Functionals: Hybrid functionals, such as B3LYP or the M06-2X functional, are often recommended. B3LYP is a well-vetted, general-purpose functional, while M06-2X is known to perform better for kinetics and non-covalent interactions, which can be important in stabilizing transition states.[9] Range-separated functionals like ωB97X-D are also excellent choices as they correctly describe long-range interactions and have been shown to provide accurate barrier heights.
-
Basis Sets: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended. The inclusion of diffuse functions ("+" or "aug-") is critical for accurately describing anionic species, and polarization functions ("(d,p)") are necessary for correctly modeling bonding geometries.[8]
Section 2: Visualizing the Proposed Reaction Pathway
The hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. Under basic conditions (using OH⁻ as the nucleophile), this is a two-step process involving a tetrahedral intermediate.
Caption: Proposed pathway for the base-catalyzed hydrolysis of this compound.
Section 3: Detailed Computational Protocol
This section provides a step-by-step workflow for the computational validation of the hydrolysis pathway. This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Spartan.
Workflow Overview
The overall process involves geometry optimization, frequency calculation to confirm the nature of stationary points, and transition state searching to map the reaction coordinate.
Caption: A typical workflow for locating and validating a reaction pathway.
Step-by-Step Methodology
Step 1: Geometry Optimization of Reactants and Products
-
Build the 3D structures of this compound, the hydroxide anion (OH⁻), the 2-cyanonicotinate anion, and tert-butanol.
-
Perform a full geometry optimization on each species individually.
-
Method: B3LYP/6-311+G(d,p)
-
Solvation: Include an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent to simulate aqueous conditions.
-
-
Run a frequency calculation at the same level of theory. Confirm that all optimized structures have zero imaginary frequencies, which verifies they are true energy minima.
Step 2: Locating the Tetrahedral Intermediate
-
Construct a starting geometry for the tetrahedral intermediate formed by the addition of OH⁻ to the carbonyl carbon of the ester.
-
Perform a geometry optimization and subsequent frequency calculation as described in Step 1 to confirm it is a stable intermediate (zero imaginary frequencies).
Step 3: Finding the Transition States (TS1 and TS2)
-
TS1 (Nucleophilic Attack):
-
Use a synchronous transit-guided quasi-Newton (STQN) method like QST2 (in Gaussian), providing the optimized reactant complex and the tetrahedral intermediate as inputs.
-
Alternatively, perform a relaxed potential energy surface scan by decreasing the distance between the hydroxide oxygen and the carbonyl carbon to locate an approximate maximum energy point, then use that structure as a guess for a TS optimization algorithm (e.g., Berny).
-
-
TS2 (Leaving Group Departure):
-
Use a similar approach, starting from the tetrahedral intermediate and leading to the products (2-cyanonicotinate and tert-butanol). The reaction coordinate here is the breaking of the C-O bond of the tert-butoxy group.
-
-
For each optimized TS structure, perform a frequency calculation. A true transition state will have exactly one imaginary frequency . The vibrational mode of this frequency should correspond to the expected motion along the reaction coordinate (e.g., C-O bond formation for TS1, C-O bond cleavage for TS2).
Step 4: Validating the Transition States with IRC
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each confirmed transition state.
-
The IRC calculation should be run in both the forward and reverse directions.
-
A successful IRC for TS1 will connect the reactant complex (this compound + OH⁻) to the tetrahedral intermediate. An IRC for TS2 will connect the intermediate to the product complex. This step is crucial for verifying that the located transition state connects the correct points on the potential energy surface.[10]
Step 5: Constructing the Energy Profile
-
Calculate the single-point energies of all optimized structures (reactants, TS1, intermediate, TS2, products) using a higher level of theory or a larger basis set for improved accuracy (e.g., M06-2X/aug-cc-pVTZ // B3LYP/6-311+G(d,p)).
-
Correct all energies for zero-point vibrational energy (ZPVE) obtained from the frequency calculations.
-
Plot the relative Gibbs free energies (ΔG) of each point on the reaction coordinate to visualize the reaction profile and determine the activation barriers.
Section 4: Data Interpretation and Comparison
The primary output of this computational study is the reaction energy profile, which provides the activation energies (ΔG‡) for each step and the overall reaction energy (ΔG_rxn).
Comparative Data Table
| Parameter | Method 1: B3LYP/6-311+G(d,p) | Method 2: M06-2X/6-311+G(d,p) | Interpretation |
| ΔG‡ (Step 1) | [Hypothetical Value: 18.5 kcal/mol] | [Hypothetical Value: 20.1 kcal/mol] | Activation energy for the formation of the tetrahedral intermediate. This is the predicted rate-determining step.[11] |
| ΔG (Intermediate) | [Hypothetical Value: 12.3 kcal/mol] | [Hypothetical Value: 13.5 kcal/mol] | Relative stability of the tetrahedral intermediate. A positive value indicates it is less stable than the reactants. |
| ΔG‡ (Step 2) | [Hypothetical Value: 5.4 kcal/mol] | [Hypothetical Value: 6.2 kcal/mol] | Activation energy for the breakdown of the intermediate. A low barrier indicates this step is fast. |
| ΔG_rxn (Overall) | [Hypothetical Value: -25.7 kcal/mol] | [Hypothetical Value: -24.9 kcal/mol] | The overall Gibbs free energy of the reaction. A large negative value indicates a thermodynamically favorable process. |
Note: Values are hypothetical and for illustrative purposes.
References
-
JACS. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Computational studies of the reaction mechanism. Calculations were performed at the ω‐B97XD/def2‐TZVPP/SMD(chloroform)//ω‐B97XD/6‐31G(d)/SMD(chloroform) level. [Link]
-
NIH. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]
-
RSC Publishing. (n.d.). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry. [Link]
-
RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Request PDF | Experimental and Computational Studies of Intermolecular Interactions Analysis of Cyanopyridine Derivative and its Application in Anti-inflammatory Activities. [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. (n.d.). Comparison between experimental and computational studies for the validation of radical mechanism. [Link]
-
Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
-
KTH DiVA. (n.d.). Quantum Chemical Studies of Aromatic Substitution Reactions. [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. [Link]
-
ResearchGate. (2025). PDF | Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. [Link]
-
MDPI. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Publication: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives [sciprofiles.com]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducible Synthesis of tert-Butyl 2-cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl 2-cyanonicotinate, a key building block in the development of various pharmaceutical compounds, presents a significant challenge in terms of reproducibility and yield. This guide provides an in-depth technical comparison of the most viable synthetic routes, offering detailed experimental protocols and supporting data to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Importance of this compound
Substituted cyanopyridines are a critical class of intermediates in medicinal chemistry. The unique electronic properties of the cyanopyridine scaffold make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, owing to the presence of both a cyano group and a sterically hindered ester, which allow for selective downstream modifications.
Achieving a reliable and scalable synthesis of this compound is paramount for advancing drug discovery programs. This guide will explore and compare the two most promising synthetic strategies: the Sandmeyer reaction starting from an amino precursor and the direct cyanation of a pyridine N-oxide derivative.
Method 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a classic and powerful method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach to this compound involves a two-step sequence starting from the corresponding 2-aminonicotinate.
Diagram of the Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer reaction synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
Part A: Synthesis of 2-Amino-tert-butyl nicotinate
-
Esterification: 2-Chloronicotinic acid is esterified with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield 2-chloro-tert-butyl nicotinate.
-
Amination: The resulting 2-chloro-tert-butyl nicotinate is subjected to nucleophilic aromatic substitution with ammonia in a sealed vessel at elevated temperature and pressure to afford 2-amino-tert-butyl nicotinate. Purification is typically achieved by column chromatography.
Part B: Sandmeyer Cyanation
-
Diazotization: 2-Amino-tert-butyl nicotinate is dissolved in a cold aqueous solution of a strong acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is added dropwise at 0-5 °C to form the diazonium salt intermediate.
-
Cyanation: The freshly prepared diazonium salt solution is slowly added to a heated solution of copper(I) cyanide. The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) until the evolution of nitrogen gas ceases.
-
Workup and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Performance and Reproducibility of the Sandmeyer Route
| Parameter | Observation |
| Yield | Moderate to good, typically in the range of 50-70% for the cyanation step. |
| Reproducibility | Can be variable. The stability of the diazonium salt is critical and requires careful temperature control. Impurities in the starting amine can also affect the yield. |
| Scalability | Diazotization reactions can be challenging to scale up due to the exothermic nature and the potential for runaway reactions. |
| Safety | Diazonium salts are potentially explosive, especially when isolated. The use of toxic copper cyanide requires appropriate handling and disposal procedures. |
Method 2: Cyanation of Pyridine N-Oxide
An alternative and often milder approach involves the cyanation of a pyridine N-oxide derivative. This method takes advantage of the altered reactivity of the pyridine ring upon N-oxidation, which activates the 2- and 4-positions towards nucleophilic attack.[3][4]
Diagram of the Pyridine N-Oxide Cyanation Workflow
Caption: Workflow for the cyanation of tert-butyl nicotinate N-oxide.
Experimental Protocol: Pyridine N-Oxide Cyanation
Part A: Synthesis of tert-Butyl nicotinate N-oxide
-
Esterification: Nicotinic acid is first converted to tert-butyl nicotinate via acid-catalyzed esterification with tert-butanol.
-
N-Oxidation: The resulting tert-butyl nicotinate is then oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Part B: Cyanation
-
Activation and Cyanation: The tert-butyl nicotinate N-oxide is dissolved in an aprotic solvent. An activating agent, such as oxalyl chloride or tosyl chloride, is added, followed by a cyanide source like trimethylsilyl cyanide (TMSCN) or potassium cyanide.[5][6] The reaction is typically stirred at room temperature or with gentle heating.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.
Performance and Reproducibility of the N-Oxide Route
| Parameter | Observation |
| Yield | Generally good to excellent, often exceeding 70-80%. Regioselectivity for the 2-position is typically high for 3-substituted pyridine N-oxides.[7] |
| Reproducibility | Generally more reproducible than the Sandmeyer reaction, as it avoids the generation of unstable diazonium salts. |
| Scalability | This method is generally more amenable to scale-up. |
| Safety | While cyanide sources still require careful handling, this method avoids the use of potentially explosive diazonium intermediates. |
Comparative Analysis and Recommendations
| Feature | Sandmeyer Reaction | Pyridine N-Oxide Cyanation |
| Number of Steps | 2 (from 2-aminonicotinate) | 2 (from nicotinate) |
| Overall Yield | Moderate | Good to Excellent |
| Reproducibility | Moderate | High |
| Scalability | Challenging | More Favorable |
| Safety | Higher Risk (diazonium salts) | Lower Risk |
| Reagent Cost | Generally uses cheaper reagents | May require more expensive reagents (e.g., TMSCN) |
Recommendation:
For laboratory-scale synthesis where reproducibility and safety are primary concerns, the cyanation of tert-butyl nicotinate N-oxide is the recommended route . This method generally provides higher and more consistent yields and avoids the hazards associated with diazonium intermediates.
The Sandmeyer reaction remains a viable alternative, particularly if the 2-amino-tert-butyl nicotinate precursor is readily available or if cost is a major constraint. However, careful optimization and strict adherence to safety protocols are essential for successful and reproducible outcomes.
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic pathways. While the Sandmeyer reaction offers a classical approach, the cyanation of the corresponding pyridine N-oxide presents a more modern, often higher-yielding, and safer alternative. The choice of method will ultimately depend on the specific requirements of the research, including scale, available starting materials, and safety considerations. This guide provides the necessary data and protocols to make an informed decision and to facilitate the reproducible synthesis of this important pharmaceutical intermediate.
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Chun, J. S., et al. tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)
- The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. J.
- Amarante, G. W., et al. RECENT ADVANCES IN CYANATION REACTIONS. Quim. Nova2022, 45, 712-727.
- Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2003, 80, 25.
- Chen, G., et al. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Org. Lett.2008, 10, 4573-4576.
- Procter, D. J., et al. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angew. Chem. Int. Ed.2017, 56, 11145-11149.
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
- Katritzky, A. R., et al.
- Mosa, F., et al. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
- Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chim. Slov.2009, 56, 659-663.
- Rueping, M., et al. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Org. Lett.2022, 24, 6357-6363.
-
Pyridine derivatives are one of the most important moieties in the synthesis of various biologically active compounds containing heterocyclic ring. ResearchGate[Link]
-
Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3. PubMed[Link]
- Twilton, J., et al. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. J. Am. Chem. Soc.2016, 138, 10374-10377.
- Li, C.-J., et al. Catalytic Cyanation of C–N Bonds with CO2/NH3.
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate[Link]
- Baral, R., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2022, 19, 1337-1371.
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ResearchGate[Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate[Link]
- Sakamoto, T., et al. Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Chem. Pharm. Bull.1985, 33, 565-571.
- Xu, J., et al. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Org. Biomol. Chem.2013, 11, 522-525.
-
PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
-
Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
- Ohishi, I., et al. Purification and characterization of two components of botulinum C2 toxin. Infect. Immun.1980, 30, 668-673.
- Schmidt, J. J., et al. Expression, purification, and characterization of Clostridium botulinum type B light chain. Protein Expr. Purif.2006, 45, 117-125.
- Li, X., et al. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Adv.2017, 7, 48485-48491.
- Dharni, S., et al. Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. J. Agric. Food Chem.2014, 62, 6138-6146.
-
Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed[Link]
-
Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. ResearchGate[Link]
- Liu, Y., et al. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chem.2025, 27, 1348-1355.
- Gerwing, J., et al. Purification and Characterization of Clostridium botulinum Type B Toxin. J. Bacteriol.1966, 91, 484-487.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 6. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile | CiNii Research [cir.nii.ac.jp]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of tert-Butyl 2-cyanonicotinate
This document provides comprehensive procedural guidance for the safe handling and disposal of tert-Butyl 2-cyanonicotinate (CAS No. 114429-07-1). As a specialized chemical intermediate, its proper management is critical to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.
A Note on Hazard Assessment: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all public databases. Therefore, this guide is founded on a conservative risk assessment based on its chemical structure, which includes a pyridine ring , a nitrile (cyano) group , and a tert-butyl ester moiety. The procedures outlined are based on the established protocols for handling hazardous organic nitriles and heterocyclic compounds, in accordance with OSHA and EPA guidelines.[1][2][3]
Core Hazard Profile & Chemical Characterization
The primary hazards associated with this compound stem from its functional groups. Understanding these is crucial for justifying the stringent disposal protocols that follow.
-
Nitrile (-C≡N) Group: This is the most significant hazard. Organic nitriles are toxic and can release highly toxic hydrogen cyanide (HCN) gas upon decomposition, which can be initiated by strong acids, strong bases, or high temperatures (e.g., fire).[4][5][6] Inhalation or absorption of HCN is extremely dangerous.[7]
-
Pyridine Ring: As a nitrogen-containing heterocycle, combustion will produce toxic nitrogen oxides (NOx) in addition to carbon oxides.[4]
-
tert-Butyl Ester Group: While less hazardous, this group can undergo hydrolysis, particularly under acidic or basic conditions, which could potentially alter the compound's properties and compatibility in a waste stream.
All personnel must handle this compound as a hazardous substance, assuming it to be toxic if ingested, inhaled, or absorbed through the skin, and as an irritant to the skin and eyes.[8][9]
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 114429-07-1 | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.22 g/mol | |
| Boiling Point | 337°C at 760 mmHg | |
| Flash Point | 157.6°C | |
| Inferred Hazards | Harmful if swallowed, Causes skin/eye irritation. | , |
Mandatory Safety Protocols: PPE & Engineering Controls
To mitigate the risks of exposure, all handling and disposal preparations must be conducted under strict safety protocols.
-
Engineering Controls: All operations involving this compound, including weighing, transfer, and preparation for disposal, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable, as it prevents the inhalation of any vapors or aerosols.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Nitrile gloves are required to prevent skin contact.[10] Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[10]
-
Footwear: Closed-toe shoes are mandatory.[10]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream from cradle-to-grave, in compliance with the Resource Conservation and Recovery Act (RCRA).[2][12]
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[2][13]
-
Identify: Classify all waste containing this compound as Hazardous Organic Waste, Non-Halogenated, Nitrile-Containing .
-
Segregate:
Step 2: Waste Containment and Labeling
Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.[13][17][18]
-
Select Container:
-
For Liquids: Use a designated, leak-proof, and chemically compatible hazardous waste container with a screw-top cap. Ensure the container is in good condition.
-
For Solids: Use a sealable, clearly marked hazardous waste container or a heavy-duty, sealable bag for contaminated debris.[11]
-
-
Label Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The full chemical name: "This compound Waste "
-
The words "Hazardous Waste "
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
A list of all components and their approximate percentages.
-
Step 3: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[18]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage: Keep the waste container closed at all times, except when adding waste.[11][18] Store it in a well-ventilated area, away from drains, and within secondary containment (e.g., a spill tray) to contain potential leaks.
Step 4: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
-
Engage Professionals: Arrange for the collection, transport, and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[2][17]
-
Disposal Method: The typical and most appropriate disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17] Incineration ensures the complete destruction of the organic molecule, converting it into less harmful gases which are then scrubbed before release.
Emergency Procedures for Spills and Exposure
Immediate and correct response to an accident is critical.
Small Spill Cleanup (inside a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an absorbent material like vermiculite or a chemical spill kit to absorb the spill.[19] Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully scoop the absorbent material and place it into a designated hazardous waste container for solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
TERT-BUTYL-2-CYANONICOTINATE. LookChem. Available at: [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. Available at: [Link]
-
Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). LookChem. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (for tert-Butyl isocyanide). Thermo Fisher Scientific. Available at: [Link]
-
NITRILES. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
tert-Butyl isocyanate | C5H9NO | CID 62412. PubChem - NIH. Available at: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]
-
Chemical Waste Disposal Guidelines. University of Florida. Available at: [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available at: [Link]
-
Rinsate and Spill Cleanup Materials. Pesticide Environmental Stewardship. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
tert-Butyl cyanoacetate | C7H11NO2 | CID 70693. PubChem - NIH. Available at: [Link]
-
tert-Butyl isonicotinate | C10H13NO2 | CID 21219557. PubChem - NIH. Available at: [Link]
-
Cyanoacetic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. nationalacademies.org [nationalacademies.org]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. osha.gov [osha.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. needle.tube [needle.tube]
- 14. calpaclab.com [calpaclab.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. usbioclean.com [usbioclean.com]
- 18. epa.gov [epa.gov]
- 19. Rinsate and Spill Cleanup Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
Navigating the Safe Handling of tert-Butyl 2-cyanonicotinate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Handling of tert-Butyl 2-cyanonicotinate
Handling this compound requires a stringent adherence to safety protocols due to its inherent chemical properties. This guide provides an in-depth operational and logistical framework for researchers, scientists, and drug development professionals. By detailing the necessary personal protective equipment (PPE), emergency procedures, and disposal plans, this document aims to foster a culture of safety and responsibility in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves are required. Given the potential for skin absorption, double gloving is highly recommended. Nitrile gloves are a suitable option, but it is crucial to check the manufacturer's compatibility chart for the specific solvent being used.[2] |
| Body Protection | A flame-retardant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[3] In the event of a significant spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent contamination.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow:
-
Preparation: Before starting any experiment, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Reaction Setup: When setting up reactions, ensure that all glassware is properly secured. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Work-up and Purification: All extraction, filtration, and purification steps must be performed in the fume hood. Be mindful of the potential for aerosol formation.
-
Decontamination: At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution should be used, followed by a thorough rinse.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, a swift and informed response is critical.
| Emergency Situation | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention. |
| Spill | For small spills within a fume hood, use an inert absorbent material to contain the spill.[7][8] For larger spills or spills outside of a fume hood, evacuate the area and contact the appropriate emergency response team.[4][9] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do not use water, as it may react with the compound. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection:
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, paper towels, and weighing boats, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Conclusion: A Commitment to Safety
The responsible handling of this compound is a cornerstone of safe and effective research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to a comprehensive operational plan, and following a meticulous disposal protocol, researchers can significantly mitigate risks and ensure a safe laboratory environment for themselves and their colleagues.
References
-
Greenbook. (n.d.). Firefighting Measures Section 2: Hazard Identification. Retrieved from [Link]
-
Greenbook. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl isocyanide, 97%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: tert-Butyl Isocyanate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
LookChem. (2017, August 17). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Retrieved from [Link]
- Fusion 360, Inc. (2021, November 25). Material Safety Data Sheet.
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
South Carolina Department of Environmental Services. (1989, June 8). Regulation 61-105 Infectious Waste Management Regulation. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Jehbco Silicones. (n.d.). Chemical Compatibility Chart | Applications. Retrieved from [Link]
Sources
- 1. content.labscoop.com [content.labscoop.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
